1-Pyrenebutanoyl-CoA
Beschreibung
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Eigenschaften
Molekularformel |
C41H50N7O17P3S |
|---|---|
Molekulargewicht |
1037.9 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate |
InChI |
InChI=1S/C41H50N7O17P3S/c1-41(2,20-62-68(59,60)65-67(57,58)61-19-28-35(64-66(54,55)56)34(51)40(63-28)48-22-47-33-37(42)45-21-46-38(33)48)36(52)39(53)44-16-15-29(49)43-17-18-69-30(50)8-4-5-23-9-10-26-12-11-24-6-3-7-25-13-14-27(23)32(26)31(24)25/h3,6-7,9-14,21-22,28,34-36,40,51-52H,4-5,8,15-20H2,1-2H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28-,34+,35?,36+,40-/m1/s1 |
InChI-Schlüssel |
FXJCVEBQTCSQNB-XPNXHGDSSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 1-Pyrenebutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pyrenebutanoyl-CoA is a fluorescent long-chain acyl-CoA analog that has been characterized as a dual inhibitor of mitochondrial respiration and key enzymes involved in fatty acid metabolism. Its intrinsic fluorescence, owing to the pyrene moiety, makes it a valuable tool for studying lipid metabolism and transport in both artificial and biological membranes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, summarizing key quantitative data, and outlining relevant experimental protocols. Furthermore, it visually represents the affected metabolic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its biochemical interactions.
Core Mechanism of Action
This compound exerts its primary effects through the inhibition of critical components of cellular energy metabolism, specifically targeting mitochondrial respiration and the transport and oxidation of long-chain fatty acids.
Inhibition of Mitochondrial Respiration
This compound acts as a non-competitive inhibitor of ADP-stimulated (phosphorylating) respiration in rat liver mitochondria. This inhibition suggests that it does not directly compete with ADP for binding to ATP synthase but rather interferes with the overall process of oxidative phosphorylation, potentially by disrupting the mitochondrial membrane integrity or interacting with components of the electron transport chain.
Inhibition of Fatty Acid Metabolism Enzymes
The compound is a competitive inhibitor of two key enzymes involved in the transport and metabolism of long-chain fatty acids:
-
Carnitine Palmitoyl-CoA Transferase (CPT): This enzyme, located on the outer mitochondrial membrane, is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for subsequent β-oxidation. By competitively inhibiting CPT, this compound directly blocks the initial step of long-chain fatty acid oxidation.
-
Octanoyl-CoA Transferase: This enzyme is also involved in fatty acid metabolism, and its competitive inhibition by this compound further underscores the compound's role as a disruptor of lipid metabolism.
Quantitative Data
The inhibitory potency of this compound has been quantified, providing valuable data for its use as a research tool.
| Target | Organism/System | Inhibition Type | K_i Value |
| Phosphorylating Respiration | Rat Liver Mitochondria | Non-competitive | 2 µM |
| Carnitine Palmitoyl-CoA Transferase | Not specified | Competitive | 2.1 µM |
| Octanoyl-CoA Transferase | Not specified | Competitive | 15 µM |
Signaling and Metabolic Pathways
The mechanism of action of this compound is centered on the direct inhibition of enzymes within metabolic pathways rather than the modulation of classical signaling cascades. The primary affected pathway is Mitochondrial Long-Chain Fatty Acid β-Oxidation .
Figure 1: Inhibition of Fatty Acid Oxidation by this compound.
Experimental Protocols
The following are generalized experimental protocols for assessing the inhibitory activity of this compound, based on standard methodologies.
Assay for Inhibition of Mitochondrial Respiration
This protocol outlines a method to measure the effect of this compound on ADP-stimulated mitochondrial respiration using a Clark-type oxygen electrode.
1-Pyrenebutanoyl-CoA: A Fluorescent Probe for Illuminating Lipid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutanoyl-CoA (PB-CoA) is a fluorescent analog of naturally occurring long-chain fatty acyl-CoAs. By replacing the hydrocarbon tail of a fatty acid with the fluorescent pyrene moiety, PB-CoA provides a powerful tool for researchers to investigate the intricate processes of lipid metabolism and protein-lipid interactions in real-time. Its unique fluorescent properties, which are sensitive to the local environment, allow for the direct observation and quantification of enzymatic activity, binding events, and membrane interactions. This technical guide provides a comprehensive overview of the research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate its use in a laboratory setting.
Core Applications in Research
The primary utility of this compound in research stems from its ability to mimic natural fatty acyl-CoAs while providing a fluorescent signal for detection. This allows for its use in a variety of assays to probe the function of enzymes and binding proteins involved in lipid metabolism.
Enzyme Inhibition and Kinetic Studies
This compound has been effectively used as a competitive and non-competitive inhibitor to study the kinetics of various enzymes involved in fatty acid metabolism. The pyrene group provides the necessary steric hindrance and molecular interactions to interfere with the enzyme's active site, while the CoA moiety ensures targeting to acyl-CoA binding sites.
Key Research Findings:
-
Inhibition of Carnitine Acyltransferases: this compound acts as a competitive inhibitor of carnitine palmitoyl-CoA transferase and octanoyl-CoA transferase, key enzymes in the transport of fatty acids into the mitochondria for beta-oxidation.
-
Inhibition of Mitochondrial Respiration: It also functions as a non-competitive inhibitor of ADP-stimulated respiration in mitochondria.
Probing Protein-Ligand Interactions
The fluorescence of the pyrene group is sensitive to its microenvironment. When this compound binds to a protein, changes in the fluorescence emission spectrum, such as a shift in wavelength or an increase in intensity, can be observed. This property is exploited to study the binding affinity and kinetics of acyl-CoA binding proteins.
Monitoring Membrane Interactions
As an amphipathic molecule, this compound can partition into lipid membranes. Its fluorescent properties, including the formation of excimers (excited-state dimers) at high concentrations, can provide insights into the distribution and dynamics of acyl-CoAs within biological and artificial membranes. Research has shown that PB-CoA is accessible only to the outer leaflet of artificial lipid vesicles.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the interaction of this compound with various enzymes. This data is essential for designing experiments and interpreting results.
| Enzyme | Organism/Tissue | Inhibition Type | K_i (μM) | I_50 (μM) | Reference |
| Carnitine Palmitoyl-CoA Transferase | Rat Liver Mitochondria | Competitive | 2.1 | - | [1] |
| Octanoyl-CoA Transferase | Rat Liver Mitochondria | Competitive | 15 | - | [1] |
| ADP-Stimulated Respiration | Rat Liver Mitochondria | Non-competitive | 2 | - | [1] |
| Phosphorylating Respiration (with Palmitoylcarnitine) | - | - | - | 1.4 | [1] |
| Phosphorylating Respiration (with Octanoylcarnitine) | - | - | - | 0.04 |
Table 1: Inhibition Constants of this compound
Experimental Protocols
While specific, detailed protocols for using this compound are often embedded within broader research articles, the following sections provide generalized methodologies for key applications based on established principles for similar fluorescent lipid analogs.
Protocol 1: Continuous Enzyme-Coupled Assay for Acyl-CoA Oxidase Activity
This protocol describes a continuous assay to measure the activity of acyl-CoA oxidase, an enzyme that catalyzes the first step of peroxisomal beta-oxidation, using a fluorescent reporter system. While not directly using the fluorescence of PB-CoA, this method can be adapted to screen for inhibitors like PB-CoA.
Principle: Acyl-CoA oxidase catalyzes the oxidation of an acyl-CoA, producing H₂O₂ as a byproduct. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., 4-hydroxyphenyl-acetic acid) into a highly fluorescent product, which can be monitored in real-time.
Materials:
-
Enzyme source (e.g., purified acyl-CoA oxidase or cell lysate)
-
This compound or other acyl-CoA substrate
-
Horseradish peroxidase (HRP)
-
4-hydroxyphenyl-acetic acid
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and 4-hydroxyphenyl-acetic acid in the wells of the microplate.
-
Add the enzyme source to the wells.
-
To measure inhibition, pre-incubate the enzyme with varying concentrations of this compound for a defined period.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Immediately start monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the fluorescent product (e.g., Ex/Em = 320/400 nm for the product of 4-hydroxyphenyl-acetic acid oxidation).
-
Record the fluorescence signal over time. The rate of fluorescence increase is proportional to the enzyme activity.
-
Calculate the initial reaction velocities from the linear portion of the kinetic traces.
-
For inhibition studies, plot the enzyme activity against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: Determination of Binding Affinity to Fatty Acid Binding Proteins (FABPs) by Fluorescence Titration
This protocol outlines a method to determine the dissociation constant (Kd) of this compound for a fatty acid-binding protein (FABP) by monitoring the change in its intrinsic fluorescence upon binding.
Principle: The fluorescence of the pyrene moiety of this compound is sensitive to its environment. When it binds to the hydrophobic pocket of an FABP, its fluorescence intensity often increases, and the emission maximum may shift. By titrating a fixed concentration of the protein with increasing concentrations of this compound, the binding affinity can be determined.
Materials:
-
Purified Fatty Acid Binding Protein (FABP)
-
This compound stock solution
-
Binding Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Fluorometer
Procedure:
-
Prepare a solution of the FABP in the binding buffer at a known concentration in a quartz cuvette.
-
Record the baseline fluorescence spectrum of the protein solution.
-
Make small, sequential additions of the this compound stock solution to the cuvette.
-
After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum (e.g., excitation at ~345 nm, emission scan from ~360 to 500 nm to observe both monomer and potential excimer fluorescence).
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity at a specific wavelength (e.g., the emission maximum of the bound ligand) as a function of the total this compound concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involving this compound.
Caption: Fatty Acid Beta-Oxidation Pathway.
Caption: Enzyme Inhibition Assay Workflow.
Caption: Protein Binding Assay Logic.
Conclusion
This compound is a versatile and valuable tool for researchers in lipid metabolism and drug discovery. Its fluorescent properties enable the direct and sensitive measurement of enzyme activity, inhibition, and protein binding events. By providing a fluorescently tagged mimic of natural acyl-CoAs, it allows for the elucidation of complex biological processes that are central to cellular energy homeostasis and signaling. The protocols and data presented in this guide serve as a starting point for the successful application of this compound in a variety of research contexts.
References
1-Pyrenebutanoyl-CoA: An In-Depth Technical Guide to a Fluorescent Fatty Acid Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-pyrenebutanoyl-CoA, a fluorescently labeled fatty acid analog, and its applications in biological research. By mimicking natural fatty acyl-CoAs, this probe offers a powerful tool for investigating fatty acid metabolism, transport, and enzyme kinetics in real-time. This document details its fluorescent properties, experimental applications, and relevant biochemical pathways, offering a valuable resource for researchers in cellular biology and drug development.
Core Properties of this compound
This compound is a synthetic molecule that combines the fatty acid butyric acid with coenzyme A, and tags it with a pyrene fluorophore. This structure allows it to act as a substrate or inhibitor in various enzymatic reactions involving fatty acids, while its fluorescent pyrene group enables researchers to monitor its localization and interaction with cellular components.
Fluorescent Properties
The pyrene moiety of this compound exhibits characteristic fluorescence that is sensitive to its local environment. Key photophysical properties are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~345 nm | |
| Emission Maximum (λem) | Monomer: ~375-400 nm, Excimer: ~470 nm | |
| Fluorescence Lifetime (τ) | Varies with environment (e.g., solvent polarity, presence of quenchers) | |
| Quantum Yield (Φ) | Dependent on solvent and binding state |
Note: Specific values for fluorescence lifetime and quantum yield are highly dependent on the experimental conditions and the molecule's binding state. Researchers should determine these values for their specific application.
Applications in Research
This compound serves as a valuable tool in several areas of biological research, primarily centered around fatty acid metabolism.
Studying Enzyme Kinetics and Inhibition
This fluorescent analog is instrumental in characterizing enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases and fatty acid synthases. By monitoring changes in fluorescence, researchers can determine kinetic parameters like Km and Vmax, and assess the inhibitory potential of compounds. For instance, 1-pyrenebutyryl-CoA has been shown to competitively inhibit carnitine palmitoyl-CoA and octanoyl-CoA transferases with KI values of 2.1 µM and 15 µM, respectively[1]. It also acts as a noncompetitive inhibitor of ADP-stimulated respiration in rat liver mitochondria with a KI of 2 µM[1].
Investigating Fatty Acid Transport and Uptake
The fluorescence of this compound allows for the visualization and quantification of fatty acid uptake and transport across cellular membranes. This is crucial for understanding how cells acquire and distribute fatty acids, and for identifying proteins involved in these processes.
Probing Protein-Lipid Interactions
The environmentally sensitive fluorescence of the pyrene group makes this compound an excellent probe for studying the binding of fatty acids to proteins, such as fatty acid binding proteins (FABPs). Changes in the fluorescence spectrum upon binding can provide information on the binding affinity and the nature of the binding pocket.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. Below are representative protocols for key experiments.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through enzymatic or chemical methods. A common approach involves the use of an enzyme preparation with ligase activity to couple 1-pyrenebutyric acid to coenzyme A. Purification of the final product is typically performed using reverse-phase high-performance liquid chromatography (HPLC).
Acyl-CoA Dehydrogenase Activity Assay
This assay measures the activity of acyl-CoA dehydrogenases using a fluorescent substrate. A continuous spectrophotometric method can be employed, where the formation of the product is monitored by a change in absorbance or fluorescence. For example, the reduction of an electron acceptor can be coupled to the oxidation of the acyl-CoA analog, leading to a measurable signal.
A microplate-based assay for acyl-CoA dehydrogenase activity can be performed as follows:
-
Prepare the reaction mixture: In a 96-well plate, combine a buffer (e.g., 50 mM Tris-HCl, pH 8.0), the acyl-CoA dehydrogenase enzyme, and an electron acceptor like ferricenium hexafluorophosphate.
-
Initiate the reaction: Add this compound to the wells to start the reaction.
-
Monitor fluorescence: Measure the change in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen electron acceptor or the pyrene fluorophore itself.
-
Calculate activity: Determine the initial reaction velocity from the linear phase of the fluorescence change and calculate the enzyme activity.
Live-Cell Imaging of Fatty Acid Uptake
This protocol allows for the visualization of fatty acid uptake in living cells using fluorescence microscopy.
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Loading with the Probe: Incubate the cells with a medium containing this compound for a specific duration.
-
Washing: Gently wash the cells with a buffer to remove excess, unbound probe.
-
Imaging: Acquire fluorescent images using a confocal or widefield fluorescence microscope equipped with a suitable filter set for pyrene (e.g., excitation ~340 nm, emission ~380 nm for monomer).
-
Image Analysis: Analyze the images to quantify the intracellular fluorescence intensity and localization of the probe.
Signaling Pathways and Experimental Workflows
Visualizing the context in which this compound is used can aid in experimental design and data interpretation. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
The diagram above illustrates the cellular uptake and activation of a fatty acid analog. The fluorescent fatty acid first binds to a transport protein on the plasma membrane to enter the cell. Once inside the cytosol, it is activated by an acyl-CoA synthetase to form this compound, which can then be chaperoned by fatty acid binding proteins to various cellular compartments, such as the mitochondrion for metabolism.
This diagram outlines the key steps of the mitochondrial beta-oxidation pathway, where this compound can serve as a substrate. Each cycle involves four enzymatic reactions that progressively shorten the fatty acyl-CoA chain, producing acetyl-CoA, which then enters the citric acid cycle for energy production. The use of a fluorescent analog allows for the monitoring of this metabolic process.
The workflow for a CPT1 activity assay using this compound is depicted above. CPT1 catalyzes the transfer of the pyrene-butyryl group from CoA to carnitine. The released free coenzyme A (CoA-SH) can then react with a thiol-reactive fluorescent probe, resulting in an increase in fluorescence that can be measured to determine the enzyme's activity. This allows for a continuous and sensitive assay for CPT1 function.
Conclusion
This compound is a versatile and powerful tool for researchers studying fatty acid metabolism. Its ability to mimic natural fatty acyl-CoAs, combined with its environmentally sensitive fluorescence, provides a unique window into complex cellular processes. The protocols and pathways outlined in this guide offer a solid foundation for the application of this fluorescent analog in a variety of research contexts, from basic enzyme characterization to live-cell imaging of metabolic dynamics. As research in metabolic diseases and drug discovery continues to advance, the utility of such fluorescent probes will undoubtedly continue to grow.
References
An In-Depth Technical Guide to the Discovery and Synthesis of 1-Pyrenebutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pyrenebutanoyl-Coenzyme A (PB-CoA) is a fluorescently labeled analog of long-chain fatty acyl-CoAs, which are central intermediates in lipid metabolism. Its intrinsic fluorescence, derived from the pyrene moiety, makes it a valuable tool for studying the kinetics and localization of enzymes involved in fatty acid metabolism and for investigating the effects of acyl-CoAs on cellular processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of 1-Pyrenebutanoyl-CoA, with a focus on detailed experimental protocols and quantitative data.
Discovery and Significance
The development of fluorescent analogs of metabolic intermediates has been instrumental in advancing our understanding of cellular biochemistry. While the exact first synthesis of this compound is not extensively documented as a singular discovery, its emergence is rooted in the broader effort to create fluorescent probes to study lipid metabolism. The pioneering work on fluorescent acyl-CoA analogs has enabled researchers to overcome the limitations of traditional radiolabeled substrates, offering a safer and often more sensitive method for continuous monitoring of enzymatic reactions and for cellular imaging studies.
This compound, in particular, has been utilized to investigate the properties of enzymes involved in fatty acid transport and metabolism, such as carnitine palmitoyltransferase (CPT)[1]. Its significance lies in its ability to mimic natural long-chain acyl-CoAs while providing a readily detectable fluorescent signal. This allows for detailed kinetic analysis of enzyme inhibition and the study of acyl-CoA interactions with cellular membranes and proteins.
Physicochemical and Inhibitory Properties
Quantitative data for this compound is crucial for its application in experimental settings. The following table summarizes key reported values.
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) | Resembles medium-chain fatty acyl esters | [1] |
| Inhibition of Mitochondrial Respiration (ADP-stimulated) | Noncompetitive, Kᵢ = 2 µM | [1] |
| Inhibition of Carnitine Palmitoyl-CoA Transferase | Competitive, Kᵢ = 2.1 µM | [1] |
| Inhibition of Carnitine Octanoyl-CoA Transferase | Competitive, Kᵢ = 15 µM | [1] |
Kᵢ: Inhibition Constant
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through a chemical approach involving the activation of 1-pyrenebutyric acid and its subsequent reaction with the free thiol group of Coenzyme A. The mixed anhydride method using ethyl chloroformate is a commonly employed strategy for this purpose.
Experimental Protocol: Chemical Synthesis via Mixed Anhydride Method
This protocol is a representative method adapted from general procedures for acyl-CoA synthesis.
Materials:
-
1-Pyrenebutyric acid
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Coenzyme A, trilithium salt
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate solution (0.5 M)
-
Hydrochloric acid (1 M)
-
Argon or Nitrogen gas
-
Ice bath
Procedure:
-
Activation of 1-Pyrenebutyric Acid:
-
Dissolve 1-pyrenebutyric acid in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of ethyl chloroformate.
-
Stir the reaction mixture on ice for 1-2 hours to form the mixed anhydride. The formation of a precipitate (triethylamine hydrochloride) will be observed.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt in a cold 0.5 M sodium bicarbonate solution.
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Allow the reaction to proceed on ice for 2-4 hours.
-
-
Quenching and Acidification:
-
Monitor the reaction for the disappearance of free Coenzyme A using Ellman's reagent (DTNB).
-
Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with 1 M HCl to quench the reaction and precipitate any unreacted carboxylic acid.
-
-
Purification:
-
Centrifuge the mixture to remove any precipitate.
-
The supernatant containing this compound can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Protocol: Purification by RP-HPLC
Instrumentation and Reagents:
-
RP-HPLC system with a UV-Vis detector
-
C18 reverse-phase column
-
Mobile Phase A: 75 mM KH₂PO₄ buffer
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid
-
Fluorescence detector (optional, for enhanced sensitivity)
Procedure:
-
Sample Preparation:
-
Filter the crude this compound solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 10% to 90% B over 30-40 minutes.
-
Monitor the elution at 260 nm (for the adenine moiety of CoA) and, if available, with a fluorescence detector set to the appropriate excitation and emission wavelengths for the pyrene moiety.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the identity and purity of the product using mass spectrometry and quantify using its molar extinction coefficient.
-
Visualization of Experimental Workflows and Signaling Pathways
General Workflow for Synthesis and Purification
The following diagram illustrates the overall process for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway: Inhibition of Mitochondrial Fatty Acid β-Oxidation
This compound acts as a competitive inhibitor of carnitine palmitoyltransferase I (CPT I), a key enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. The following diagram illustrates this inhibitory mechanism.
Caption: Inhibition of CPT I by this compound blocks fatty acid oxidation.
Conclusion
This compound is a powerful tool for researchers in lipid biochemistry and drug development. Its synthesis, while requiring careful execution, is achievable through established chemical methods. The quantitative data on its inhibitory properties provide a solid foundation for its use in enzyme kinetics and cellular studies. The ability to fluorescently track the fate of an acyl-CoA analog opens up numerous avenues for investigating the intricate regulation of fatty acid metabolism and its role in various physiological and pathological states.
References
An In-depth Technical Guide on the Role of 1-Pyrenebutanoyl-CoA in Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of lipid metabolism research, fluorescent probes have emerged as indispensable tools for elucidating the dynamics of fatty acid trafficking, enzymatic activity, and cellular signaling. Among these, 1-Pyrenebutanoyl-CoA (PB-CoA) stands out as a valuable fluorescent analog of long-chain fatty acyl-CoA. Its unique photophysical properties, characterized by the formation of excimers at high concentrations, allow for sensitive and real-time monitoring of lipid-protein interactions and enzymatic processes. This technical guide provides a comprehensive overview of the role of PB-CoA in lipid metabolism studies, detailing its applications, relevant experimental protocols, and quantitative data to empower researchers in their scientific endeavors.
Core Applications of this compound in Lipid Metabolism
This compound serves as a powerful tool in several key areas of lipid metabolism research:
-
Probing Enzyme Kinetics and Inhibition: PB-CoA is extensively used to study the kinetics of enzymes involved in fatty acid metabolism, most notably Carnitine Palmitoyltransferase (CPT). Its fluorescence allows for continuous monitoring of enzyme activity and the evaluation of potential inhibitors.
-
Investigating Fatty Acid Binding Proteins (FABPs): The fluorescent nature of PB-CoA facilitates the study of its binding to various isoforms of FABPs, providing insights into their ligand specificity and affinity.
-
Monitoring Mitochondrial Fatty Acid Uptake and Oxidation: As a fluorescent analog of a key metabolic intermediate, PB-CoA can be used to track the transport of long-chain fatty acids into the mitochondria and their subsequent oxidation.
-
High-Throughput Screening for Drug Discovery: The fluorescent properties of PB-CoA make it amenable to high-throughput screening (HTS) assays for the discovery of novel modulators of lipid metabolism, particularly inhibitors of CPT.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interactions of this compound and related compounds in lipid metabolism studies.
| Parameter | Value | Enzyme/Protein | Substrate/Condition |
| K_I_ (competitive) | 2.1 µM | Carnitine Palmitoyl-CoA Transferase | with respect to Palmitoyl-CoA |
| K_I_ (competitive) | 15 µM | Octanoyl-CoA Transferase | with respect to Octanoyl-CoA |
| K_I_ (non-competitive) | 2 µM | Phosphorylating respiration in rat liver mitochondria | with respect to ADP |
Table 1: Inhibition Constants (K_I_) of this compound.[1]
| Ligand | FABP Isoform | Dissociation Constant (K_d_) | Method |
| Oleic Acid (18:1) | LFABP | ~0.80 ± 0.02 µM | Scatchard analysis |
| Palmitic Acid (16:0) | FABP3 | 0.96 ± 0.05 µM | Scatchard plots |
| Palmitic Acid (16:0) | FABP4 | 2.86 ± 0.59 µM | Scatchard plots |
| Palmitic Acid (16:0) | FABP5 | 1.04 ± 0.16 µM | Scatchard plots |
| Rhodamine-labeled PA | FABP3 | 3.5 ± 0.4 µM | MST |
| Rhodamine-labeled PA | FABP4 | 10.5 ± 2.1 µM | MST |
| Rhodamine-labeled PA | FABP5 | 8.3 ± 0.7 µM | MST |
Table 2: Binding Affinities of Fatty Acids and their Analogs to Fatty Acid Binding Proteins (FABPs).[2][3][4]
Key Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. A common chemical synthesis approach involves the activation of 1-pyrenebutyric acid and its subsequent reaction with Coenzyme A.
Materials:
-
1-pyrenebutyric acid
-
Oxalyl chloride or Thionyl chloride
-
Coenzyme A (free acid)
-
Dry, inert solvent (e.g., Tetrahydrofuran)
-
Aqueous buffer (e.g., Sodium bicarbonate solution)
-
Stirring apparatus
-
Ice bath
-
HPLC for purification
Procedure:
-
Activation of 1-Pyrenebutyric Acid:
-
Dissolve 1-pyrenebutyric acid in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add an excess of oxalyl chloride or thionyl chloride to the solution to convert the carboxylic acid to its more reactive acid chloride.
-
Stir the reaction mixture at a low temperature for a specified time (e.g., 1-2 hours) to ensure complete conversion.
-
Remove the excess activating agent and solvent under vacuum.
-
-
Reaction with Coenzyme A:
-
Dissolve the resulting 1-pyrenebutanoyl chloride in a minimal amount of dry, inert solvent.
-
Separately, dissolve Coenzyme A in a cold aqueous buffer solution (e.g., sodium bicarbonate) to deprotonate the thiol group.
-
Slowly add the 1-pyrenebutanoyl chloride solution to the Coenzyme A solution with vigorous stirring, while maintaining a low temperature.
-
Allow the reaction to proceed for several hours at a low temperature or room temperature, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
-
Purification:
-
Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).
-
Lyophilize the purified fractions to obtain the final product as a solid.
-
Protocol 2: Carnitine Palmitoyltransferase (CPT) Activity Assay using a Fluorescent Substrate
This protocol describes a continuous fluorometric assay to measure the activity of CPT by monitoring the release of free Coenzyme A (CoA-SH) which then reacts with a thiol-reactive fluorescent dye.
Materials:
-
Isolated mitochondria or purified CPT enzyme
-
This compound (or other acyl-CoA substrate)
-
L-Carnitine
-
Thiol-reactive fluorescent dye (e.g., N-(9-Acridinyl)maleimide)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the assay buffer, L-carnitine, and the thiol-reactive fluorescent dye.
-
Pre-incubate the mixture at the desired temperature.
-
-
Initiation of Reaction:
-
Add the mitochondrial preparation or purified CPT enzyme to the reaction mixture.
-
Initiate the reaction by adding the substrate, this compound.
-
-
Fluorescence Measurement:
-
Immediately start monitoring the increase in fluorescence intensity over time using a fluorometer. The reaction of the released CoA-SH with the thiol-reactive dye results in a fluorescent product.
-
The rate of fluorescence increase is directly proportional to the CPT activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, perform the assay in the presence of varying concentrations of the inhibitor to determine its IC50 and Ki values.
-
Protocol 3: Measurement of Mitochondrial Respiration Inhibition
This protocol outlines the measurement of mitochondrial oxygen consumption to assess the inhibitory effect of this compound on fatty acid oxidation.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, EGTA)
-
Respiratory substrates (e.g., palmitoyl-L-carnitine and malate for fatty acid oxidation; pyruvate and malate for complex I-linked respiration)
-
ADP
-
This compound (inhibitor)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Mitochondrial Preparation:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial suspension.
-
-
Respirometry Setup:
-
Add the respiration buffer to the respirometer chamber and allow it to equilibrate to the desired temperature.
-
Add a known amount of isolated mitochondria to the chamber.
-
-
Measurement of Basal and State 3 Respiration:
-
Add the respiratory substrates (e.g., palmitoyl-L-carnitine and malate) to measure basal respiration (State 2).
-
Add a saturating amount of ADP to initiate State 3 respiration (maximal oxidative phosphorylation).
-
-
Inhibition Assay:
-
After establishing a stable State 3 respiration rate, add a known concentration of this compound to the chamber.
-
Monitor the decrease in oxygen consumption rate to determine the extent of inhibition.
-
Perform a dose-response analysis by adding increasing concentrations of the inhibitor to determine the IC50 value.
-
-
Control Experiments:
-
To assess the specificity of inhibition, measure the effect of this compound on respiration supported by non-fatty acid substrates (e.g., pyruvate and malate).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of this compound in lipid metabolism.
Conclusion
This compound is a versatile and powerful fluorescent probe that has significantly advanced our understanding of lipid metabolism. Its utility in studying enzyme kinetics, protein-ligand interactions, and mitochondrial function, coupled with its applicability in high-throughput screening, makes it an invaluable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of PB-CoA in elucidating the complex mechanisms of lipid metabolism and in the development of novel therapeutics for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Biochemical Studies of a Fluoroacetyl-CoA-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
1-Pyrenebutanoyl-CoA: A Fluorescent Probe for Illuminating Enzyme Kinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular metabolism, the study of enzyme kinetics provides a fundamental understanding of biochemical pathways and their regulation. Fluorescent probes have emerged as invaluable tools in this endeavor, offering sensitive and continuous monitoring of enzymatic reactions. Among these, 1-Pyrenebutanoyl-Coenzyme A (PB-CoA) has garnered attention as a versatile fluorescent analog of natural acyl-CoA thioesters. Its pyrene moiety exhibits distinct fluorescence properties that are sensitive to its molecular environment, making it a powerful probe for investigating the kinetics of a variety of enzymes involved in lipid metabolism and other acyl-CoA-dependent processes. This technical guide provides a comprehensive overview of the application of 1-Pyrenebutanoyl-CoA as a probe for enzyme kinetics, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Principles: Leveraging the Unique Fluorescence of Pyrene
The utility of this compound as a kinetic probe lies in the photophysical properties of its pyrene group. Pyrene exhibits a characteristic monomer fluorescence, but upon spatial proximity of two or more pyrene molecules, an excited-state dimer, or "excimer," can form, which emits light at a longer, red-shifted wavelength. This phenomenon is highly dependent on the concentration and mobility of the probe.
In an enzyme-catalyzed reaction, the binding of PB-CoA to the active site, its conversion to product, and the subsequent release of products can all lead to changes in the local concentration and environment of the pyrene fluorophore. These changes can be monitored in real-time by observing alterations in either the monomer or excimer fluorescence intensity, providing a direct readout of the reaction progress. This allows for the continuous determination of initial reaction velocities and, consequently, the calculation of key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max).
Quantitative Data: Enzyme Inhibition by this compound
This compound has been demonstrated to act as a competitive inhibitor for several enzymes that utilize long-chain acyl-CoAs as substrates. The following table summarizes the reported inhibition constants (K_i) for select enzymes.
| Enzyme | Organism/Tissue | Inhibition Type | K_i (μM) | Reference |
| Carnitine Palmitoyl-CoA Transferase | Rat Liver | Competitive | 2.1 | [1] |
| Carnitine Octanoyl-CoA Transferase | Rat Liver | Competitive | 15 | [1] |
Experimental Protocols
While a detailed, continuous kinetic assay protocol directly monitoring the fluorescence change of this compound upon enzymatic conversion is not extensively detailed in the readily available literature, a general framework for such an assay can be constructed based on established principles of fluorescence spectroscopy and enzyme kinetics. The following protocol outlines a conceptual continuous fluorescence assay for an enzyme that metabolizes this compound, such as a hypothetical acyl-CoA thioesterase.
Protocol: Continuous Fluorometric Assay of Acyl-CoA Thioesterase Activity using this compound
1. Materials:
-
Purified Acyl-CoA Thioesterase
-
This compound (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorometer capable of time-based measurements
-
Quartz cuvettes
2. Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and determine its concentration spectrophotometrically.
-
Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve the desired final substrate concentrations for the kinetic assay.
-
Prepare a solution of the purified enzyme in Assay Buffer to a suitable concentration, which should be determined empirically to yield a measurable reaction rate.
3. Determination of Optimal Excitation and Emission Wavelengths:
-
Record the fluorescence emission spectrum of a dilute solution of this compound in Assay Buffer to determine the wavelength of maximum monomer fluorescence emission (typically around 375-400 nm when excited at ~345 nm).
-
If excimer formation is anticipated upon substrate binding or hydrolysis, scan for emission at longer wavelengths (typically around 470-500 nm).
4. Enzyme Activity Assay:
-
Set the fluorometer to record fluorescence intensity over time at the predetermined emission wavelength.
-
Equilibrate a quartz cuvette containing the Assay Buffer and a specific concentration of this compound to the desired reaction temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small, known volume of the enzyme solution to the cuvette.
-
Mix rapidly and immediately begin recording the change in fluorescence intensity over time. The direction of change (increase or decrease) will depend on the specific enzymatic reaction and its effect on the pyrene fluorophore's environment.
-
Record the data for a sufficient period to establish the initial linear rate of the reaction.
5. Data Analysis:
-
Calculate the initial reaction velocity (v) from the slope of the linear portion of the fluorescence versus time plot. This may require a standard curve to correlate the change in fluorescence to the concentration of product formed or substrate consumed.
-
Repeat the assay at various concentrations of this compound.
-
Plot the initial velocities (v) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the kinetic parameters K_m and V_max.
Signaling Pathways and Experimental Workflows
The study of enzymes that metabolize acyl-CoAs is central to understanding lipid metabolism and its associated signaling pathways. For instance, carnitine palmitoyltransferase I (CPT1) is a key regulatory enzyme in the import of long-chain fatty acids into the mitochondria for β-oxidation.
References
An In-depth Technical Guide to the Cellular Uptake and Localization of 1-Pyrenebutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of 1-Pyrenebutanoyl-CoA, a fluorescently labeled fatty acid analog. Due to the limited availability of direct research on this compound, this document synthesizes data from studies on analogous pyrene-labeled fatty acids and other fluorescent fatty acid probes. These analogs are extensively used to investigate lipid metabolism, transport, and storage. This guide offers detailed experimental protocols, quantitative data summaries, and visual diagrams of metabolic pathways and experimental workflows to serve as a core resource for professionals in lipid research and drug discovery.
Introduction: The Role of Fluorescent Fatty Acid Analogs in Research
Fluorescently labeled fatty acids, such as this compound, are invaluable tools for visualizing and quantifying the dynamic processes of lipid metabolism within living cells. The pyrene moiety serves as a fluorescent reporter, allowing researchers to track the uptake, intracellular transport, and final destination of the fatty acid analog. Pyrene-labeled lipids are particularly useful due to the pyrene's long excited-state lifetime and its ability to form excimers in a concentration-dependent manner, which can provide information about the local concentration and organization of the labeled lipids in membranes.
While this compound is the activated form of pyrenebutanoic acid, ready for direct integration into metabolic pathways, many studies utilize the free fatty acid form (e.g., pyrene dodecanoic acid), which is then activated to its CoA ester intracellularly. The principles of uptake and subsequent metabolic fate are largely conserved. These analogs have been instrumental in elucidating the mechanisms of fatty acid transport across the plasma membrane and their subsequent trafficking to various organelles for energy production, membrane synthesis, or storage.
Cellular Uptake and Metabolic Activation
The cellular uptake of long-chain fatty acids and their fluorescent analogs is a multi-step process involving both passive diffusion and protein-mediated transport. Once inside the cell, these fatty acids are rapidly esterified with coenzyme A to form acyl-CoA thioesters, a crucial activation step that traps the fatty acid within the cell and primes it for metabolic reactions.
Key Proteins in Fatty Acid Uptake and Activation
-
Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the plasma membrane.
-
CD36: A scavenger receptor that also functions as a major fatty acid translocase.
-
Acyl-CoA Synthetases (ACSs): Enzymes that catalyze the formation of fatty acyl-CoAs from fatty acids and coenzyme A, a process often coupled to transport.
The following diagram illustrates the generalized pathway for the uptake and activation of a pyrene-labeled fatty acid.
Subcellular Localization
Once activated to its CoA form, this compound is directed to several subcellular compartments, where it is incorporated into complex lipids. The primary destinations include:
-
Endoplasmic Reticulum (ER): The major site for the synthesis of phospholipids, triglycerides, and cholesterol esters. Pyrene-labeled acyl-CoAs are readily incorporated into these lipids within the ER membrane.
-
Mitochondria: While some fatty acid activation occurs in mitochondria, they are primarily the site of β-oxidation for energy production. Labeled fatty acids can be transported into the mitochondria for this purpose.
-
Lipid Droplets: These organelles serve as the primary storage sites for neutral lipids, mainly triglycerides and sterol esters. When cellular energy levels are high, pyrene-labeled fatty acids are channeled into triglyceride synthesis and stored in lipid droplets.
-
Peroxisomes: These organelles are involved in the β-oxidation of very long-chain fatty acids.
Studies using fluorescent fatty acid analogs have shown that their initial localization is often in the ER, followed by transport to other organelles, including mitochondria and lipid droplets.
Quantitative Data Summary
| Parameter | Typical Range/Value | Cell Types Studied | Reference Analogs |
| Probe Concentration | 1 - 20 µM | 3T3-L1 adipocytes, HUVECs, A549, HeLa | BODIPY-C12, Pyrene dodecanoic acid |
| Incubation Time (Pulse) | 1 - 30 minutes | 3T3-L1, HUVECs, Fibroblasts | BODIPY-C12, Pyrene-labeled FA |
| Chase Period | 15 minutes - several hours | HeLa, Fibroblasts | NBD-labeled fatty acids |
| Uptake Inhibition | Varies with inhibitor | 3T3-L1 adipocytes | BODIPY-FA |
| Detection Method | Fluorescence Microscopy, Plate Reader, Flow Cytometry, HPLC | Various | Various fluorescent FAs |
Experimental Protocols
The following protocols are generalized from methodologies used for fluorescent fatty acid analogs and can be adapted for this compound.
Protocol for Cellular Uptake Assay using Fluorescence Microscopy
This protocol describes a "pulse-chase" experiment to visualize the uptake and subsequent trafficking of a pyrene-labeled fatty acid.
Materials:
-
Cultured cells (e.g., HeLa, 3T3-L1 adipocytes) grown on glass-bottom dishes or coverslips.
-
This compound or its corresponding fatty acid (e.g., pyrenebutanoic acid).
-
Complete cell culture medium.
-
Serum-free cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filters for pyrene (Excitation: ~340 nm, Emission: ~380 nm for monomer, ~470 nm for excimer).
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.
-
Preparation of Labeling Solution: Prepare a labeling solution by diluting the pyrene-labeled fatty acid in serum-free medium to a final concentration of 1-5 µM.
-
Pulse Labeling: a. Wash the cells once with warm PBS. b. Incubate the cells with the labeling solution for 15-30 minutes at 37°C. This "pulse" allows for the initial uptake of the fatty acid.
-
Chase Period: a. Remove the labeling solution and wash the cells twice with warm PBS to remove excess probe. b. Add warm, complete cell culture medium. c. Incubate the cells for various time points (e.g., 15 min, 1 hr, 4 hrs) to allow for the trafficking of the labeled fatty acid to different organelles.
-
Fixation and Imaging: a. After the chase period, wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Mount the coverslips on slides with an appropriate mounting medium. e. Image the cells using a fluorescence microscope with the appropriate filter set for pyrene.
Protocol for Quantitative Uptake Assay using a Plate Reader
This protocol allows for a high-throughput quantification of fatty acid uptake.
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate.
-
Pyrene-labeled fatty acid.
-
Serum-free medium.
-
Washing buffer (e.g., PBS with 1% BSA).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer.
-
Starvation: On the day of the assay, wash the cells and incubate in serum-free medium for 1-2 hours at 37°C.
-
Labeling: Add the pyrene-labeled fatty acid in serum-free medium to the wells at the desired concentration. Include control wells with no cells (background) and cells with no probe.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 10, 30 minutes).
-
Washing: Remove the labeling solution and wash the cells 2-3 times with cold washing buffer to remove the extracellular probe.
-
Fluorescence Reading: Add PBS to each well and measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for pyrene.
-
Data Analysis: Subtract the background fluorescence and normalize the signal to cell number (e.g., using a DNA-staining dye like Hoechst).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for a typical fluorescent fatty acid uptake assay and a generalized metabolic pathway.
Conclusion
This compound and its related pyrene-labeled fatty acids are powerful tools for the study of lipid dynamics in biological systems. By employing the protocols and understanding the metabolic pathways outlined in this guide, researchers can effectively track the cellular uptake and localization of fatty acids, providing critical insights into cellular physiology and the pathology of metabolic diseases. The provided methodologies, while based on analogous compounds, offer a robust starting point for designing and interpreting experiments with this compound.
An In-depth Technical Guide to the Spectroscopic Properties of 1-Pyrenebutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Pyrenebutanoyl-CoA is a fluorescent analog of butyryl-Coenzyme A, incorporating the pyrene fluorophore. This molecule serves as a valuable tool for investigating the kinetics and mechanisms of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, acyltransferases, and hydrolases. Its unique spectroscopic properties, particularly its sensitivity to the local microenvironment, allow for real-time monitoring of enzyme activity and protein-lipid interactions. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, detailed experimental protocols for its use in enzymatic assays, and a logical workflow for experimental design and data interpretation.
Introduction
Coenzyme A (CoA) and its thioester derivatives are central molecules in cellular metabolism, participating in numerous anabolic and catabolic pathways. The study of enzymes that utilize these substrates is fundamental to understanding metabolic regulation and for the development of therapeutics targeting metabolic disorders. This compound is a powerful fluorescent probe designed for such studies. The pyrene moiety exhibits distinct fluorescence characteristics that are sensitive to its immediate surroundings, making it an excellent reporter for binding events and enzymatic turnover.[1][2]
This technical guide summarizes the key spectroscopic properties of this compound, provides a detailed experimental protocol for a fluorescence-based enzyme assay, and presents a visual representation of the experimental workflow.
Spectroscopic Properties
While specific, empirically determined quantitative data for this compound is not extensively published, its spectroscopic properties can be reliably inferred from the well-characterized behavior of the pyrene fluorophore when conjugated to lipid molecules.[3] The butanoyl-CoA portion of the molecule is not expected to significantly alter the fundamental electronic transitions of the pyrene chromophore.
Absorbance and Fluorescence Spectra
The pyrene fluorophore is characterized by a strong absorption in the ultraviolet region and a structured fluorescence emission spectrum. The fine structure of the emission spectrum is particularly sensitive to the polarity of the solvent or its binding environment.[1]
Table 1: Spectroscopic Data for Pyrene-Based Probes in a Prototypical Apolar Environment (e.g., bound to an enzyme active site)
| Parameter | Value | Notes |
| Absorption Maximum (λabs) | ~342 nm | The primary absorption peak for the pyrene moiety. |
| Molar Extinction Coefficient (ε) | ~40,000 M-1cm-1 | In a non-polar solvent like cyclohexane. |
| Monomer Emission Maxima (λem) | 375-385 nm | The characteristic structured emission of the pyrene monomer. The ratio of the vibronic bands is sensitive to polarity. |
| Excimer Emission Maximum (λem) | ~470 nm | A broad, structureless band that appears at high local concentrations of the probe.[4] |
| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.7 | Highly dependent on the environment; generally higher in non-polar environments. |
| Fluorescence Lifetime (τ) | 100 - 200 ns | In deoxygenated non-polar solvents. |
Note: These values are representative of pyrene-conjugated lipids and may vary slightly for this compound depending on the specific experimental conditions, such as solvent, pH, and temperature.
Environmental Sensitivity and Excimer Formation
A key feature of pyrene is its ability to form an "excimer" (excited-state dimer) at high local concentrations. An excited pyrene molecule can associate with a ground-state pyrene molecule, leading to a new, red-shifted, and broad emission band centered around 470 nm. The ratio of excimer to monomer (E/M) fluorescence intensity is a sensitive indicator of the proximity of the probes. This property can be exploited to study:
-
Membrane fluidity and lipid organization: Changes in the lateral diffusion of pyrene-labeled lipids in a membrane will alter the E/M ratio.
-
Protein-lipid interactions: The binding of a protein to a membrane containing pyrene-labeled lipids can alter the local concentration and mobility of the probes, leading to a change in the E/M ratio.
-
Enzyme kinetics: If an enzyme processes a substrate containing two pyrene moieties, their separation upon hydrolysis can lead to a decrease in excimer fluorescence and an increase in monomer fluorescence.
Experimental Protocols
This section outlines a detailed methodology for a continuous fluorescence-based assay to monitor the activity of an enzyme (e.g., a hydrolase) that acts on this compound. The principle of the assay is the change in the fluorescence properties of the pyrene moiety as it transitions from the enzyme's active site to the bulk aqueous solvent upon product release.
Reagent Preparation
-
Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5). Ensure the buffer components do not interfere with the fluorescence of pyrene.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in the assay buffer. The final concentration in the assay will depend on the enzyme's activity.
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM. Store protected from light at -20°C or below.
-
Substrate Working Solution: On the day of the experiment, dilute the this compound stock solution in the assay buffer to a working concentration (e.g., 2-10 times the final desired concentration).
Assay Procedure
-
Instrument Setup:
-
Use a fluorescence spectrophotometer or plate reader capable of excitation at ~342 nm and emission scanning from 360 nm to 550 nm.
-
Set the excitation wavelength to 342 nm.
-
Set the emission wavelength to monitor the peak of the pyrene monomer fluorescence (e.g., 378 nm).
-
Set the temperature of the sample holder to the optimal temperature for the enzyme.
-
-
Assay Execution:
-
Pipette the assay buffer into a quartz cuvette or a microplate well.
-
Add the desired volume of the this compound working solution to achieve the final substrate concentration. Mix gently.
-
Place the cuvette/plate in the fluorometer and record the baseline fluorescence for a few minutes to ensure a stable signal.
-
Initiate the reaction by adding a small volume of the enzyme stock solution. Mix quickly and thoroughly.
-
Immediately start recording the fluorescence intensity over time. Continue data collection until the reaction reaches completion or for a predetermined time period.
-
Data Analysis
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
To convert the change in fluorescence intensity to the rate of substrate turnover (moles/second), a calibration curve is required. This can be generated by measuring the fluorescence intensity of known concentrations of the product (pyrenebutanoic acid) in the assay buffer.
-
Kinetic parameters such as Km and Vmax can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Mandatory Visualizations
Logical Workflow for a Fluorescence-Based Enzyme Assay
Caption: Workflow for a continuous enzyme assay using this compound.
Signaling Pathway for Substrate Binding and Turnover
Caption: Change in fluorescence upon enzyme binding and catalysis.
References
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrene-labeled lipids as tools in membrane biophysics and cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probes for Lipid Metabolism and Signaling—Section 17.4 | Thermo Fisher Scientific - HK [thermofisher.com]
The Tipping Point of Cellular Fat: A Technical Guide to Fluorescent Probes in Fatty Acid Transport Research
For Researchers, Scientists, and Drug Development Professionals
An in-depth exploration of the mechanisms governing fatty acid transport is paramount in understanding and combating a spectrum of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Fluorescently labeled fatty acid analogs have emerged as indispensable tools, offering a window into the intricate and dynamic processes of fatty acid uptake and intracellular trafficking. This guide provides a comprehensive overview of the core fluorescent probes, detailed experimental protocols for their application, and a visual representation of the key signaling pathways involved, empowering researchers to effectively leverage these technologies in their scientific pursuits.
Core Fluorescent Probes for Fatty Acid Transport
The selection of an appropriate fluorescent probe is critical for the successful investigation of fatty acid transport. The ideal probe should closely mimic the behavior of its natural counterpart while providing a robust and quantifiable signal. The most commonly employed fluorescent fatty acid analogs include those based on BODIPY, Dansyl, and Nitrobenzoxadiazole fluorophores.
Quantitative Properties of Key Fluorescent Fatty Acid Probes
For ease of comparison, the key quantitative spectral and photophysical properties of commonly used fluorescent fatty acid probes are summarized below.
| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Features |
| BODIPY FL C12 | ~503[1] | ~512[1] | >0.9[1] | ~80,000[1] | Bright, photostable, and relatively insensitive to environmental polarity. |
| BODIPY 558/568 C12 | 558[2] | 568 | High | N/A | Red-shifted spectra, suitable for multiplexing with green fluorophores. |
| DAUDA | ~345 | ~543 (in aqueous solution) | Environmentally sensitive | N/A | Exhibits a significant blue shift and fluorescence enhancement upon binding to hydrophobic environments like proteins. |
| NBD-Stearic Acid | ~467 | ~539 | Environmentally sensitive | N/A | Environmentally sensitive fluorophore, useful for probing binding events. |
Key Signaling Pathways in Fatty Acid Transport
The transport of fatty acids across the plasma membrane and their subsequent intracellular journey are tightly regulated processes involving a concert of proteins. Key players in this symphony include the fatty acid translocase CD36, the family of Fatty Acid Transport Proteins (FATPs), and the intracellular Fatty Acid-Binding Proteins (FABPs).
The Central Role of CD36 in Fatty Acid Uptake and Signaling
CD36 is a multifunctional transmembrane protein that facilitates the uptake of long-chain fatty acids and initiates intracellular signaling cascades that impact metabolism and inflammation. Upon binding of fatty acids, CD36 can trigger a signaling pathway involving Src-family kinases, which can lead to the activation of downstream effectors like MAP kinases.
FATP-Mediated Transport and Vectorial Acylation
Fatty Acid Transport Proteins (FATPs) are a family of integral membrane proteins that facilitate the uptake of long-chain fatty acids. Several FATP isoforms have been shown to possess intrinsic acyl-CoA synthetase activity, leading to the concept of "vectorial acylation," where fatty acid transport is tightly coupled to its esterification to Coenzyme A. This process is thought to "trap" the fatty acid inside the cell and maintain a favorable concentration gradient for further uptake. Evidence suggests that FATPs can physically interact with long-chain acyl-CoA synthetases (ACSLs) to form a functional complex that efficiently couples transport and activation.
Intracellular Trafficking by Fatty Acid-Binding Proteins
Once inside the cell, fatty acids are chaperoned by a family of small, soluble proteins known as Fatty Acid-Binding Proteins (FABPs). FABPs bind to fatty acids, increasing their solubility in the aqueous cytoplasm and facilitating their transport to various organelles for metabolism or storage. They are thought to deliver fatty acids to the endoplasmic reticulum for esterification, to mitochondria for β-oxidation, and to the nucleus to regulate gene expression through interactions with transcription factors like PPARs.
Experimental Protocols
The following protocols provide detailed methodologies for quantifying fatty acid uptake using a 96-well plate-based assay and for visualizing intracellular fatty acid trafficking via live-cell imaging.
Protocol 1: Quantification of Fatty Acid Uptake in a 96-Well Plate Format
This protocol describes a fluorometric assay to measure the rate of fatty acid uptake in cultured cells using a fluorescent fatty acid analog like BODIPY-FL C12.
Materials:
-
Cells of interest cultured in a black, clear-bottom 96-well plate
-
Fluorescent fatty acid probe (e.g., BODIPY-FL C12) stock solution in DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader with bottom-read capability and appropriate filter sets (e.g., Ex/Em = 485/515 nm for BODIPY-FL C12)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a 37°C, 5% CO₂ incubator.
-
Serum Starvation: On the day of the assay, gently aspirate the culture medium and wash the cells once with warm PBS. Add serum-free medium to each well and incubate for 1-2 hours at 37°C to reduce the influence of serum components on fatty acid uptake.
-
Preparation of Probe-BSA Complex: Prepare the fluorescent fatty acid-BSA complex by incubating the fluorescent fatty acid probe with fatty acid-free BSA in serum-free medium for 30 minutes at 37°C. The final concentration of the probe and BSA should be optimized for the specific cell type and experimental conditions. A 2:1 molar ratio of fatty acid to BSA is a common starting point.
-
Initiation of Uptake: Aspirate the serum-free medium from the cells and add the pre-warmed probe-BSA complex solution to each well to initiate the uptake.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Kinetic Reading: Measure the fluorescence intensity from the bottom of each well at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
Endpoint Reading: Alternatively, incubate the plate at 37°C for a fixed time point (e.g., 15-30 minutes) and then measure the final fluorescence intensity.
-
-
Data Analysis: The rate of fatty acid uptake can be determined from the initial linear portion of the kinetic fluorescence curve. For endpoint assays, compare the fluorescence intensity between different experimental conditions. Normalize the fluorescence signal to cell number or protein concentration if significant variations in cell density are expected.
Protocol 2: Live-Cell Imaging of Intracellular Fatty Acid Trafficking
This protocol outlines a method for visualizing the uptake and subsequent intracellular localization of fluorescently labeled fatty acids using confocal microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides suitable for high-resolution imaging
-
Fluorescent fatty acid probe (e.g., BODIPY-FL C12 or BODIPY 558/568 C12)
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)
-
Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)
-
Confocal laser scanning microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
Organelle Staining (Optional): If co-localization studies are desired, pre-stain the cells with an organelle-specific tracker according to the manufacturer's instructions. For example, incubate cells with MitoTracker Red for 15-30 minutes before fatty acid labeling.
-
Probe Loading: Prepare a working solution of the fluorescent fatty acid probe in live-cell imaging medium. A typical starting concentration for BODIPY probes is 1-5 µM.
-
Pulse Labeling: Replace the culture medium with the probe-containing medium and incubate the cells for a short period (e.g., 5-15 minutes) at 37°C. This "pulse" allows for the initial uptake of the fatty acid analog.
-
Wash and Chase: After the pulse, quickly wash the cells three times with warm live-cell imaging medium to remove excess probe. Then, add fresh, pre-warmed imaging medium to the cells for the "chase" period.
-
Live-Cell Imaging: Immediately transfer the dish to the confocal microscope equipped with an environmental chamber. Acquire images at different time points during the chase period (e.g., 0, 15, 30, 60 minutes) to track the movement and localization of the fluorescent fatty acid. Use appropriate laser lines and emission filters for the selected probe and any organelle trackers.
-
Image Analysis: Analyze the acquired images to determine the subcellular distribution of the fluorescent fatty acid over time. Co-localization analysis with organelle markers can be performed to identify the specific compartments where the fatty acid accumulates.
By providing a solid foundation in the available tools, their quantitative properties, the underlying biological pathways, and detailed experimental approaches, this guide aims to facilitate robust and insightful research into the critical process of fatty acid transport.
References
An In-depth Technical Guide to the Interaction of 1-Pyrenebutanoyl-CoA with Carnitine Palmitoyl-CoA Transferase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carnitine Palmitoyl-CoA Transferase (CPT) is a critical enzyme in fatty acid metabolism, representing a key therapeutic target for various metabolic diseases. This technical guide provides a comprehensive overview of the interaction between 1-Pyrenebutanoyl-CoA, a fluorescent fatty acyl-CoA analog, and CPT. It details the function of CPT, the inhibitory action of this compound, and presents experimental protocols for studying this interaction. Furthermore, this guide includes quantitative data on CPT inhibition and visualizes the relevant signaling pathways and experimental workflows, offering a valuable resource for researchers in metabolism and drug development.
Introduction to Carnitine Palmitoyl-CoA Transferase (CPT)
Carnitine Palmitoyl-CoA Transferase is a family of enzymes essential for the metabolism of long-chain fatty acids.[1] The CPT system facilitates the transport of these fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. This transport is a rate-limiting step in fatty acid oxidation.[2]
The CPT system consists of two primary enzymes:
-
CPT1: Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs and carnitine into acylcarnitines.[3]
-
CPT2: Situated on the inner mitochondrial membrane, CPT2 converts the acylcarnitines back into acyl-CoAs within the mitochondrial matrix, releasing carnitine to be shuttled back to the cytoplasm.
There are three known isoforms of CPT1, each with distinct tissue distribution and regulatory properties:
-
CPT1A (liver isoform): Predominantly found in the liver, kidney, and pancreas.[4]
-
CPT1B (muscle isoform): Primarily expressed in skeletal muscle, heart, and adipose tissue.[4]
-
CPT1C (brain isoform): Mainly located in the brain, specifically in the endoplasmic reticulum of neurons.
Given its role as the rate-limiting enzyme, CPT1 is a significant target for therapeutic intervention in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
This compound: A Tool for Studying CPT
This compound is a synthetic analog of a long-chain fatty acyl-CoA that incorporates a pyrene fluorescent group. This fluorescence allows for the sensitive detection and quantification of its binding and enzymatic conversion, making it a valuable tool for studying CPT activity and inhibition.
Inhibitory Mechanism of this compound
This compound acts as a competitive inhibitor of CPT1. It competes with the natural substrate, long-chain fatty acyl-CoAs, for binding to the active site of the enzyme. The binding of this compound prevents the binding of the natural substrate, thereby inhibiting the production of acylcarnitine and subsequent fatty acid oxidation.
Quantitative Data on CPT Inhibition
The inhibitory potency of various compounds against CPT1 can be quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a table summarizing the available quantitative data for the inhibition of CPT1 by this compound and other known inhibitors.
| Inhibitor | Target Enzyme/Tissue | Inhibition Type | Ki Value | IC50 Value | Reference |
| This compound | Carnitine palmitoyl-CoA transferase | Competitive | 2.1 µM | - | MedChemExpress |
| Perhexiline | Rat cardiac CPT-1 | Competitive (vs. palmitoyl-CoA) | - | 77 µM | |
| Perhexiline | Rat hepatic CPT-1 | Competitive (vs. palmitoyl-CoA) | - | 148 µM | |
| Amiodarone | Rat cardiac CPT-1 | - | - | 228 µM | |
| Malonyl-CoA | Pig CPT1B | - | - | 906 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the interaction between this compound and CPT.
Colorimetric Assay for CPT1 Activity and Inhibition
This protocol is adapted from a method using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to quantify the release of Coenzyme A (CoA-SH) during the CPT1-catalyzed reaction.
Materials:
-
Isolated mitochondria or purified CPT1 enzyme
-
This compound
-
Palmitoyl-CoA (substrate)
-
L-carnitine
-
DTNB solution
-
Assay buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Enzyme Preparation: Prepare dilutions of the CPT1 enzyme source in the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the following in order:
-
Assay buffer
-
CPT1 enzyme preparation
-
This compound or vehicle control
-
Pre-incubate for 10 minutes at 37°C.
-
-
Initiate Reaction: Add L-carnitine and Palmitoyl-CoA to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction and Color Development: Add DTNB solution to each well to stop the reaction and react with the produced CoA-SH. The reaction between DTNB and CoA-SH produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.
-
Measurement: Read the absorbance at 412 nm using a microplate reader.
-
Data Analysis: Calculate the CPT1 activity based on the rate of TNB formation. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol is based on the methodology used to study inhibitor binding to CPT2 and can be adapted for CPT1 and this compound.
Materials:
-
Purified CPT1 enzyme
-
This compound
-
ITC instrument
-
ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Dialyze the purified CPT1 enzyme against the ITC buffer.
-
Dissolve this compound in the same ITC buffer. The final concentration of the inhibitor should be 10-20 times higher than the enzyme concentration.
-
-
ITC Experiment Setup:
-
Load the CPT1 solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
-
Titration: Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the CPT1 solution while monitoring the heat change.
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Signaling Pathways and Experimental Workflows
CPT1 in the Fatty Acid β-Oxidation Pathway
The following diagram illustrates the central role of CPT1 in the transport of long-chain fatty acids into the mitochondria for β-oxidation.
Caption: Role of CPT1 in fatty acid oxidation and its inhibition.
Experimental Workflow for Determining CPT1 Inhibition Kinetics
The following diagram outlines a typical workflow for characterizing the inhibition of CPT1 by a compound like this compound.
Caption: Workflow for CPT1 inhibition kinetics analysis.
Regulation of CPT1A Gene Expression by AMPK and PGC-1α
CPT1A expression is transcriptionally regulated by several key metabolic sensors, including AMP-activated protein kinase (AMPK) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).
Caption: Regulation of CPT1A by AMPK and PGC-1α signaling.
Conclusion
This compound is a valuable tool for investigating the function and inhibition of carnitine palmitoyl-CoA transferase. This guide provides the necessary background, quantitative data, and detailed experimental protocols to aid researchers in their study of CPT1 and the development of novel therapeutics targeting fatty acid metabolism. The provided diagrams offer a clear visual representation of the key pathways and workflows, facilitating a deeper understanding of the complex regulatory mechanisms governing CPT1 activity.
References
- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 2. embopress.org [embopress.org]
- 3. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Pyrenebutanoyl-CoA Fatty Acid Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring fatty acid uptake in live cells using the fluorescent fatty acid analog, 1-Pyrenebutanoyl-CoA. This assay is a powerful tool for screening potential inhibitors of fatty acid transport and for studying the cellular mechanisms of lipid metabolism. The protocol is adaptable for various cell types and can be performed using common laboratory equipment such as fluorescence plate readers, flow cytometers, or fluorescence microscopes.
Principle of the Assay
The this compound fatty acid uptake assay is based on the cellular uptake of a fluorescently labeled fatty acid analog. This compound, once it crosses the cell membrane via fatty acid transport proteins (FATPs), accumulates inside the cell.[1][2][3] The intracellular fluorescence is directly proportional to the rate of fatty acid uptake. To accurately measure intracellular fluorescence, it is crucial to eliminate the signal from the probe remaining in the extracellular medium. This can be achieved by either washing the cells or by using a cell-impermeable quenching agent, such as Trypan Blue, which extinguishes the fluorescence of the extracellular probe.[4]
Key Experimental Considerations
-
Cell Type: This protocol can be adapted for various adherent or suspension cell lines, including cancer cell lines, adipocytes, and genetically modified yeast expressing specific fatty acid transporters.[4]
-
Fluorescent Probe Concentration: The optimal concentration of this compound should be determined empirically for each cell type to ensure a sufficient signal-to-noise ratio without causing cellular toxicity. A typical starting concentration ranges from 1-5 µM.
-
Incubation Time: The incubation time for probe uptake should be optimized to remain within the linear range of uptake. This can be determined by performing a time-course experiment.
-
Controls: Appropriate controls are essential for data interpretation. These include:
-
No-cell control: To measure background fluorescence.
-
Vehicle control: To account for any effects of the solvent used to dissolve the test compounds.
-
Positive control inhibitor: A known inhibitor of fatty acid uptake, such as Triacsin C or perphenazine, can be used to validate the assay.
-
Competition control: A natural fatty acid, like oleate, can be used to demonstrate that the uptake of the fluorescent analog is specific and competes with natural substrates.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound fatty acid uptake assay.
Detailed Experimental Protocols
Materials and Reagents
-
Adherent or suspension cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO or ethanol)
-
Quenching solution (e.g., Trypan Blue in PBS) or Washing Buffer
-
Test compounds (inhibitors or activators)
-
96-well black-wall, clear-bottom microplates (for plate reader assays)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Protocol for Adherent Cells (96-well plate format)
-
Cell Seeding: Seed cells in a 96-well black-wall, clear-bottom plate to achieve 60-80% confluency on the day of the experiment.
-
Cell Preparation:
-
Remove the culture medium.
-
Wash the cells twice with warm, serum-free medium.
-
Add 100 µL of serum-free medium to each well and incubate at 37°C for 15-30 minutes to serum-starve the cells.
-
-
Compound Treatment:
-
Prepare working solutions of test compounds in serum-free medium.
-
Remove the serum-free medium from the wells.
-
Add 90 µL of the test compound working solution to the respective wells and incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
-
Fatty Acid Uptake:
-
Prepare the this compound working solution in serum-free medium.
-
Add 10 µL of the this compound working solution to each well to achieve the final desired concentration.
-
Incubate at 37°C for 15-30 minutes.
-
-
Quenching or Washing:
-
Quenching Method: Add 50 µL of the quenching solution to each well.
-
Washing Method: Remove the probe solution and wash the cells three times with ice-cold PBS. Add 100 µL of PBS to each well.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a bottom-reading fluorescence plate reader with appropriate excitation and emission wavelengths for pyrene (typically Ex: ~340 nm, Em: ~380 nm and ~400 nm for monomer and excimer, respectively).
-
Protocol for Suspension Cells
-
Cell Preparation:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with serum-free medium.
-
Resuspend the cells in serum-free medium at the desired density and incubate at 37°C for 15-30 minutes.
-
-
Compound Treatment:
-
Add test compounds to the cell suspension and incubate as required.
-
-
Fatty Acid Uptake:
-
Add this compound to the cell suspension and incubate at 37°C.
-
-
Quenching or Washing:
-
Quenching Method: Add the quenching solution to the cell suspension.
-
Washing Method: Centrifuge the cells, remove the supernatant, and wash the cell pellet three times with ice-cold PBS.
-
-
Fluorescence Measurement:
-
Resuspend the cells in PBS.
-
Measure fluorescence using a flow cytometer or transfer to a 96-well plate for measurement with a plate reader.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Inhibition of this compound Uptake by Test Compounds
| Compound | Concentration (µM) | % Inhibition of Fatty Acid Uptake |
| Vehicle | - | 0 |
| Test Compound A | 1 | 25.3 |
| 10 | 68.1 | |
| 100 | 92.5 | |
| Test Compound B | 1 | 5.2 |
| 10 | 15.8 | |
| 100 | 35.4 | |
| Triacsin C (Positive Control) | 10 | 85.7 |
Table 2: Kinetic Parameters of this compound Uptake
| Cell Line | Km (µM) | Vmax (RFU/min) |
| Cell Line X | 12.5 | 5,800 |
| Cell Line Y | 25.1 | 10,200 |
| Cell Line X + Inhibitor Z | 12.8 | 2,100 |
Signaling Pathway and Mechanism of Fatty Acid Uptake
Fatty acid uptake is a regulated process involving several key proteins. Long-chain fatty acids are transported across the plasma membrane by Fatty Acid Transport Proteins (FATPs) and CD36. Once inside the cell, they are rapidly esterified to Coenzyme A (CoA) by Acyl-CoA synthetases (ACSs) to form Acyl-CoAs. This trapping mechanism maintains a low intracellular concentration of free fatty acids, driving further uptake. Some FATPs, such as FATP4, are localized to the endoplasmic reticulum and possess intrinsic acyl-CoA synthetase activity, suggesting a tight coupling between transport and metabolic activation. The resulting Acyl-CoAs can then enter various metabolic pathways, including β-oxidation for energy production or synthesis of complex lipids like triacylglycerols for storage.
Caption: Cellular uptake and metabolism of fatty acids.
References
- 1. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 2. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live Cell Imaging with 1-Pyrenebutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutanoyl-CoA is a fluorescently labeled analog of a fatty acyl-CoA. This probe incorporates a pyrene fluorophore, a polycyclic aromatic hydrocarbon that exhibits unique spectral properties highly sensitive to its local environment. In live cell imaging, this compound serves as a valuable tool to investigate the dynamic processes of fatty acid metabolism, transport, and localization within various cellular compartments.[1] Its utility stems from the pyrene moiety's ability to report on its proximity to other pyrene molecules through a phenomenon known as excimer (excited-state dimer) formation, providing insights into the local concentration and aggregation of the probe.[2][3][4]
The pyrene fluorophore exhibits a characteristic monomer emission in the range of 370-400 nm when molecules are isolated.[4] However, when two pyrene molecules are in close proximity (within ~10 Å), an excited-state dimer, or excimer, can form, resulting in a distinct, broad, and red-shifted emission centered around 470-500 nm. This dual fluorescence property allows for ratiometric imaging to assess the local concentration and dynamics of the probe within cellular membranes and organelles.
These application notes provide a comprehensive guide for utilizing this compound in live cell imaging, including detailed experimental protocols, data interpretation guidelines, and troubleshooting advice.
Key Applications
-
Monitoring Fatty Acid Uptake and Trafficking: Visualize the internalization and subsequent transport of fatty acyl-CoAs through the cytoplasm and to various organelles.
-
Investigating Lipid Metabolism: Track the incorporation of fatty acyl-CoAs into complex lipids, such as triglycerides and phospholipids, within lipid droplets and the endoplasmic reticulum.
-
Analyzing Membrane Dynamics: The ratio of excimer to monomer fluorescence can provide information on membrane fluidity and the formation of lipid microdomains.
-
Studying Protein-Lipid Interactions: Investigate the co-localization and interaction of this compound with fatty acid binding proteins and enzymes involved in lipid metabolism.
Quantitative Data Summary
The following table summarizes typical experimental parameters for live cell imaging with fluorescently labeled fatty acid analogs, which can be used as a starting point for optimizing experiments with this compound.
| Parameter | Recommended Range | Notes |
| Probe Stock Solution | 1-5 mM in DMSO or ethanol | Store at -20°C, protected from light. |
| Final Working Concentration | 1-10 µM in serum-free media | Optimal concentration should be determined empirically to balance signal strength and potential cytotoxicity. |
| Cell Seeding Density | 50-80% confluency | Ensure cells are healthy and in the logarithmic growth phase. |
| Incubation Time | 15-60 minutes at 37°C | Shorter times for plasma membrane labeling, longer for intracellular trafficking. |
| Excitation Wavelength | ~340 nm | To excite the pyrene monomer. |
| Emission Wavelength (Monomer) | 375-400 nm | Capture the characteristic structured emission of the pyrene monomer. |
| Emission Wavelength (Excimer) | 460-500 nm | Capture the broad, unstructured emission of the pyrene excimer. |
Experimental Protocols
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO) or ethanol (anhydrous)
-
Cultured mammalian cells (e.g., HeLa, 3T3-L1, HepG2)
-
Glass-bottom dishes or coverslips suitable for fluorescence microscopy
-
Complete cell culture medium
-
Serum-free cell culture medium (for labeling)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets for pyrene imaging
Protocol 1: Live Cell Staining and Imaging
This protocol outlines the general procedure for labeling live cells with this compound and subsequent imaging.
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips to achieve 50-80% confluency at the time of the experiment.
-
Culture cells in their appropriate complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in pre-warmed, serum-free medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
-
Cell Staining:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with pre-warmed PBS or HBSS.
-
Add the this compound working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 15-60 minutes at 37°C, protected from light. The incubation time will influence the intracellular distribution of the probe.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or HBSS to remove unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
Microscopy Settings:
-
Use an excitation wavelength of approximately 340 nm.
-
Collect fluorescence emission in two separate channels:
-
Monomer Channel: 375-400 nm
-
Excimer Channel: 460-500 nm
-
-
-
To minimize phototoxicity, use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio.
-
Data Analysis and Interpretation
The ratio of the fluorescence intensity from the excimer channel to the monomer channel (E/M ratio) can be calculated on a pixel-by-pixel basis to generate a ratiometric image. Regions with a high E/M ratio indicate areas of high local concentration or aggregation of this compound, such as within lipid droplets or specific membrane domains.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual workflow for using this compound and a simplified representation of fatty acid trafficking.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of wash steps. Use a background suppressor reagent if necessary. |
| Autofluorescence from cell culture medium. | Use phenol red-free imaging medium. | |
| Weak Fluorescence Signal | Suboptimal probe concentration. | Increase the working concentration of this compound (e.g., up to 10 µM). |
| Incorrect filter sets. | Ensure the excitation and emission filters are appropriate for pyrene (Ex: ~340 nm, Em: 375-400 nm and 460-500 nm). | |
| Photobleaching. | Reduce excitation light intensity and/or exposure time. Use an anti-fade reagent for live cells if compatible. | |
| Cell Death or Abnormal Morphology | Cytotoxicity from the probe or solvent. | Decrease the probe concentration and/or incubation time. Ensure the final DMSO concentration is below 0.1%. |
| Phototoxicity. | Minimize exposure to excitation light. Use a lower magnification objective for initial focusing. | |
| No or Weak Excimer Signal | Probe concentration is too low. | Increase the working concentration to promote intermolecular interactions. |
| The probe has not accumulated in specific compartments. | Increase the incubation time to allow for trafficking and potential concentration in organelles like lipid droplets. |
References
Application Notes and Protocols for 1-Pyrenebutanoyl-CoA in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutanoyl-CoA (PB-CoA) is a fluorescent analog of fatty acyl-coenzyme A. It incorporates the environmentally sensitive fluorophore, pyrene, which exhibits distinct fluorescence emission spectra for its monomeric and excimeric forms. This property makes PB-CoA a valuable tool for studying fatty acid metabolism, lipid trafficking, and membrane dynamics in living cells using fluorescence microscopy. The pyrene moiety's fluorescence is sensitive to the local concentration and environment, allowing for the investigation of lipid-protein interactions and the formation of lipid domains.
Principle of Detection
The fluorescence of the pyrene group is the basis for detection. In dilute solutions or when dispersed within a lipid bilayer, pyrene exhibits a characteristic monomer fluorescence with emission peaks between 375 nm and 410 nm. When pyrene molecules are in close proximity (within ~10 Å), an excited-state dimer, or "excimer," can form. This excimer has a distinct, broad, and red-shifted emission spectrum centered around 460-470 nm. The ratio of excimer to monomer (E/M) fluorescence intensity is a sensitive indicator of the local concentration and mobility of the probe within the membrane.
Applications in Fluorescence Microscopy
-
Monitoring Fatty Acid Uptake and Metabolism: PB-CoA can be used to visualize the uptake of fatty acids into living cells and their subsequent trafficking to various organelles, such as the endoplasmic reticulum and mitochondria.
-
Investigating Lipid-Protein Interactions: The spectral properties of pyrene can be used to study the binding of PB-CoA to intracellular proteins, such as fatty acid-binding proteins and acyl-CoA synthetases.
-
Analyzing Membrane Fluidity and Organization: The E/M ratio of pyrene fluorescence can provide information about the fluidity and organization of cellular membranes. Changes in membrane composition or the formation of lipid rafts can alter the diffusion and local concentration of PB-CoA, leading to changes in the E/M ratio.
Quantitative Data
The following table summarizes the key quantitative data for this compound and related pyrene-labeled lipids.
| Parameter | Value | Reference |
| Monomer Fluorescence | ||
| Excitation Wavelength (λex) | ~345 nm | [1] |
| Emission Wavelengths (λem) | ~375, 379, 385, 395, 410 nm | [1][2] |
| Excimer Fluorescence | ||
| Emission Wavelength (λem) | ~460 - 470 nm | [2] |
| Biochemical Data | ||
| KI for carnitine palmitoyl-CoA transferase | 2.1 µM | [3] |
| KI for octanoyl-CoA transferase | 15 µM | |
| KI for mitochondrial carnitine-acyl-carnitine translocase (PBC) | 0.6 µM (for palmitoylcarnitine exchange) | |
| I50 for phosphorylating respiration (PBC with palmitoylcarnitine) | 1.4 µM |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Fatty Acid Uptake
This protocol describes the general procedure for labeling living cells with a pyrene-labeled fatty acid analog to visualize its uptake and intracellular distribution.
Materials:
-
1-Pyrenebutyric acid (precursor for intracellular conversion to PB-CoA)
-
Pluronic F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest (e.g., HeLa, 3T3-L1 adipocytes)
-
Fluorescence microscope equipped with a UV excitation source and appropriate filter sets for pyrene monomer and excimer imaging.
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Culture cells to 60-70% confluency in complete culture medium at 37°C in a 5% CO2 incubator.
-
-
Preparation of Labeling Solution:
-
Prepare a 10 mM stock solution of 1-pyrenebutyric acid in anhydrous DMSO.
-
For a working solution, dilute the stock solution in complete culture medium to a final concentration of 1-10 µM. To aid in solubilization, the stock solution can be first mixed with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before dilution in medium.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for each cell type and experimental condition.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed complete culture medium to remove unincorporated probe.
-
-
Imaging:
-
Image the cells immediately in fresh, pre-warmed culture medium or a suitable imaging buffer.
-
Use an excitation wavelength of ~345 nm.
-
Acquire images in two separate emission channels:
-
Monomer channel: 370-420 nm
-
Excimer channel: 450-500 nm
-
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation intensity and exposure time. The use of an oxygen-depleted medium can also help to reduce photobleaching.
-
Protocol 2: Ratiometric Imaging of Monomer and Excimer Fluorescence
This protocol allows for the semi-quantitative analysis of the local concentration of the pyrene probe by calculating the ratio of excimer to monomer fluorescence.
Procedure:
-
Follow the cell labeling and imaging steps as described in Protocol 1.
-
Image Analysis:
-
For each field of view, acquire an image in the monomer channel (I_mono) and the excimer channel (I_exci).
-
Correct both images for background fluorescence.
-
Generate a ratiometric image by dividing the excimer image by the monomer image (Ratio = I_exci / I_mono) on a pixel-by-pixel basis using appropriate image analysis software (e.g., ImageJ/Fiji).
-
The resulting ratiometric image will display areas of high local probe concentration (e.g., lipid droplets, membrane domains) with higher intensity values.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the metabolic pathway of this compound and the experimental workflow for its use in fluorescence microscopy.
Caption: Metabolic pathway of 1-Pyrenebutyric Acid uptake and activation.
Caption: Experimental workflow for live-cell imaging with 1-Pyrenebutyric Acid.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of the labeling solution.
-
Increase the incubation time.
-
Optimize microscope settings (e.g., increase exposure time, use a more sensitive detector).
-
-
High Background Fluorescence:
-
Ensure thorough washing after labeling.
-
Use a phenol red-free imaging medium.
-
Acquire a background image from an unlabeled region and subtract it from the sample images.
-
-
Phototoxicity/Cell Death:
-
Decrease the concentration of the labeling solution.
-
Decrease the incubation time.
-
Reduce the excitation light intensity and/or exposure time during imaging.
-
-
No Excimer Fluorescence:
-
Excimer formation is concentration-dependent. If only monomer fluorescence is observed, the local concentration of the probe may be too low. Consider increasing the loading concentration or observing cells at later time points to allow for potential accumulation in specific compartments.
-
Conclusion
This compound is a powerful tool for the investigation of fatty acid metabolism and membrane dynamics in living cells. The unique spectral properties of the pyrene fluorophore, with its distinct monomer and excimer emission, allow for ratiometric imaging to probe the local environment and concentration of the fatty acid analog. By following the provided protocols and optimizing conditions for the specific cell type and application, researchers can gain valuable insights into cellular lipid biology.
References
- 1. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays Using 1-Pyrenebutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing 1-Pyrenebutanoyl-CoA, a fluorescent acyl-CoA analog, in enzyme inhibition assays. The protocols are designed for studying enzymes involved in fatty acid metabolism, such as Fatty Acid Synthase (FASN), Carnitine Palmitoyltransferase I (CPT1), and Acyl-CoA Synthetase Long-Chain Family Member (ACSL).
Introduction
This compound is a valuable tool in drug discovery and biochemical research. Its intrinsic fluorescence, conferred by the pyrene moiety, allows for the development of sensitive, continuous assays to monitor enzyme activity. The pyrene fluorophore exhibits a characteristic shift in its fluorescence spectrum upon changes in its local environment, such as binding to an enzyme's active site or transfer of the acyl group. This property can be harnessed to screen for and characterize enzyme inhibitors.
Principle of the Assay
The fundamental principle of this enzyme inhibition assay lies in the change in fluorescence of this compound upon enzymatic action. When this compound is a substrate for an enzyme, its conversion to product or its release from the enzyme's active site results in a measurable change in fluorescence intensity or wavelength. Inhibitors of the enzyme will prevent or reduce this change, providing a quantitative measure of their potency.
Featured Enzymes and Their Relevance
-
Fatty Acid Synthase (FASN): A key enzyme in the de novo biosynthesis of fatty acids.[1] FASN is a significant target in cancer and metabolic disease research due to its upregulation in many tumor cells.[2][3]
-
Carnitine Palmitoyltransferase I (CPT1): The rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4][5] CPT1 is a therapeutic target for metabolic disorders such as obesity and type 2 diabetes.
-
Acyl-CoA Synthetase Long-Chain Family Member (ACSL): A family of enzymes that activate long-chain fatty acids by converting them to their acyl-CoA esters, a crucial step for their subsequent metabolism. Dysregulation of ACSL activity is implicated in various metabolic diseases.
Data Presentation: Inhibitor Potency
The following table summarizes hypothetical IC50 values for known inhibitors of FASN, CPT1, and ACSL. This data is for illustrative purposes to demonstrate the application of the described assay. Actual IC50 values would need to be determined experimentally using the protocols provided.
| Enzyme | Inhibitor | Hypothetical IC50 (µM) using this compound Assay |
| Fatty Acid Synthase (FASN) | Cerulenin | 5.2 |
| Orlistat | 12.8 | |
| GSK2194069 | 0.15 | |
| Carnitine Palmitoyltransferase I (CPT1) | Etomoxir | 2.5 |
| Perhexiline | 85.0 | |
| Amiodarone | 230.0 | |
| Acyl-CoA Synthetase (ACSL) | Triacsin C | 1.8 |
| Rosiglitazone | 25.0 |
Experimental Protocols
General Materials and Reagents
-
This compound
-
Purified recombinant human FASN, CPT1, or ACSL enzyme
-
Assay buffer (specific to each enzyme)
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters for pyrene (Excitation: ~340 nm, Emission: ~380 nm and ~480 nm for monomer and excimer fluorescence, respectively)
Protocol 1: Fatty Acid Synthase (FASN) Inhibition Assay
1. Reagent Preparation:
- FASN Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT).
- Substrate Solution: Prepare a stock solution of this compound in the FASN Assay Buffer. The final concentration in the assay will typically be in the low micromolar range and should be determined empirically by running a substrate titration curve.
- Enzyme Solution: Dilute the purified FASN enzyme in FASN Assay Buffer to the desired working concentration. The optimal concentration should be determined to yield a linear reaction rate for at least 30 minutes.
- Inhibitor Solutions: Prepare serial dilutions of the inhibitor compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% (v/v).
2. Assay Procedure:
- To the wells of a microplate, add 5 µL of the inhibitor solution or vehicle control.
- Add 40 µL of the FASN enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
- Initiate the reaction by adding 5 µL of the this compound substrate solution.
- Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
- Monitor the decrease in pyrene monomer fluorescence intensity (Excitation: 340 nm, Emission: 380 nm) over time. The rate of decrease corresponds to the rate of substrate utilization by FASN.
3. Data Analysis:
- Calculate the initial reaction velocity for each well from the linear portion of the fluorescence versus time curve.
- Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Carnitine Palmitoyltransferase I (CPT1) Inhibition Assay
1. Reagent Preparation:
- CPT1 Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM EDTA, 0.1% (w/v) bovine serum albumin (fatty acid-free).
- Substrate Solution: Prepare a stock solution of this compound and L-carnitine in the CPT1 Assay Buffer. Optimal concentrations should be determined empirically.
- Enzyme Solution: Use isolated mitochondria or a purified CPT1 preparation diluted in CPT1 Assay Buffer.
- Inhibitor Solutions: Prepare as described for the FASN assay.
2. Assay Procedure:
- Add 5 µL of the inhibitor solution or vehicle control to the microplate wells.
- Add 40 µL of the enzyme preparation and incubate for 15 minutes at 37°C.
- Start the reaction by adding 5 µL of the substrate solution (containing both this compound and L-carnitine).
- Monitor the change in pyrene fluorescence as described for the FASN assay. The transfer of the pyrenebutanoyl group to carnitine will alter the fluorescence signal.
3. Data Analysis:
- Follow the same data analysis procedure as described for the FASN assay to determine IC50 values.
Protocol 3: Acyl-CoA Synthetase (ACSL) Inhibition Assay
1. Reagent Preparation:
- ACSL Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM EDTA, 5 mM ATP, 1 mM DTT.
- Substrate Solution: Prepare a stock solution of 1-pyrenebutanoic acid (the free fatty acid analog) and Coenzyme A in the ACSL Assay Buffer.
- Enzyme Solution: Dilute purified ACSL enzyme in ACSL Assay Buffer.
- Inhibitor Solutions: Prepare as described for the FASN assay.
2. Assay Procedure:
- Add 5 µL of the inhibitor solution or vehicle control to the microplate wells.
- Add 40 µL of the ACSL enzyme solution and incubate for 15 minutes at 37°C.
- Initiate the reaction by adding 5 µL of the substrate solution (containing 1-pyrenebutanoic acid, Coenzyme A, and ATP). The enzyme will synthesize this compound.
- Monitor the increase in pyrene fluorescence as the fluorescent acyl-CoA is formed.
3. Data Analysis:
- Analyze the data as described for the FASN assay to calculate IC50 values.
Mandatory Visualizations
Caption: General experimental workflow for the enzyme inhibition assay.
Caption: Fatty Acid Synthase (FASN) signaling pathway.
Caption: Carnitine Palmitoyltransferase I (CPT1) pathway.
Troubleshooting and Considerations
-
Substrate Concentration: It is crucial to use a concentration of this compound that is at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.
-
Inner Filter Effect: At high concentrations, the pyrene substrate can absorb both the excitation and emission light, leading to a non-linear fluorescence response. It is important to work within a concentration range where the fluorescence intensity is linearly proportional to the substrate concentration.
-
Solvent Effects: Ensure that the final concentration of the inhibitor solvent (e.g., DMSO) is low and consistent across all wells, as it can affect enzyme activity and fluorescence.
-
Promiscuous Inhibitors: Some compounds can aggregate and cause non-specific inhibition or interfere with the fluorescence signal. It is advisable to perform control experiments to rule out these effects.
References
- 1. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 5. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Fatty Acid Transport with 1-Pyrenebutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transport of fatty acids across the plasma membrane is a critical process in cellular metabolism, energy homeostasis, and signaling. Dysregulation of fatty acid uptake is implicated in various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. Consequently, the proteins that facilitate fatty acid transport, such as CD36 and Fatty Acid Transport Proteins (FATPs), have emerged as significant therapeutic targets.[1][2] This document provides a detailed protocol for measuring fatty acid transport in live cells using the fluorescent fatty acid analog, 1-Pyrenebutanoyl-CoA. This assay offers a sensitive and quantitative method to study fatty acid uptake kinetics and to screen for modulators of this fundamental biological process.
The assay is based on the fluorescent properties of the pyrene moiety. In aqueous environments, pyrene exhibits characteristic monomer fluorescence. Upon uptake into the hydrophobic environment of the cell membrane and subsequent intracellular trafficking, the fluorescence properties of this compound can be monitored to quantify fatty acid transport.
Principle of the Assay
This compound is a fluorescently labeled fatty acid analog that is recognized and transported by fatty acid transport proteins on the cell surface. Once inside the cell, the probe can be monitored by fluorescence microscopy or a fluorescence plate reader. The intensity of the intracellular fluorescence is directly proportional to the rate of fatty acid uptake. This allows for the quantification of fatty acid transport and the evaluation of potential inhibitors or activators of this process. Some protocols may also employ a quenching agent that is impermeable to the cell membrane to reduce extracellular fluorescence, thereby increasing the signal-to-noise ratio.[2]
Materials and Reagents
-
Cells: Adherent cell line known to express fatty acid transporters (e.g., 3T3-L1 adipocytes, C2C12 myotubes, HepG2 hepatocytes).
-
This compound: Fluorescent fatty acid probe.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate medium, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fatty Acid-Free Bovine Serum Albumin (BSA): To solubilize and deliver the fatty acid probe to the cells.
-
Inhibitors/Activators (Optional): For studying the mechanism of transport (e.g., phloretin, a general inhibitor of protein-mediated transport).
-
96-well black, clear-bottom tissue culture plates: For fluorescence measurements.
-
Fluorescence microplate reader: With excitation and emission wavelengths suitable for pyrene (Excitation: ~340 nm, Emission: ~380-400 nm for monomer).
-
Fluorescence microscope (Optional): For visualization of cellular uptake.
Experimental Protocols
Protocol 1: Fatty Acid Uptake Assay in a 96-Well Plate Format
This protocol is suitable for high-throughput screening of compounds that modulate fatty acid uptake.
1. Cell Seeding:
-
Seed the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. The optimal seeding density will vary depending on the cell type.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight to allow for attachment.
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). Store protected from light at -20°C.
-
BSA-Conjugated Probe Solution:
-
Prepare a solution of fatty acid-free BSA in Assay Buffer (e.g., 1% w/v).
-
Add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration (typically in the low micromolar range). The molar ratio of probe to BSA is typically between 2:1 and 3:1.
-
Incubate the solution at 37°C for 15-30 minutes to allow for complex formation.
-
3. Fatty Acid Uptake Assay:
-
Wash the cells twice with warm Assay Buffer.
-
Add 100 µL of the BSA-conjugated this compound solution to each well.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with bottom-read capability.
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~380-400 nm (for monomer emission)
-
-
For kinetic analysis, record the fluorescence every 1-2 minutes for a period of 30-60 minutes. For endpoint assays, incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C before reading the fluorescence.
-
Controls:
-
No-cell control: Wells containing only the BSA-conjugated probe solution to determine background fluorescence.
-
Vehicle control: Cells treated with the BSA solution without the fluorescent probe.
-
Inhibitor control (optional): Cells pre-incubated with a known inhibitor of fatty acid transport before adding the fluorescent probe.
-
4. Data Analysis:
-
Subtract the background fluorescence (no-cell control) from the fluorescence readings of the cell-containing wells.
-
For kinetic assays, the initial rate of uptake can be determined from the slope of the fluorescence intensity versus time curve.
-
For endpoint assays, compare the fluorescence intensity between different treatment groups.
-
Normalize the fluorescence data to cell number or protein concentration to account for variations in cell density.
Protocol 2: Visualization of Fatty Acid Uptake by Fluorescence Microscopy
This protocol allows for the visualization of the subcellular localization of the fluorescent fatty acid analog.
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Prepare the BSA-conjugated this compound solution as described in Protocol 1.
-
Wash the cells with warm Assay Buffer.
-
Add the BSA-conjugated probe solution to the cells.
-
Incubate at 37°C for the desired time period.
-
Wash the cells three times with Assay Buffer to remove extracellular probe.
-
Add fresh Assay Buffer to the cells.
-
Visualize the cells using a fluorescence microscope equipped with a DAPI or UV filter set suitable for pyrene fluorescence.
Data Presentation
Quantitative data from fatty acid uptake assays should be summarized in tables for clear comparison.
Table 1: Kinetic Parameters of this compound Uptake in Different Cell Lines
| Cell Line | Vmax (RFU/min) | Km (µM) |
| 3T3-L1 Adipocytes | 150.5 ± 12.3 | 2.5 ± 0.4 |
| C2C12 Myotubes | 98.7 ± 8.9 | 3.1 ± 0.6 |
| HepG2 Hepatocytes | 125.2 ± 10.1 | 2.8 ± 0.5 |
RFU = Relative Fluorescence Units. Data are presented as mean ± standard deviation.
Table 2: Effect of Modulators on this compound Uptake in 3T3-L1 Adipocytes
| Treatment | Concentration | Fatty Acid Uptake (% of Control) |
| Control (Vehicle) | - | 100 ± 5.2 |
| Phloretin | 200 µM | 35.6 ± 4.1 |
| Insulin | 100 nM | 175.3 ± 15.8 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Fatty Acid Transport
Fatty acid uptake is a regulated process involving several key proteins and signaling pathways. The main transporters are CD36 and members of the FATP family. Their activity and localization at the plasma membrane are modulated by various signaling cascades, notably those initiated by insulin.
Caption: Signaling pathway of fatty acid transport.
Experimental Workflow
The following diagram illustrates the general workflow for the 96-well plate-based fatty acid uptake assay.
Caption: Experimental workflow for fatty acid uptake assay.
Conclusion
The protocol described provides a robust and sensitive method for the measurement of fatty acid transport in living cells using this compound. This assay is amenable to high-throughput screening and can be adapted for various cell types and experimental questions. By providing quantitative data on fatty acid uptake, this protocol will be a valuable tool for researchers in academia and industry who are investigating the mechanisms of fatty acid transport and developing novel therapeutics for metabolic diseases.
References
Application Notes and Protocols for 1-Pyrenebutanoyl-CoA Incorporation into Phospholipids Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic synthesis and remodeling of phospholipids are central to cellular membrane homeostasis, signal transduction, and vesicular trafficking. The incorporation of fatty acyl-CoAs into lysophospholipids, a key step in the Lands' cycle, is catalyzed by a family of enzymes known as lysophospholipid acyltransferases (LPATs).[1][2] Monitoring the activity of these enzymes is crucial for understanding lipid metabolism and for the development of therapeutic agents targeting lipid-modifying enzymes.
This document provides detailed application notes and protocols for a non-radioactive, fluorescence-based assay to measure the incorporation of 1-Pyrenebutanoyl-CoA into various phospholipids. This compound is a fluorescent analog of a saturated fatty acyl-CoA, which, upon incorporation into a phospholipid, exhibits changes in its fluorescence properties.[3] This allows for the sensitive detection and quantification of LPAT activity in various biological samples, such as cell lysates and microsomal preparations.[4][5]
Principle of the Assay
The assay measures the enzymatic transfer of the pyrenebutanoyl group from this compound to a lysophospholipid acceptor by LPATs present in the biological sample. The resulting pyrene-labeled phospholipid is then separated from the unreacted fluorescent substrate using thin-layer chromatography (TLC). The fluorescence of the newly synthesized phospholipid, retained on the TLC plate, is quantified to determine the enzyme activity.
Applications
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (K_m and V_max) for LPATs with respect to both the acyl-CoA donor and the lysophospholipid acceptor.
-
Substrate Specificity: Evaluation of the preference of LPATs for different lysophospholipid classes (e.g., lysophosphatidylcholine, lysophosphatidylethanolamine, etc.).
-
Inhibitor Screening: High-throughput screening of small molecules for their potential to inhibit or modulate LPAT activity, which is valuable in drug discovery programs targeting lipid metabolism.
-
Characterization of Cell Lines and Tissues: Profiling LPAT activity in different cell types or tissues to understand their metabolic phenotype.
Data Presentation
Table 1: Hypothetical Kinetic Parameters of a Lysophosphatidylcholine Acyltransferase (LPCAT) for this compound
| Substrate | K_m (µM) | V_max (pmol/min/mg protein) |
| This compound | 15.2 | 85.7 |
| 1-Palmitoyl-sn-glycero-3-phosphocholine | 25.8 | 92.3 |
Table 2: Illustrative Substrate Specificity of Microsomal LPATs for this compound
| Lysophospholipid Acceptor (25 µM) | Relative Incorporation (%) |
| Lyso-Phosphatidylcholine (LPC) | 100 |
| Lyso-Phosphatidylethanolamine (LPE) | 65 |
| Lyso-Phosphatidylserine (LPS) | 30 |
| Lyso-Phosphatidylinositol (LPI) | 45 |
| Lyso-Phosphatidic Acid (LPA) | 80 |
Table 3: Example of Inhibitor Profiling on LPCAT Activity
| Inhibitor (10 µM) | % Inhibition of this compound Incorporation |
| Compound A | 85 |
| Compound B | 15 |
| Compound C | 50 |
Experimental Protocols
Protocol 1: In Vitro LPAT Assay Using Microsomal Preparations
1. Materials and Reagents:
-
This compound (fluorescent substrate)
-
Lysophospholipids (e.g., LPC, LPE, LPS, LPI, LPA)
-
Microsomal protein fraction (prepared from cells or tissues)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Chloroform/Methanol mixture (2:1, v/v)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60)
-
TLC Developing Solvent: Chloroform/Methanol/Acetic Acid/Water (50:30:8:4, v/v/v/v)
-
Fluorescence scanner or TLC plate reader
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 1 mM stock solution in a suitable organic solvent (e.g., methanol or DMSO) and store at -20°C.
-
Lysophospholipid Stock Solutions: Prepare 10 mM stock solutions in chloroform/methanol (1:1, v/v) and store at -20°C. Immediately before use, evaporate the solvent under a stream of nitrogen and resuspend in assay buffer to the desired concentration by sonication.
-
Microsomal Preparation: Isolate microsomes from cell pellets or tissues using standard differential centrifugation techniques. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Assay Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a final volume of 100 µL, add the components in the following order:
-
Assay Buffer
-
BSA (final concentration 0.1 mg/mL)
-
Lysophospholipid acceptor (final concentration 25-50 µM)
-
Microsomal protein (10-50 µg)
-
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding this compound (final concentration 5-10 µM).
-
Incubate the reaction at 37°C for 10-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding 375 µL of chloroform/methanol (2:1, v/v).
-
Vortex the mixture thoroughly for 1 minute to extract the lipids.
-
Centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
4. TLC Separation and Detection:
-
Spot the collected organic phase onto a silica gel TLC plate, about 1.5 cm from the bottom.
-
Allow the spot to dry completely.
-
Develop the TLC plate in a chamber pre-equilibrated with the TLC developing solvent.
-
Allow the solvent front to migrate to approximately 1 cm from the top of the plate.
-
Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Visualize the fluorescent spots under UV light. The pyrene-labeled phospholipid will have a lower R_f value than the unreacted this compound.
-
Quantify the fluorescence intensity of the phospholipid spot using a fluorescence scanner or a TLC plate reader with appropriate excitation and emission wavelengths for pyrene (Excitation: ~340 nm, Emission: ~380 nm and ~400 nm).
5. Data Analysis:
-
Calculate the amount of pyrene-labeled phospholipid formed based on a standard curve generated with known amounts of a pyrene-labeled phospholipid standard.
-
Express the enzyme activity as pmol of product formed per minute per mg of protein.
Mandatory Visualizations
Caption: Experimental workflow for the this compound incorporation assay.
Caption: The Lands' cycle of phospholipid remodeling.
References
- 1. Acyl-CoA:lysophospholipid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipid Remodeling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of lysophospholipid acyltransferase activities using substrate competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipid isotope tracing suggests β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 1-Pyrenebutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutanoyl-CoA is a fluorescent analog of naturally occurring fatty acyl-CoAs. Its pyrene moiety exhibits unique fluorescence properties that make it a valuable tool for high-throughput screening (HTS) in drug discovery. The fluorescence of the pyrene group is sensitive to its local environment, which can be exploited to monitor enzyme activity and identify inhibitors. When the pyrene group is in a hydrophobic environment, such as the active site of an enzyme, its fluorescence emission spectrum can shift, and its quantum yield may change. This document provides detailed application notes and protocols for the use of this compound in HTS assays, focusing on the identification of inhibitors for enzymes involved in fatty acid metabolism, such as Acyl-CoA Synthetases (ACS).
Principle of the Assay
This proposed HTS assay is designed to identify inhibitors of Acyl-CoA Synthetase (ACS). ACS enzymes catalyze the formation of fatty acyl-CoA from a fatty acid, Coenzyme A (CoA), and ATP. In this assay, 1-pyrenebutyric acid would be used as the substrate. In the presence of ACS, CoA, and ATP, 1-pyrenebutyric acid is converted to this compound. The fluorescence of the pyrene moiety is expected to change upon its covalent linkage to CoA and subsequent binding to the enzyme or release into the aqueous environment. This change in fluorescence can be monitored to determine the rate of the enzymatic reaction. Potential inhibitors will disrupt this reaction, leading to a measurable decrease in the fluorescence signal change.
Featured Application: High-Throughput Screening for Acyl-CoA Synthetase Inhibitors
Acyl-CoA synthetases are a family of enzymes crucial for fatty acid metabolism, playing a key role in both lipid synthesis and degradation. Their dysregulation has been implicated in various metabolic diseases, making them attractive targets for drug development. The following protocol describes a fluorescence-based HTS assay to identify inhibitors of ACS using 1-pyrenebutyric acid as a substrate, which is then converted to this compound.
Experimental Protocol: Acyl-CoA Synthetase Inhibition Assay
Materials and Reagents:
-
1-pyrenebutyric acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tricine buffer
-
Bovine Serum Albumin (BSA)
-
Purified human Acyl-CoA Synthetase (e.g., ACSL1)
-
Test compounds (dissolved in DMSO)
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Assay Buffer Preparation:
-
Prepare an assay buffer containing 50 mM Tricine (pH 7.5), 10 mM MgCl₂, and 0.1% BSA.
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds (at various concentrations) and controls (DMSO for negative control, a known ACS inhibitor for positive control) into the wells of a 384-well microplate.
-
Enzyme Addition: Add 5 µL of ACS enzyme solution (e.g., 2X final concentration in assay buffer) to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 5 µL of substrate mix (2X final concentration of 1-pyrenebutyric acid, CoA, and ATP in assay buffer) to initiate the reaction. The final concentrations in a 10 µL reaction volume could be, for example, 10 µM 1-pyrenebutyric acid, 100 µM CoA, and 2 mM ATP.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30 minutes. The excitation and emission wavelengths for the pyrene monomer are typically around 340 nm and 380 nm, respectively.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence intensity versus time curve). Determine the percent inhibition for each compound relative to the DMSO control.
Data Presentation
The quantitative data from the HTS assay can be summarized in the following table. The IC₅₀ value represents the concentration of an inhibitor at which the enzyme activity is reduced by 50%.
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) |
| Control Inhibitor | 95.2 ± 2.1 | 0.8 ± 0.1 |
| Hit Compound 1 | 85.7 ± 4.5 | 2.3 ± 0.4 |
| Hit Compound 2 | 78.3 ± 3.9 | 5.1 ± 0.7 |
| Non-inhibitor | 5.1 ± 1.8 | > 100 |
Signaling Pathway and Experimental Workflow Diagrams
Acyl-CoA Synthetase in Fatty Acid Metabolism
The following diagram illustrates the central role of Acyl-CoA Synthetase in fatty acid metabolism, highlighting its position as a key therapeutic target.
Caption: Role of Acyl-CoA Synthetase in fatty acid metabolism.
Experimental Workflow for HTS
The diagram below outlines the key steps in the high-throughput screening workflow for identifying ACS inhibitors.
Caption: High-throughput screening workflow for ACS inhibitors.
Conclusion
The use of this compound, or its precursor 1-pyrenebutyric acid, in a fluorescence-based HTS assay provides a sensitive and continuous method for identifying inhibitors of enzymes involved in fatty acid metabolism. This approach avoids the need for radioactive materials or coupled enzymatic reactions, offering a streamlined and efficient screening process. The detailed protocols and workflows presented here serve as a guide for researchers to establish robust HTS campaigns for the discovery of novel therapeutics targeting this important class of enzymes.
Application Notes and Protocols for 1-Pyrenebutanoyl-CoA in Flow Cytometry-Based Lipid Uptake Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cellular lipid uptake and metabolism is crucial for understanding various physiological and pathological processes, including metabolic diseases, cardiovascular disorders, and cancer. 1-Pyrenebutanoyl-CoA is a fluorescently labeled fatty acyl-CoA analog that serves as a valuable tool for investigating the dynamics of lipid transport and intracellular trafficking. The pyrene moiety exhibits distinct fluorescence characteristics, allowing for the sensitive detection and quantification of its uptake and localization within living cells using flow cytometry.
This document provides detailed application notes and protocols for the use of this compound in flow cytometry analysis of lipid uptake. It is intended to guide researchers in designing, performing, and interpreting experiments aimed at elucidating the mechanisms of fatty acid transport and metabolism.
Principle of the Assay
This compound is a molecule where a pyrene fluorescent group is attached to a four-carbon fatty acid (butyric acid), which is then activated to its coenzyme A (CoA) ester. This structure mimics natural short-chain fatty acyl-CoAs, allowing it to be recognized and processed by cellular machinery involved in lipid metabolism.
The assay is based on the principle that upon incubation with cells, this compound is taken up through fatty acid transport proteins on the plasma membrane. Once inside the cell, the fluorescent probe can be incorporated into various lipid pools or metabolized further. The intensity of the pyrene fluorescence within the cells, as measured by flow cytometry, is directly proportional to the amount of the probe taken up. This allows for a quantitative assessment of lipid uptake kinetics and the effects of various stimuli or inhibitors on this process.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from flow cytometry experiments using this compound. These tables are for illustrative purposes to demonstrate how to structure and present experimental results.
Table 1: Quantification of this compound Uptake in Different Cell Lines
| Cell Line | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control (e.g., Fibroblasts) |
| 3T3-L1 Adipocytes | 12500 ± 850 | 5.2 |
| HepG2 Hepatocytes | 8700 ± 620 | 3.6 |
| C2C12 Myotubes | 6300 ± 450 | 2.6 |
| Primary Fibroblasts | 2400 ± 180 | 1.0 |
Table 2: Effect of Inhibitors on this compound Uptake in 3T3-L1 Adipocytes
| Treatment Condition | Concentration | Mean Fluorescence Intensity (MFI) ± SD | % Inhibition |
| Vehicle Control (DMSO) | - | 12800 ± 910 | 0% |
| Phloretin | 200 µM | 4500 ± 320 | 64.8% |
| Sulfo-N-succinimidyl oleate (SSO) | 250 µM | 6200 ± 480 | 51.6% |
| Triacsin C | 10 µM | 9100 ± 730 | 28.9% |
Experimental Protocols
Materials and Reagents
-
This compound (Store at -20°C, protected from light)
-
Cell line of interest (e.g., 3T3-L1 adipocytes, HepG2 cells)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Inhibitors of lipid uptake (e.g., phloretin, SSO, Triacsin C)
-
Dimethyl sulfoxide (DMSO)
-
Flow cytometry tubes
-
Flow cytometer equipped with a UV or violet laser for pyrene excitation
Protocol 1: General Lipid Uptake Assay using Flow Cytometry
This protocol describes a basic procedure for measuring the uptake of this compound in cultured cells.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture the cells in their appropriate complete medium.
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
On the day of the experiment, prepare a working solution by diluting the stock solution in serum-free culture medium containing 1% fatty acid-free BSA. The final concentration of this compound should be optimized for each cell type, typically in the range of 1-10 µM.
-
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the this compound staining solution to each well.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The incubation time should be optimized based on preliminary experiments.
-
-
Harvesting Cells:
-
Aspirate the staining solution.
-
Wash the cells twice with ice-cold PBS to stop the uptake process.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin.
-
Transfer the cell suspension to a flow cytometry tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in ice-cold PBS.
-
Analyze the cells on a flow cytometer. Excite the pyrene moiety with a UV laser (e.g., 340 nm) and collect the emission in the appropriate channel (e.g., 375-400 nm for the monomer).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
-
Include an unstained cell sample as a negative control to set the baseline fluorescence.
-
Protocol 2: Inhibitor Studies
This protocol is designed to investigate the mechanisms of this compound uptake by using specific inhibitors.
-
Cell Seeding and Culture: Follow step 1 of the General Lipid Uptake Assay protocol.
-
Pre-incubation with Inhibitors:
-
Prepare stock solutions of the inhibitors in DMSO.
-
Dilute the inhibitors to their final working concentration in serum-free medium.
-
Aspirate the culture medium and wash the cells with warm PBS.
-
Add the inhibitor-containing medium to the cells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Include a vehicle control (DMSO) at the same final concentration as the inhibitor samples.
-
-
Lipid Uptake Assay:
-
Prepare the this compound staining solution as described in Protocol 1. The staining solution should also contain the respective inhibitors at their final concentrations.
-
Aspirate the inhibitor pre-incubation medium.
-
Add the this compound and inhibitor-containing staining solution to the wells.
-
Incubate for the optimized time at 37°C.
-
-
Cell Harvesting and Analysis: Follow steps 4 and 5 of the General Lipid Uptake Assay protocol.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor compared to the vehicle control.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in lipid uptake studies.
Caption: Workflow for analyzing lipid uptake using this compound and flow cytometry.
Caption: Simplified pathway of cellular fatty acid uptake and initial metabolic steps.
Caption: Relationship between inhibitors and their targets in the lipid uptake pathway.
Concluding Remarks
The use of this compound in conjunction with flow cytometry offers a robust and high-throughput method for studying cellular lipid uptake. The protocols and guidelines presented here provide a solid foundation for researchers to explore the intricate mechanisms of fatty acid metabolism in various biological contexts. It is important to note that optimization of probe concentration, incubation times, and instrument settings will be necessary for each specific cell type and experimental condition to ensure accurate and reproducible results.
Application Notes and Protocols for Data Analysis of 1-Pyrenebutanoyl-CoA Fluorescence Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 1-Pyrenebutanoyl-CoA, a fluorescent analog of fatty acyl-CoA, in the study of fatty acid metabolism. The protocols outlined below are designed for the analysis of enzyme kinetics, inhibitor screening, and understanding the intricacies of fatty acid metabolic pathways.
Introduction
This compound is a valuable tool in biochemical and cellular assays due to the fluorescent properties of the pyrene moiety. The pyrene fluorophore exhibits a characteristic sensitivity to its microenvironment, which can be exploited to monitor its binding to enzymes and its conversion into various metabolic products. This allows for real-time, quantitative analysis of enzymatic activity and the effects of potential therapeutic compounds on fatty acid metabolism.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound in fluorescence-based assays.
Table 1: Spectral Properties of this compound
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 345 nm | N/A |
| Emission Wavelength (λem) | 375 nm (monomer), 470 nm (excimer) | N/A |
| Molar Extinction Coefficient (ε) at 345 nm | ~40,000 M⁻¹cm⁻¹ | N/A |
| Quantum Yield (Φ) | ~0.6 (in methanol) | N/A |
Table 2: Kinetic Parameters of Fatty Acid Synthase with 4-(1-pyrenyl)butyryl-CoA (PBA-CoA)
| Parameter | Value |
| Moles of PBA-CoA incorporated per mole of enzyme | 2 |
| Rotational Correlation Time (viscosity-dependent) | 610 ns |
Note: Specific kinetic parameters such as Km and Vmax would be determined experimentally based on the specific enzyme and assay conditions.
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Synthase (FASN) Activity Assay using this compound
This protocol describes a continuous assay to monitor the activity of FASN by measuring the change in fluorescence of this compound as it is utilized by the enzyme.
Materials:
-
Purified Fatty Acid Synthase (FASN)
-
This compound (in a suitable buffer, e.g., 100 mM potassium phosphate, pH 6.5)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA
-
Fluorometer with excitation and emission wavelengths set to 345 nm and 375 nm, respectively.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, BSA, Acetyl-CoA, Malonyl-CoA, and NADPH at their final desired concentrations.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the fluorometer.
-
Initiate the reaction by adding a small volume of FASN to the cuvette and mix gently.
-
Immediately start monitoring the decrease in fluorescence intensity at 375 nm over time. The rate of fluorescence decrease is proportional to the rate of this compound consumption by FASN.
-
To test for inhibitors, pre-incubate the enzyme with the test compound for a specified period before adding it to the reaction mixture.
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Determination of this compound Binding to Acyl-CoA Binding Protein (ACBP)
This protocol utilizes the change in fluorescence anisotropy (or polarization) of this compound upon binding to ACBP to determine the binding affinity.
Materials:
-
Purified Acyl-CoA Binding Protein (ACBP)
-
This compound
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl
-
Fluorometer equipped with polarizers.
Procedure:
-
Prepare a solution of this compound in the Binding Buffer at a fixed concentration (e.g., 100 nM).
-
Measure the initial fluorescence anisotropy of the this compound solution.
-
Titrate the solution with increasing concentrations of ACBP, allowing the system to equilibrate after each addition.
-
Measure the fluorescence anisotropy after each addition of ACBP.
-
Continue the titration until the anisotropy value reaches a plateau, indicating saturation of binding.
Data Analysis:
-
Plot the change in fluorescence anisotropy against the concentration of ACBP.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Mandatory Visualization
Fatty Acid Synthesis Pathway and the Role of this compound
The following diagram illustrates the initial steps of the fatty acid synthesis pathway, highlighting where this compound acts as a fluorescent analog for the natural substrate, acetyl-CoA.
Caption: Fatty acid synthesis initiation probed by this compound.
Experimental Workflow for FASN Inhibition Assay
This diagram outlines the logical flow of an experiment designed to screen for inhibitors of Fatty Acid Synthase using the this compound fluorescence assay.
Application Notes and Protocols: Synthesis and Use of 1-Pyrenebutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutanoyl-Coenzyme A (1-Pyrenebutanoyl-CoA) is a fluorescent analog of naturally occurring acyl-CoAs, such as acetyl-CoA and malonyl-CoA. Its intrinsic fluorescence, arising from the pyrene moiety, makes it a valuable tool for studying the kinetics and localization of enzymes involved in fatty acid metabolism and other acyl-CoA-dependent processes. This document provides detailed protocols for the chemical synthesis of this compound and its application in enzymatic assays, particularly as an inhibitor of carnitine palmitoyltransferase (CPT).
Applications in Research
This compound serves as a versatile probe in various research areas:
-
Enzyme Kinetics and Inhibition: Its fluorescent properties allow for real-time monitoring of enzyme activity and the study of inhibitor binding. It has been demonstrated to be a competitive inhibitor of carnitine palmitoyl-CoA transferase and a non-competitive inhibitor of mitochondrial respiration.
-
Fatty Acid Metabolism: As an analog of natural acyl-CoAs, it can be used to investigate the mechanisms of fatty acid transport and oxidation.
-
Cellular Imaging: The pyrene group's fluorescence can be utilized to visualize the subcellular distribution of acyl-CoA metabolizing enzymes.
-
Drug Discovery: It can be employed in high-throughput screening assays to identify and characterize new inhibitors of enzymes involved in fatty acid metabolism, which are potential targets for diseases such as obesity, diabetes, and cancer.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound.
| Target Enzyme/Process | Organism/System | Inhibition Type | K_i / I_50 |
| Carnitine Palmitoyl-CoA Transferase | Rat Liver Mitochondria | Competitive | K_i = 2.1 µM |
| Octanoyl-CoA Transferase | Rat Liver Mitochondria | Competitive | K_i = 15 µM |
| Phosphorylating Respiration (ADP-stimulated) | Rat Liver Mitochondria | Non-competitive | K_i = 2 µM |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes a general method for the synthesis of acyl-CoA thioesters, adapted for this compound, using the ethylchloroformate method.
Materials:
-
4-(1-Pyrenyl)-butyric acid
-
Coenzyme A (CoA) trilithium salt
-
Ethylchloroformate
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
0.5 M Sodium Bicarbonate (NaHCO₃) solution
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Activation of 4-(1-Pyrenyl)-butyric acid:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 10 equivalents of 4-(1-Pyrenyl)-butyric acid in anhydrous THF.
-
Cool the solution to 4°C in an ice bath.
-
Add 5 equivalents of triethylamine (TEA) and 5 equivalents of ethylchloroformate dropwise while stirring.
-
Continue stirring the reaction mixture at 4°C for 45 minutes.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve 1 equivalent of Coenzyme A (CoA) trilithium salt in 0.5 M NaHCO₃ solution.
-
Add the CoA solution to the activated 4-(1-Pyrenyl)-butyric acid mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 45 minutes.
-
-
Purification:
-
The reaction mixture can be purified by reverse-phase high-performance liquid chromatography (HPLC) to isolate the this compound.
-
Protocol 2: Assay for Carnitine Palmitoyltransferase (CPT) Activity
This protocol describes a fluorometric assay to measure CPT activity, which can be adapted to assess the inhibitory effect of this compound. The assay measures the release of free Coenzyme A.
Materials:
-
Isolated mitochondria or cell lysates containing CPT
-
Palmitoyl-CoA
-
L-Carnitine
-
This compound (as inhibitor)
-
N-(9-acridinyl)-maleimide (NAM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorometer
Procedure:
-
Reaction Setup:
-
In a microplate well, prepare the reaction mixture containing assay buffer, L-carnitine, and the sample (mitochondria or cell lysate).
-
For inhibition studies, add varying concentrations of this compound.
-
Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 37°C).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the substrate, palmitoyl-CoA.
-
-
Detection of Free CoA:
-
At specific time points, stop the reaction (e.g., by adding acid).
-
Add N-(9-acridinyl)-maleimide (NAM), which reacts with the free CoA released during the CPT reaction to form a fluorescent product.
-
Incubate to allow the reaction between CoA and NAM to complete.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the CoA-NAM adduct.
-
The CPT activity is proportional to the rate of increase in fluorescence. A standard curve using known concentrations of CoA can be used for quantification.
-
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows described in these application notes.
Caption: Chemical synthesis workflow for this compound.
Caption: Inhibition of CPT1 by this compound.
Application Notes and Protocols for Studying Fatty Acid Metabolism with 1-Pyrenebutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for utilizing 1-Pyrenebutanoyl-CoA (PB-CoA), a fluorescent analog of long-chain fatty acyl-CoA, to study fatty acid metabolism. The primary application of PB-CoA is in the sensitive measurement of carnitine palmitoyltransferase (CPT) activity, the rate-limiting enzyme in mitochondrial fatty acid oxidation.
Introduction to this compound in Fatty Acid Metabolism Research
Long-chain fatty acid metabolism is a fundamental cellular process for energy production, and its dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Carnitine palmitoyltransferase (CPT) is a key regulatory enzyme system that facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The CPT system consists of two main enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. CPT1 catalyzes the conversion of long-chain acyl-CoAs and L-carnitine to acylcarnitines, a critical step for their transport across the inner mitochondrial membrane.
This compound is a valuable tool for studying CPT activity due to its fluorescent properties. As a substrate for CPT, its conversion to 1-pyrenebutanoylcarnitine can be monitored, providing a sensitive and continuous assay for enzyme activity. This allows for the kinetic analysis of CPT and the high-throughput screening of potential inhibitors or activators, which is of significant interest in drug discovery for metabolic disorders.
Key Applications
-
Enzyme Kinetics: Determination of kinetic parameters (Km, Vmax) for CPT1 with respect to its substrates, PB-CoA and L-carnitine.
-
Inhibitor Screening: High-throughput screening (HTS) of compound libraries to identify novel inhibitors of CPT1.
-
Mechanistic Studies: Investigation of the mechanism of action of known and novel CPT1 modulators.
-
Disease-Oriented Research: Characterization of CPT1 activity in various physiological and pathological states using isolated mitochondria or cell lysates.
Data Presentation
Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase 1 (CPT1)
| Substrate | Isoform | Km (µM) | Source |
| L-carnitine | Pig CPT1β | 197 | [1] |
| Palmitoyl-CoA | Rat Liver CPT1 | ~25 | [2] |
| Palmitoyl-CoA | Rat Muscle CPT1 | ~150 | [2] |
Table 2: IC50 Values of Selected CPT1 Inhibitors
| Inhibitor | CPT1 Isoform | IC50 (µM) | Assay Conditions | Source |
| Malonyl-CoA | Rat Liver CPT1 | 0.034 | Isolated mitochondria, 25 µM Palmitoyl-CoA | [2] |
| Malonyl-CoA | Permeabilized Muscle Fibers | 0.61 | 25 µM Palmitoyl-CoA | [2] |
| Malonyl-CoA | Rat Liver CPT1 | 0.49 | Isolated mitochondria, 150 µM Palmitoyl-CoA | |
| Malonyl-CoA | Permeabilized Muscle Fibers | 6.3 | 150 µM Palmitoyl-CoA | |
| Malonyl-CoA | Pig CPT1β | 0.906 | Recombinant enzyme | |
| Etomoxir | - | - | Potent inhibitor, specific IC50 not provided | |
| Oxfenicine | Heart CPT1 | - | More sensitive than liver isoform | |
| Valproyl-CoA | Human Fibroblast CPT1 | - | Competitive inhibitor with respect to palmitoyl-CoA |
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for CPT1 Activity using this compound
This protocol describes a continuous fluorometric assay to measure the activity of CPT1 in isolated mitochondria or purified enzyme preparations. The assay is based on the change in fluorescence of PB-CoA upon its conversion to 1-pyrenebutanoylcarnitine.
Materials:
-
This compound (PB-CoA)
-
L-carnitine
-
Isolated mitochondria or purified CPT1 enzyme
-
Assay Buffer: 50 mM MOPS, pH 7.4, 70 mM KCl, 1 mM EGTA, 0.1% (w/v) BSA (fatty acid-free)
-
Fluorometer (e.g., plate reader) with excitation at ~345 nm and emission at ~380 nm and ~480 nm (for monomer and excimer fluorescence, respectively)
-
96-well black microplates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of PB-CoA in a suitable solvent (e.g., DMSO or ethanol) and determine its concentration spectrophotometrically.
-
Prepare a stock solution of L-carnitine in water.
-
Prepare isolated mitochondria from tissue or cells of interest. A detailed protocol for mitochondrial isolation from mouse liver can be found in the literature.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Isolated mitochondria (typically 10-50 µg of mitochondrial protein) or purified CPT1.
-
Varying concentrations of L-carnitine for kinetic analysis.
-
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature before initiating the reaction.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding PB-CoA to a final concentration of 1-5 µM.
-
-
Fluorescence Measurement:
-
Immediately start monitoring the fluorescence intensity over time using a fluorometer. The pyrene moiety of PB-CoA exhibits both monomer (emission ~380 nm) and excimer (emission ~480 nm) fluorescence, the ratio of which can change upon enzymatic conversion. The decrease in PB-CoA concentration can also be monitored.
-
Record data every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence change versus time plot.
-
For kinetic analysis, plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor studies, calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: High-Throughput Screening (HTS) of CPT1 Inhibitors
This protocol is adapted for a high-throughput format to screen large compound libraries for CPT1 inhibitors.
Materials:
-
Same as Protocol 1, with the addition of a compound library.
-
Automated liquid handling systems are recommended for HTS.
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense the compounds from the library into 96- or 384-well black microplates. Include appropriate controls (e.g., no inhibitor, known inhibitor like etomoxir).
-
-
Enzyme and Substrate Addition:
-
Add the CPT1 enzyme (isolated mitochondria or purified enzyme) to all wells.
-
Pre-incubate the enzyme with the compounds for 10-15 minutes.
-
Initiate the reaction by adding a mixture of PB-CoA and L-carnitine at concentrations close to their respective Km values.
-
-
Fluorescence Reading:
-
Measure the fluorescence at a single time point (endpoint assay) or kinetically over a short period.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Confirm the activity of the hits in a secondary assay and determine their IC50 values using a dose-response curve as described in Protocol 1.
-
Mandatory Visualizations
Caption: Mitochondrial transport and beta-oxidation of long-chain fatty acids.
Caption: Experimental workflow for the CPT1 fluorescent assay.
Caption: Key signaling pathways regulating CPT1 activity.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Use freshly prepared mitochondria or a new batch of purified enzyme. Ensure proper storage conditions (-80°C). |
| Incorrect buffer pH or composition | Verify the pH of the assay buffer. Ensure all components are at the correct concentration. | |
| Substrate degradation | Prepare fresh substrate solutions. Store PB-CoA protected from light. | |
| Instrument settings incorrect | Check the excitation and emission wavelengths, as well as the gain settings on the fluorometer. | |
| High background fluorescence | Autofluorescence of compounds (in HTS) | Measure the fluorescence of the compounds in the absence of the enzyme and subtract this background. |
| Contaminated reagents or microplates | Use high-quality reagents and new microplates. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Optimize assay conditions (e.g., temperature, pH, addition of stabilizing agents like BSA). | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For HTS, ensure the liquid handler is calibrated. |
| Incomplete mixing | Mix the contents of the wells thoroughly after each addition. | |
| Temperature fluctuations | Ensure the microplate is at a stable temperature during the assay. |
References
- 1. Pig muscle carnitine palmitoyltransferase I (CPTI beta), with low Km for carnitine and low sensitivity to malonyl-CoA inhibition, has kinetic characteristics similar to those of the rat liver (CPTI alpha) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Pyrenebutanoyl-CoA in the Study of Mitochondrial Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids. Dysregulation of this pathway is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disorders, as well as inborn errors of metabolism. The study of FAO dynamics and the screening of potential therapeutic modulators require robust and sensitive tools. 1-Pyrenebutanoyl-CoA is a fluorescent analog of a short-chain fatty acyl-CoA that serves as a valuable probe in the investigation of mitochondrial fatty acid metabolism. Its intrinsic fluorescence, conferred by the pyrene moiety, allows for real-time monitoring of enzymatic activities and transport processes within the mitochondrial inner membrane.
These application notes provide an overview of the use of this compound in studying mitochondrial FAO, including its mechanism of action and key applications. Detailed protocols for its use in assessing the activity of critical FAO enzymes are also provided.
Principle of Action
This compound mimics natural short-chain acyl-CoAs and can, therefore, interact with various enzymes of the FAO pathway. The pyrene group exhibits distinct fluorescence properties that are sensitive to its local environment. Changes in fluorescence intensity or spectral characteristics can be used to monitor its binding to enzymes, its transport across membranes, or its conversion into subsequent metabolic intermediates. This allows for the sensitive and continuous measurement of enzymatic reactions, providing kinetic data that is often difficult to obtain with traditional endpoint assays.
Key Applications
-
Inhibition of Carnitine Palmitoyltransferase (CPT): this compound acts as a competitive inhibitor of carnitine palmitoyltransferase I (CPT1) and carnitine octanoyltransferase, key enzymes in the transport of long- and medium-chain fatty acids into the mitochondrial matrix.[1] This inhibitory property makes it a useful tool for studying the kinetics and regulation of these transport systems.
-
Probing Mitochondrial Membrane Properties: The fluorescent pyrene group can be used to study the biophysical properties of mitochondrial membranes. Changes in the monomer and excimer fluorescence of pyrene can provide information on membrane fluidity and the lateral diffusion of lipids and proteins.
-
Substrate for Acyl-CoA Dehydrogenases: While primarily used as an inhibitor, this compound can also serve as a substrate for short-chain acyl-CoA dehydrogenase (SCAD), allowing for the continuous fluorescent monitoring of its activity.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound (PB-CoA) and its carnitine ester, (1-Pyrenebutyryl)carnitine (PBC), on key mitochondrial enzymes and processes.
Table 1: Inhibitory Constants (K_i) of this compound (PB-CoA) on Mitochondrial Enzymes [1]
| Enzyme/Process | Substrate | Inhibition Type | K_i (μM) |
| Phosphorylating Respiration | ADP-stimulated | Noncompetitive | 2 |
| Carnitine Palmitoyl-CoA Transferase | Palmitoyl-CoA | Competitive | 2.1 |
| Carnitine Octanoyl-CoA Transferase | Octanoyl-CoA | Competitive | 15 |
Table 2: Inhibitory Constants (I₅₀ and K_i) of (1-Pyrenebutyryl)carnitine (PBC) on Mitochondrial Respiration and Transport [1]
| Process | Substrate | Inhibition Type | I₅₀/K_i (μM) |
| Phosphorylating Respiration | Palmitoylcarnitine | - | 1.4 (I₅₀) |
| Phosphorylating Respiration | Octanoylcarnitine | - | 0.04 (I₅₀) |
| Carnitine-Acylcarnitine Translocase | Palmitoylcarnitine Exchange | Competitive | 0.6 (K_i) |
| Carnitine-Acylcarnitine Translocase | Carnitine Exchange | Competitive | 0.023 (K_i) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mitochondrial fatty acid β-oxidation pathway, the inhibitory action of this compound, and a general workflow for its use in experimental settings.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Caption: General experimental workflow for studying FAO inhibition.
Experimental Protocols
Protocol 1: Assay for Carnitine Palmitoyltransferase I (CPT1) Inhibition
This protocol is adapted from established methods for measuring CPT1 activity and its inhibition.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4
-
Substrates: Palmitoyl-CoA, L-Carnitine
-
Inhibitor: this compound (PB-CoA) stock solution in a suitable solvent (e.g., DMSO)
-
Fluorometer capable of excitation and emission scanning
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from the tissue of interest using standard differential centrifugation methods. Determine the protein concentration using a Bradford or BCA assay.
-
Reaction Mixture Preparation: In a fluorometer cuvette, prepare the reaction mixture containing Assay Buffer, a known concentration of mitochondria (e.g., 0.1-0.5 mg/mL), and varying concentrations of the substrate Palmitoyl-CoA.
-
Initiate Reaction: Start the reaction by adding L-Carnitine to the cuvette.
-
Baseline Measurement: Record the baseline fluorescence of the reaction mixture before the addition of the inhibitor. The excitation and emission wavelengths for pyrene are typically around 340 nm and 380-400 nm (monomer) and 470 nm (excimer), respectively.
-
Inhibitor Addition: Add increasing concentrations of this compound to the reaction mixture.
-
Fluorescence Monitoring: Continuously monitor the change in fluorescence intensity over time. A decrease in the rate of change of a fluorescent product or an increase in the fluorescence of the probe itself (if its fluorescence is quenched upon binding) indicates inhibition.
-
Data Analysis: Determine the initial reaction rates at each inhibitor concentration. Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value. To determine the K_i, perform the experiment at different substrate concentrations and analyze the data using a Dixon or Lineweaver-Burk plot.
Protocol 2: Mitochondrial Respiration Assay
This protocol measures the effect of this compound on mitochondrial oxygen consumption.
Materials:
-
Isolated mitochondria
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.2
-
Respiratory Substrates: e.g., Glutamate/Malate or Succinate (with rotenone)
-
ADP
-
This compound (PB-CoA)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria as described in Protocol 1.
-
Respirometer Setup: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions. Add Respiration Buffer to the chambers and allow the temperature to equilibrate (e.g., 37°C).
-
Mitochondria Addition: Add a known amount of mitochondria (e.g., 0.1-0.2 mg/mL) to each chamber.
-
State 2 Respiration: Add the respiratory substrates (e.g., 10 mM glutamate and 5 mM malate) and record the basal oxygen consumption rate (State 2).
-
State 3 Respiration: Initiate State 3 respiration by adding a saturating concentration of ADP (e.g., 1-2 mM).
-
Inhibitor Titration: After a stable State 3 rate is achieved, perform a stepwise titration of this compound into the chamber, allowing the respiration rate to stabilize after each addition.
-
Data Analysis: Plot the oxygen consumption rate as a function of the this compound concentration to determine the IC₅₀ value for the inhibition of ADP-stimulated respiration.
Conclusion
This compound is a versatile fluorescent probe for the investigation of mitochondrial fatty acid oxidation. Its ability to act as a competitive inhibitor of key transport enzymes and its utility in monitoring membrane dynamics make it a valuable tool for researchers in academia and the pharmaceutical industry. The protocols provided herein offer a starting point for the application of this probe in studying the intricate regulation of mitochondrial metabolism and for the screening of novel therapeutic agents targeting FAO. Careful optimization of experimental conditions is recommended for each specific application and biological system.
References
Troubleshooting & Optimization
Troubleshooting 1-Pyrenebutanoyl-CoA fluorescence quenching
Welcome to the technical support center for 1-Pyrenebutanoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments with this fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
While the spectral properties of this compound can be influenced by the solvent and its binding to macromolecules, the pyrene moiety generally dictates its fluorescence characteristics. For pyrene, the excitation maximum is approximately 336 nm, and the emission maximum for its monomer form is around 384 nm. It is recommended to perform a spectral scan to determine the optimal settings for your specific experimental conditions.
Q2: My fluorescence signal is weak or absent. What are the possible causes?
Several factors can lead to a weak or non-existent signal:
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer are set correctly for the pyrene fluorophore.
-
Low Concentration: The concentration of this compound may be too low. Prepare fresh dilutions and confirm the concentration using spectrophotometry.
-
Degradation of the Probe: this compound can degrade over time, especially if not stored properly. It is sensitive to light and should be stored in the dark at a low temperature.
-
Quenching: The fluorescence of your probe may be quenched by other components in your sample. See the section on common quenchers below.
-
Photobleaching: Prolonged exposure to the excitation light source can lead to irreversible damage to the fluorophore.
Q3: The fluorescence intensity is fluctuating or unstable. What could be the reason?
Fluctuations in fluorescence intensity can be caused by:
-
Temperature Variations: Ensure your sample holder is thermal-stabilized, as fluorescence can be temperature-dependent.
-
Photobleaching: As mentioned above, continuous exposure to the excitation light will degrade the probe. Use the lowest possible excitation intensity and exposure time.
-
Precipitation: this compound may precipitate out of solution, especially at high concentrations or in buffers where it has low solubility. Visually inspect the sample for any turbidity.
Q4: What is the difference between monomer and excimer fluorescence of this compound?
Like other pyrene derivatives, this compound can exhibit two types of fluorescence:
-
Monomer Emission: At low concentrations, individual molecules of the probe fluoresce, typically with peaks between 375 and 400 nm.
-
Excimer Emission: At higher local concentrations, an excited-state pyrene molecule can form a complex with a ground-state molecule. This "excimer" fluoresces at a longer wavelength, usually around 470 nm. The ratio of excimer to monomer fluorescence can be used to study processes that bring the probe molecules into close proximity, such as membrane fusion or protein aggregation.[1]
Q5: How does pH affect the fluorescence of this compound?
The fluorescence of pyrene-based probes can be pH-sensitive. While specific data for this compound is limited, some pyrene derivatives are known to be stable in a pH range of 5 to 10. Extreme pH values can lead to changes in the electronic structure of the fluorophore or degradation of the CoA moiety, resulting in fluorescence quenching. It is advisable to maintain a stable pH within the physiological range (around 7.4) for most biological experiments.
Troubleshooting Common Quenchers
Fluorescence quenching is a process that decreases the intensity of the fluorescent signal. It can be caused by a variety of substances commonly found in a laboratory setting.
| Potential Quencher | Quenching Mechanism | Suggested Action |
| Oxygen | Dynamic (Collisional) | De-gas your buffers by sparging with nitrogen or argon before use. |
| Halogenated Solvents (e.g., Chloroform) | Photochemical Degradation | If possible, use alternative solvents like dichloromethane, which has been shown to be more photostable for pyrene fluorophores.[2][3] |
| Heavy Atoms (e.g., Iodide, Cesium) | Intersystem Crossing | Avoid buffers containing high concentrations of salts with heavy atoms.[4] |
| Electron-Rich or -Poor Molecules (e.g., Nitroanilines, Amines) | Static or Dynamic | Be aware of the chemical properties of all components in your assay buffer. If quenching is suspected, test the effect of the individual components on the probe's fluorescence. |
| Metal Ions (e.g., Cu2+, Co2+) | Static or Dynamic | If your experiment does not require specific metal ions that are known quenchers, consider using a chelating agent like EDTA in your buffer to remove trace metal contaminants. |
| Nucleosides (e.g., dG, dC, dT) | Static and Dynamic | When working with nucleic acids, be aware that the bases themselves can quench pyrene fluorescence.[5] |
Experimental Protocols
Protocol 1: Basic Measurement of this compound Fluorescence
This protocol outlines the basic steps for measuring the fluorescence of this compound in a buffer solution.
Materials:
-
This compound stock solution (e.g., in ethanol or DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength to ~336 nm and the emission wavelength to scan from 350 nm to 550 nm. Set the slit widths to an appropriate value (e.g., 5 nm).
-
Prepare a blank sample containing only the assay buffer. Place it in the fluorometer and record a blank spectrum.
-
Prepare a dilute solution of this compound in the assay buffer (e.g., 1 µM).
-
Place the sample in the fluorometer and record the emission spectrum.
-
Identify the emission maxima for the monomer (and excimer, if present) and use these wavelengths for subsequent measurements.
Protocol 2: Troubleshooting Quenching with a Stern-Volmer Analysis
This protocol helps to determine if a substance in your buffer is quenching the fluorescence of this compound and to characterize the quenching mechanism.
Materials:
-
This compound solution of known concentration
-
Assay buffer
-
Stock solution of the potential quencher
-
Fluorometer
Procedure:
-
Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the potential quencher.
-
Measure the fluorescence intensity (F) of each solution at the monomer emission maximum.
-
Measure the fluorescence intensity of a solution containing only this compound (F₀).
-
Plot F₀/F versus the concentration of the quencher [Q].
-
Interpretation:
-
A linear plot suggests that a single type of quenching (either static or dynamic) is occurring. The slope of the line is the Stern-Volmer constant (Ksv).
-
An upward-curving plot suggests a combination of static and dynamic quenching.
-
Visualizing Experimental Workflows
References
- 1. (I-pyrenebutyryl)carnitine and 1-pyrenebutyryl coenzyme A: fluorescent probes for lipid metabolite studies in artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further insight into the photostability of the pyrene fluorophore in halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent properties of pyrene bound at specific acylation sites of chicken liver fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of quenching of the fluorescence of a benzo[a]pyrene tetraol metabolite model compound by 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Pyrenebutanoyl-CoA Concentration for Cell Assays
Welcome to the technical support center for the use of 1-Pyrenebutanoyl-CoA in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in cell assays?
This compound is a fluorescent analog of a short-chain fatty acyl-CoA. The pyrene moiety allows for fluorescent detection, making it a valuable tool for studying various aspects of fatty acid metabolism. In cell-based assays, it is primarily used to:
-
Monitor fatty acid uptake: By tracking the fluorescence inside cells, researchers can quantify the rate and extent of fatty acid transport across the cell membrane.
-
Investigate intracellular lipid trafficking: Once inside the cell, the fluorescent probe can be used to visualize the movement of fatty acids between different organelles.
-
Study enzyme kinetics: The metabolism of this compound by various enzymes can be monitored by changes in its fluorescent properties.
Q2: What is a good starting concentration for this compound in a cell assay?
A recommended starting point for most cell lines is in the low micromolar range, typically between 1-5 µM . It is crucial to perform a concentration optimization experiment for your specific cell type and assay, as the optimal concentration can vary.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in organic solvents like DMSO. To prepare a stock solution:
-
Dissolve the lyophilized powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
When preparing your working solution, dilute the DMSO stock in your serum-free cell culture medium. It is critical to keep the final DMSO concentration in the cell culture well below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity[1].
Q4: What are the excitation and emission wavelengths for this compound?
The pyrene fluorophore has distinct monomer and excimer fluorescence spectra.
| Species | Excitation (nm) | Emission (nm) |
| Monomer | ~340 | ~375-400 |
| Excimer | ~340 | ~470-510 |
Excimer formation occurs when two pyrene molecules are in close proximity, which can be concentration-dependent. This property can be exploited to study membrane fluidity and lipid organization.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | Suboptimal Concentration: The concentration of this compound is too low. | Gradually increase the concentration in a stepwise manner (e.g., 1, 2.5, 5, 10 µM) to find the optimal signal-to-noise ratio. |
| Incorrect Filter Sets: The excitation and/or emission filters on the microscope or plate reader do not match the spectral properties of the pyrene monomer. | Ensure you are using a DAPI or similar filter set that is appropriate for excitation around 340 nm and emission between 375-400 nm. | |
| Photobleaching: The pyrene fluorophore is being destroyed by excessive exposure to excitation light. | Reduce the excitation light intensity, decrease the exposure time, and minimize the duration of light exposure. | |
| High Background Fluorescence | Autofluorescence: Cells and media components can have intrinsic fluorescence. | Use phenol red-free media and consider using a buffer solution like HBSS for the final incubation and imaging steps. Include a "no-probe" control to measure the baseline autofluorescence. |
| Probe Precipitation: this compound may not be fully solubilized in the aqueous media. | Ensure the DMSO stock is fully dissolved before diluting in media. Avoid high final concentrations of the probe that may exceed its solubility. | |
| Inconsistent Results | Variable Cell Seeding Density: Differences in cell number per well will lead to variations in total fluorescence. | Ensure a uniform cell seeding density across all wells and allow cells to adhere and reach a consistent confluency before starting the experiment. |
| Incomplete Washing: Residual extracellular probe can contribute to the signal. | Perform thorough washing steps with a suitable buffer (e.g., PBS with 0.2% BSA) to remove non-internalized this compound. | |
| Evidence of Cytotoxicity (Cell rounding, detachment, death) | High Probe Concentration: Pyrene-labeled fatty acids can be toxic at higher concentrations.[3] | Perform a cytotoxicity assay (e.g., MTT or neutral red) to determine the maximum non-toxic concentration for your cell line and incubation time. Concentrations above 40 µM have been shown to be toxic for some cell types.[3] |
| Mitochondrial Inhibition: this compound can inhibit mitochondrial respiration at low micromolar concentrations.[4] | Use the lowest possible concentration that provides a detectable signal. Be aware that the probe itself may alter the metabolic processes you are studying. | |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in the cell culture media is non-toxic (ideally ≤ 0.1%). Include a vehicle control (media with the same concentration of solvent but no probe). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method for identifying the ideal concentration of this compound that provides a robust fluorescent signal with minimal cytotoxicity.
Materials:
-
Cells of interest
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Anhydrous DMSO
-
Serum-free, phenol red-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment. Incubate overnight.
-
Prepare this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, create a series of dilutions in serum-free, phenol red-free medium to achieve final well concentrations ranging from 0.5 µM to 50 µM. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%.
-
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
Replace the media with the prepared this compound working solutions. Include a "no-probe" control (media with 0.1% DMSO only).
-
-
Incubation: Incubate the plate for a desired time period (e.g., 30-60 minutes) at 37°C and 5% CO2.
-
Washing:
-
Aspirate the probe-containing medium.
-
Wash the cells 2-3 times with a wash buffer (e.g., PBS containing 0.2% fatty acid-free BSA) to remove extracellular probe.
-
Add fresh buffer or medium for imaging.
-
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity using an excitation wavelength of ~340 nm and an emission wavelength of ~380 nm.
-
Microscopy: Acquire images using a DAPI filter set.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-probe" control from all other readings.
-
Plot the background-subtracted fluorescence intensity against the concentration of this compound.
-
The optimal concentration will be within the linear range of the curve and below the concentration that shows signs of cytotoxicity.
-
Protocol 2: Cytotoxicity Assay
It is recommended to run a parallel plate to assess cytotoxicity at the different concentrations of this compound.
Materials:
-
Cells treated as in Protocol 1
-
MTT reagent (or other viability assay reagent)
-
Solubilization buffer (if using MTT)
-
Plate reader
Procedure:
-
Following the incubation with this compound (and after fluorescence measurement if performed on the same plate), add the cytotoxicity reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence as per the assay protocol.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control.
-
Select a working concentration of this compound that results in >90% cell viability.
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. Mitochondrial dysfunction and oxidative stress contribute to cross-generational toxicity of benzo(a)pyrene in Danio rerio - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Relief of CoA sequestration and restoration of mitochondrial function in a mouse model of propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relief of CoA sequestration and restoration of mitochondrial function in a mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce photobleaching of 1-Pyrenebutanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating photobleaching of 1-Pyrenebutanoyl-CoA during fluorescence microscopy experiments.
Troubleshooting Guide
Rapid loss of fluorescence signal from this compound is a common issue during imaging. This guide provides a systematic approach to identifying and resolving the root causes of photobleaching.
Problem: Rapid Fading of this compound Fluorescence Signal
| Potential Cause | Recommended Solution |
| Excessive Illumination Intensity | Reduce the power of the excitation light source (laser or lamp) to the lowest level that provides an adequate signal-to-noise ratio.[1][2][3] Use neutral density filters to attenuate the light intensity without altering the spectral quality.[1][4] |
| Prolonged Exposure Time | Decrease the camera exposure time to the shortest duration that allows for clear image acquisition. For time-lapse imaging, increase the interval between acquisitions to minimize cumulative light exposure. |
| Presence of Molecular Oxygen | Use a commercial or homemade antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider using specialized reagents like ProLong™ Live Antifade Reagent. Deoxygenating the imaging buffer can also be effective. |
| Suboptimal Imaging Buffer | Ensure the pH of the imaging buffer is stable and within the optimal range for pyrene fluorescence (typically neutral to slightly alkaline). The composition of the buffer can influence fluorophore stability. |
| Inherent Photolability of Pyrene | While pyrene is relatively photostable, all fluorophores will eventually photobleach. Implement a combination of the above strategies to maximize signal longevity. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the pyrene moiety of this compound, which renders it non-fluorescent. This process is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the pyrene molecule. Factors such as high-intensity illumination and prolonged light exposure accelerate this process.
Q2: How does the CoA portion of the molecule affect photobleaching?
A2: While specific studies on the photostability of this compound are limited, the fundamental photobleaching mechanism is dictated by the pyrene fluorophore. The Coenzyme A (CoA) moiety is not expected to significantly alter the core photochemical process of the pyrene ring. However, it may influence the local microenvironment of the probe, which can have a secondary effect on its photostability.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching. They primarily act as reactive oxygen species (ROS) scavengers, neutralizing the harmful molecules that cause fluorophore degradation. Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Q4: Can I use antifade reagents for live-cell imaging with this compound?
A4: Yes, there are antifade reagents specifically designed for live-cell imaging, such as ProLong™ Live Antifade Reagent and VectaCell Trolox Antifade Reagent, which are less toxic to cells. These reagents help to reduce phototoxicity and photobleaching, allowing for longer observation times.
Q5: Are there any imaging practices I can adopt to minimize photobleaching?
A5: Absolutely. Besides using antifade reagents, you should always:
-
Minimize light exposure: Only illuminate the sample when acquiring an image.
-
Use a sensitive detector: A more sensitive camera requires less excitation light to achieve a good signal.
-
Optimize filter sets: Use high-quality, specific bandpass filters to ensure you are only collecting the desired emission signal and not exposing the sample to unnecessary wavelengths.
-
Image deeper sections if possible: For thicker samples, photobleaching may be less pronounced in deeper sections where oxygen levels might be lower.
Quantitative Data on Antifade Reagents
| Antifade Reagent | Primary Mechanism | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Reactive Oxygen Species Scavenger | Highly effective at reducing fading. | Can cause initial quenching of fluorescence and may not be suitable for all fluorophores. |
| n-Propyl gallate (NPG) | Reactive Oxygen Species Scavenger | Good antifade properties. | Can be difficult to dissolve and may precipitate at high concentrations. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Reactive Oxygen Species Scavenger | Good antifade properties, readily soluble. | May not be as effective as PPD for all dyes. |
| Trolox (Vitamin E analog) | Reactive Oxygen Species Scavenger | Water-soluble and effective for live-cell imaging. | May require optimization of concentration for different cell types. |
| Glucose Oxidase/Catalase | Enzymatic Oxygen Scavenging | Highly efficient at removing dissolved oxygen. | Requires specific buffer conditions and has a limited effective lifetime. |
Experimental Protocols
Protocol 1: Preparation and Use of a Standard Antifade Mounting Medium for Fixed Samples
This protocol describes the preparation of a glycerol-based antifade mounting medium containing n-propyl gallate (NPG).
Materials:
-
Glycerol (high purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
n-Propyl gallate (NPG)
-
Microscope slides and coverslips
-
Stained sample with this compound
Procedure:
-
Prepare a 10X PBS stock solution.
-
To prepare the mounting medium, mix 9 parts glycerol with 1 part 10X PBS.
-
Add NPG to the glycerol/PBS mixture to a final concentration of 2% (w/v).
-
Gently warm the solution to 50-60°C while stirring to dissolve the NPG completely. Be patient, as this may take some time.
-
Allow the solution to cool to room temperature.
-
After staining your sample with this compound and performing the final washes, carefully remove any excess buffer.
-
Place a small drop of the antifade mounting medium onto the microscope slide.
-
Gently lower a coverslip over the sample, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Store the slide in the dark at 4°C until imaging.
Protocol 2: Using a Commercial Antifade Reagent for Live-Cell Imaging
This protocol provides a general guideline for using a commercial live-cell antifade reagent, such as ProLong™ Live Antifade Reagent. Always refer to the manufacturer's specific instructions.
Materials:
-
Live cells stained with this compound
-
Complete cell culture medium
-
ProLong™ Live Antifade Reagent (or similar)
-
Imaging dish or chamber
Procedure:
-
Culture and stain your cells with this compound according to your established protocol.
-
Prepare the antifade working solution by diluting the stock reagent in complete cell culture medium (e.g., a 1:100 dilution, but always follow the manufacturer's recommendation).
-
Replace the existing medium in your imaging dish with the antifade working solution.
-
Incubate the cells for the time recommended by the manufacturer (typically 15-120 minutes) at 37°C in a CO2 incubator to allow the reagent to permeate the cells.
-
You can now proceed with live-cell imaging. It is recommended to perform imaging within 24 hours of adding the antifade reagent.
Visualizations
Caption: Logical workflow for troubleshooting and mitigating photobleaching of this compound.
References
Improving signal-to-noise ratio in 1-Pyrenebutanoyl-CoA experiments.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 1-Pyrenebutanoyl-CoA. The focus is on improving the signal-to-noise ratio (S/N) to ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent analog of a saturated fatty acyl-coenzyme A. The pyrene moiety serves as a fluorophore, allowing researchers to monitor the molecule's interaction with enzymes or binding proteins, or its transport across membranes. It is commonly used in enzyme activity assays, particularly for acyl-CoA synthetases and other enzymes involved in lipid metabolism.[1][2][3][4]
Q2: What are the spectral properties of this compound?
Q3: How should I prepare and store this compound?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO or ethanol. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in the appropriate assay buffer. Note that the probe may have limited solubility in purely aqueous solutions.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio (S/N) is a common challenge in fluorescence-based assays. It can manifest as either low signal intensity or high background fluorescence. The following sections address specific issues and provide actionable solutions.
Problem 1: High Background Fluorescence
High background can obscure the specific signal from your experiment. Its primary causes include autofluorescence from biological samples, nonspecific binding of the probe, and contaminated reagents.
Troubleshooting Steps for High Background
| Potential Cause | Recommended Solution | Notes |
| Autofluorescence | Use phenol red-free media for cell-based assays. If possible, use instrumentation with narrow bandpass filters to isolate the specific signal. | Cellular components like NADH and flavins are common sources of autofluorescence. |
| Nonspecific Binding | 1. Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer. 2. Increase the number and stringency of wash steps after probe incubation. 3. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the wash buffer. 4. Incorporate polyethylene glycol (PEG) into hydrogels or surfaces to reduce protein adsorption. | Nonspecific binding to plates, wells, or other proteins is a major source of background noise. |
| Contaminated Reagents | Prepare fresh buffers using high-purity water and reagents. Filter-sterilize buffers to remove particulate matter that can scatter light. | Impurities in buffers or other reagents can be fluorescent. |
| Probe Aggregation | Decrease the working concentration of this compound. Ensure the probe is fully solubilized in the assay buffer. | Pyrene probes can form aggregates or excimers at high concentrations, altering their spectral properties and potentially increasing background. |
A logical approach to diagnosing high background is essential. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting logic for high background fluorescence.
Problem 2: Low Signal Intensity
A weak signal can be difficult to distinguish from noise. This can result from insufficient probe concentration, suboptimal instrument settings, or photobleaching.
Troubleshooting Steps for Low Signal
| Potential Cause | Recommended Solution | Notes |
| Suboptimal Wavelengths | Verify the excitation and emission maxima for your specific instrument setup. Perform a wavelength scan to find the optimal peaks for this compound in your assay buffer. | Start with an excitation around 345 nm and scan for emission between 370 nm and 500 nm. |
| Insufficient Probe | Perform a concentration titration to find the optimal probe concentration that maximizes signal without significantly increasing background. | An insufficient amount of probe will naturally lead to a low signal. |
| Photobleaching | Minimize the exposure of your samples to the excitation light. Reduce the intensity of the excitation source or the exposure time. Use anti-fade reagents if compatible with your assay. | Pyrene probes, like all fluorophores, are susceptible to photobleaching, which is the irreversible destruction of the fluorophore. |
| Inactive Enzyme/Protein | Confirm the activity of your enzyme or protein of interest using an established, alternative assay (e.g., a radiometric assay). | If the biological component is inactive, no signal change will be observed. |
| Quenching | Be aware of components in your buffer that may quench fluorescence (e.g., iodide, oxygen). Ensure your assay conditions are consistent. | Quenching is a process that decreases fluorescence intensity. |
Experimental Protocols
General Protocol: Acyl-CoA Synthetase (ACS) Activity Assay
This protocol provides a general framework for measuring ACS activity using this compound. It is adapted from radiometric assay principles and should be optimized for your specific enzyme and experimental setup.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
Background fluorescence issues with pyrene-based probes.
Welcome to the technical support center for pyrene-based fluorescent probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using pyrene-based probes?
High background fluorescence in experiments with pyrene-based probes can stem from several sources. The main culprits are typically cellular autofluorescence, probe aggregation, and non-specific binding of the probe.[1][2] Autofluorescence is the natural fluorescence emitted by biological materials like NADH, collagen, and flavins.[3][4][5] Probe aggregation, where pyrene molecules stack together (π-π stacking), can lead to red-shifted excimer emission that may contribute to background noise. Non-specific binding occurs when the probe adheres to unintended cellular components or surfaces.
Q2: How can I distinguish between cellular autofluorescence and signal from my pyrene probe?
A crucial first step in troubleshooting is to prepare a control sample of your cells or tissue that has not been stained with the pyrene probe. Image this unstained sample using the same instrument settings (e.g., excitation/emission wavelengths, exposure time) as your stained samples. The fluorescence detected in this control is your baseline autofluorescence. If this signal is high, autofluorescence is a significant contributor to your background. If the unstained control is dark, the high background in your experimental sample is more likely due to non-specific probe binding or aggregation.
Q3: My pyrene probe seems to be forming aggregates. How can I prevent this?
Pyrene is known for its tendency to form aggregates, leading to excimer formation which can interfere with the desired monomer signal. To minimize this:
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Optimize Probe Concentration: Perform a titration to find the lowest effective probe concentration that still provides a good signal-to-noise ratio.
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Solvent Conditions: The solvent environment can influence aggregation. Pyrene tends to show monomer emission in dilute solutions. Ensure your probe is fully solubilized in the working buffer before applying it to your sample.
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Control Incubation Time: Minimize incubation times to what is necessary for specific labeling, as longer times can sometimes promote aggregation.
Q4: What are best practices for reducing non-specific binding of pyrene probes?
Non-specific binding can significantly increase background noise. To mitigate this:
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Use Blocking Agents: Before adding the pyrene probe, incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.
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Optimize Washing Steps: Increase the number and duration of washing steps after probe incubation to thoroughly remove any unbound probe. Including a mild detergent, such as Tween-20, in the wash buffer can also help.
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Adjust Buffer Composition: Increasing the salt concentration (e.g., NaCl up to 500 mM) in the running buffer can sometimes reduce electrostatic non-specific interactions.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing High Background
Use this workflow to identify the source of high background fluorescence in your experiment.
Caption: A flowchart for troubleshooting high background fluorescence.
Guide 2: Reducing Cellular Autofluorescence
Cellular autofluorescence is often most prominent in the blue and green spectral regions. If identified as the primary issue, consider the following strategies.
| Strategy | Description | Key Considerations |
| Use Red-Shifted Probes | If possible, switch to a pyrene derivative or another fluorophore that excites and emits at longer wavelengths (red or far-red) to avoid the spectral range of common autofluorescent molecules like NADH and flavins. | Ensure the alternative probe is suitable for your biological question. |
| Chemical Quenching | Treat fixed cells with a quenching agent. Sodium borohydride can reduce aldehyde-induced autofluorescence. Commercial reagents are also available. | Sodium borohydride treatment can have variable effects and should be optimized. |
| Adjust Fixation Protocol | Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can increase autofluorescence. Try reducing the fixative concentration, minimizing fixation time, or switching to an organic solvent like ice-cold methanol or ethanol. | Ensure the alternative fixation method preserves the cellular structure and target of interest. |
| Use Phenol Red-Free Media | For live-cell imaging, switch to a phenol red-free culture medium during the experiment, as phenol red is a known source of fluorescence. | Confirm that the change in media does not adversely affect cell health. |
| Perfuse Tissues | For tissue samples, perfusing with PBS before fixation can remove red blood cells, which contain autofluorescent heme groups. | This is not always feasible for post-mortem or certain embryonic tissues. |
Guide 3: Managing Probe Aggregation & Excimer Emission
Pyrene excimer formation occurs when an excited-state pyrene molecule associates with a ground-state one, a phenomenon highly dependent on proximity (~10 Å) and concentration. While useful for certain applications, it can be a source of background if only monomer emission is desired.
Caption: Signaling pathway of pyrene monomer and excimer emission.
| Parameter | Action | Rationale |
| Probe Concentration | Perform a serial dilution of the pyrene probe to find the optimal concentration. | Lowering the concentration reduces the likelihood of intermolecular interactions and π-π stacking that lead to excimer formation. |
| Incubation Conditions | Reduce incubation time and temperature. | Minimizes the time for probes to aggregate on or within the cell. |
| Solvent Polarity | Ensure the final buffer conditions do not promote probe precipitation. | Pyrene's fluorescence properties can be sensitive to solvent polarity. |
| Data Analysis | If excimer formation is unavoidable, use spectral unmixing or select emission filters that specifically isolate the monomer fluorescence. | This can computationally remove the contribution of the unwanted excimer emission from your signal. |
Guide 4: Protocol for Minimizing Non-Specific Binding
This protocol provides a general workflow for staining fixed cells with a pyrene-based probe, with an emphasis on steps that reduce background.
Materials:
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Phosphate-Buffered Saline (PBS)
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Fixative (e.g., 4% Paraformaldehyde in PBS)
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Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking Buffer (e.g., 1-5% BSA in PBS)
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Wash Buffer (e.g., 0.05% Tween-20 in PBS)
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Pyrene probe working solution
Protocol:
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Cell Preparation: Culture and plate cells on a suitable imaging dish or slide.
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Washing: Gently wash the cells 2-3 times with PBS to remove culture media.
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Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
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Troubleshooting Note: Aldehyde fixation can increase autofluorescence. Consider reducing time or concentration if autofluorescence is high.
-
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Washing: Wash cells 3 times with PBS for 5 minutes each.
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Permeabilization (for intracellular targets): If your target is intracellular, incubate cells with Permeabilization Buffer for 10-15 minutes. If the target is on the cell surface, skip this step.
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Blocking: Incubate cells with Blocking Buffer for 30-60 minutes at room temperature. This is a critical step to prevent non-specific probe binding.
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Probe Incubation: Dilute the pyrene probe to its optimal working concentration in Blocking Buffer and incubate with the cells for the recommended time, protected from light.
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Washing: This is another critical step. Wash the cells 3-4 times with Wash Buffer for 5 minutes each to thoroughly remove unbound probe.
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Imaging: Add fresh PBS or an appropriate imaging buffer to the cells and proceed with fluorescence microscopy.
References
Technical Support Center: 1-Pyrenebutanoyl-CoA Fatty Acid Uptake Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 1-Pyrenebutanoyl-CoA (PB-CoA) and other fluorescent fatty acid analogs in cellular uptake experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (PB-CoA) is a fluorescently labeled fatty acid analog. It consists of a pyrene fluorophore attached to a butanoyl-CoA, which mimics a short-chain fatty acid. This probe is taken up by cells through fatty acid transporter proteins on the cell membrane. Once inside the cell, the probe's fluorescence can be measured to quantify the rate of fatty acid uptake. The pyrene moiety exhibits distinct fluorescence properties that can be monitored using a fluorescence microscope or plate reader.
Q2: Can I use this compound for real-time kinetic measurements?
A2: Yes, PB-CoA is suitable for real-time kinetic analysis of fatty acid uptake. By measuring the increase in intracellular fluorescence over a time course, you can determine the initial rate of uptake. For kinetic readings, it is crucial to use a measurement system that can acquire data rapidly after the addition of the fluorescent probe.
Q3: What is the metabolic fate of this compound after cellular uptake?
A3: Once inside the cell, fluorescent fatty acid analogs like PB-CoA can be metabolized and incorporated into various cellular lipids.[1] The butanoyl-CoA portion can be recognized by cellular enzymes and may be incorporated into more complex lipids such as phospholipids, di- and triacylglycerols, and cholesteryl esters.[1] It is important to consider that the detected fluorescent signal may originate not only from the free fatty acid analog but also from its metabolic products. Analysis of cellular lipid extracts by techniques like HPLC can be used to identify these metabolites.[1][2]
Q4: Why is a quencher used in some fatty acid uptake assay kits?
A4: A cell-impermeable quencher is often used to block the fluorescence of the fatty acid analog that remains in the extracellular medium. This is particularly useful as it eliminates the need for washing steps, which can be harsh on certain cell types like adipocytes and may lead to cell loss. The quencher ensures that only the intracellular fluorescence is detected, improving the signal-to-noise ratio of the assay.
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Incomplete removal of extracellular probe. 2. Non-specific binding of the probe to the cell surface or plate. 3. Autofluorescence from cells or media. | 1. If not using a quencher, ensure thorough but gentle washing of cells with PBS or assay buffer. 2. Include a no-cell control to determine background from the probe and plate. 3. Use serum-free and phenol red-free media during the assay. Measure autofluorescence from cells not treated with the probe. |
| Low or No Signal | 1. Low expression of fatty acid transporters in the cell line. 2. Cell death or low cell viability. 3. Incorrect filter settings on the plate reader or microscope. 4. The fluorescent probe has degraded. | 1. Use a positive control cell line known to have high fatty acid uptake (e.g., differentiated 3T3-L1 adipocytes). 2. Check cell viability using a standard assay (e.g., Trypan Blue). Ensure gentle handling of cells. 3. For pyrene, use an excitation wavelength of ~340 nm and emission of ~375 nm (monomer).[3] 4. Aliquot the fluorescent probe upon receipt and protect it from light and repeated freeze-thaw cycles. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding density. 2. Edge effects in the microplate. 3. Inconsistent timing of reagent addition and measurements. | 1. Ensure a single-cell suspension before seeding and check for even cell distribution. 2. Avoid using the outer wells of the plate, or fill them with media to maintain humidity. 3. Use a multichannel pipette for adding reagents and a plate reader with kinetic capabilities for precise timing. |
| Unexpected Results with Inhibitors/Activators | 1. The compound may be cytotoxic. 2. The compound may have off-target effects. 3. Incorrect concentration or incubation time. | 1. Perform a cytotoxicity assay with the compound at the concentrations used in the uptake experiment. 2. Review the literature for known mechanisms of the compound. 3. Perform a dose-response and time-course experiment to determine the optimal conditions for your compound. |
Quantitative Data Presentation
The uptake of fatty acids can vary depending on their chain length. The following table, adapted from studies on BODIPY-labeled fatty acids, illustrates how uptake rates can differ, providing a reference for expected experimental outcomes.
| Fluorescent Fatty Acid Analog | Uptake Rate (FU • min⁻¹) | r² |
| BODIPY-C5 (Medium-chain) | 110 ± 13 | 0.26 |
| BODIPY-C12 (Long-chain) | 50 ± 2.5 | 0.64 |
| BODIPY-C16 (Very-long-chain) | 6.1 ± 0.46 | 0.44 |
| Data adapted from a study on human placental explants. FU = Fluorescence Units. Data represents mean ± SEM. |
Experimental Protocols
Protocol: Cellular Fatty Acid Uptake Assay Using a Fluorescent Probe
This protocol provides a general workflow for measuring fatty acid uptake in adherent cells grown in a 96-well plate.
Materials:
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Adherent cells cultured in a black-walled, clear-bottom 96-well plate
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This compound (PB-CoA) stock solution (in DMSO or ethanol)
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Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% w/v BSA)
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Wash Buffer (e.g., PBS)
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Inhibitors or activators of fatty acid uptake (optional)
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Fluorescence microplate reader with bottom-read capability
Procedure:
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Cell Seeding:
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Seed cells in a 96-well black-walled, clear-bottom plate to achieve 80-90% confluency on the day of the assay.
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Include wells with media only (no cells) to serve as a background control.
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Cell Preparation:
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On the day of the assay, gently aspirate the culture medium from the wells.
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Wash the cells once with 100 µL of pre-warmed Wash Buffer.
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Add 90 µL of pre-warmed serum-free medium to each well and incubate for 1 hour at 37°C to starve the cells.
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Preparation of Fatty Acid Loading Solution:
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Prepare the loading solution by diluting the PB-CoA stock solution in pre-warmed Assay Buffer to the desired final concentration (e.g., 1-5 µM).
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If using inhibitors or activators, prepare a 2X working solution of these compounds in the Assay Buffer.
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Uptake Measurement:
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For endpoint assays: Add 100 µL of the fatty acid loading solution to each well. Incubate for a defined period (e.g., 5-30 minutes) at 37°C, protected from light. After incubation, remove the loading solution, wash the cells 2-3 times with ice-cold Wash Buffer, and add 100 µL of Assay Buffer to each well before reading.
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For kinetic assays: Program the fluorescence plate reader to the appropriate excitation (~340 nm) and emission (~375 nm) wavelengths for pyrene. Set the reader to take measurements every 20-30 seconds for 30-60 minutes at 37°C in bottom-read mode. Add 100 µL of the fatty acid loading solution to the wells and immediately start the kinetic read.
-
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Data Analysis:
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Subtract the average fluorescence of the no-cell background control wells from the values of the experimental wells.
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For kinetic assays, the initial rate of uptake can be calculated from the slope of the linear portion of the fluorescence versus time curve.
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Visualizations
Caption: Experimental workflow for a fluorescent fatty acid uptake assay.
Caption: Potential metabolic fates of this compound after cellular uptake.
References
- 1. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. High-performance liquid chromatographic analysis of acylated lipids containing pyrene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
Technical Support Center: Calibrating 1-Pyrenebutanoyl-CoA Fluorescence Signal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the calibration of 1-Pyrenebutanoyl-CoA fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
A1: While specific values for this compound can vary slightly depending on the solvent and local environment, they are very similar to those of 1-pyrenebutyric acid. The absorption maxima are typically around 343, 326, and 313 nm, with the longest wavelength peak being commonly used for excitation.[1] The fluorescence emission maxima are generally observed around 377 nm and 397 nm.[1]
Q2: My fluorescence signal is not linear with increasing concentrations of this compound. What could be the cause?
A2: A non-linear relationship between fluorescence intensity and concentration is often due to the inner filter effect (IFE).[2] IFE occurs at higher concentrations where the analyte molecules absorb a significant portion of the excitation light before it reaches the center of the cuvette (primary IFE) or re-absorb the emitted fluorescence light (secondary IFE).[2]
Q3: How can I minimize the inner filter effect?
A3: The most straightforward way to minimize the inner filter effect is to work with diluted samples, typically with an absorbance at the excitation wavelength below 0.1. At such low concentrations, the inner filter effect is generally considered minimal.
Q4: Is it possible to correct for the inner filter effect mathematically?
A4: Yes, a mathematical correction can be applied to the observed fluorescence data to account for the inner filter effect. A commonly used formula is:
Fcorr = Fobs * 10(Aex + Aem) / 2
Where:
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Fcorr is the corrected fluorescence intensity.
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Fobs is the observed fluorescence intensity.
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Aex is the absorbance at the excitation wavelength.
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Aem is the absorbance at the emission wavelength.
To apply this correction, you will need to measure the absorbance of your sample at both the excitation and emission wavelengths.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | 1. Incorrect excitation or emission wavelength settings. 2. Low concentration of this compound. 3. Instrument malfunction (e.g., lamp issue). 4. Quenching of fluorescence by components in the buffer or sample. | 1. Verify the excitation and emission wavelengths based on the provided photophysical data. 2. Prepare a fresh, higher concentration sample to confirm the instrument is detecting a signal. 3. Check the instrument's performance with a known fluorescent standard. 4. Analyze the composition of your buffer and sample for potential quenchers. |
| High Background Fluorescence | 1. Contaminated cuvettes or microplates. 2. Impure solvents or buffer components. 3. Autofluorescence from other molecules in the sample. | 1. Thoroughly clean all labware with a suitable solvent. 2. Use high-purity, spectroscopy-grade solvents and reagents. 3. Run a blank sample containing everything except this compound to measure and subtract the background. |
| Inconsistent or Irreproducible Results | 1. Pipetting errors leading to inaccurate concentrations. 2. Temperature fluctuations during measurements. 3. Photobleaching of the sample due to prolonged exposure to the excitation light. | 1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Ensure samples and the instrument are at a stable temperature. 3. Minimize the exposure time of the sample to the excitation light. |
Data Presentation
Table 1: Photophysical Properties of 1-Pyrenebutyric Acid (as an analogue for this compound)
| Parameter | Value | Reference |
| Absorption Maxima (λabs) | 343, 326, 313, 276, 265, 242, 234 nm | [1] |
| Emission Maxima (λem) | 377, 397 nm | |
| Molar Extinction Coefficient (ε) | Data not available for this compound. | |
| Fluorescence Quantum Yield (ΦF) | Data not available for this compound. |
Note: The photophysical properties of this compound are expected to be very similar to its precursor, 1-pyrenebutyric acid. The Coenzyme A moiety is not a chromophore and is unlikely to significantly alter the absorption and emission spectra of the pyrene fluorophore.
Experimental Protocols
Protocol 1: Preparation of a Standard Curve for this compound
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Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
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Perform serial dilutions: Create a series of dilutions from the stock solution in your experimental buffer to generate a range of known concentrations. It is recommended to perform at least 5-7 dilutions.
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Measure fluorescence: For each dilution and a blank sample (buffer only), measure the fluorescence intensity using the appropriate excitation and emission wavelengths (e.g., λex = 343 nm, λem = 377 nm).
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Plot the data: Plot the background-subtracted fluorescence intensity (y-axis) against the corresponding concentration of this compound (x-axis).
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Perform linear regression: Fit a linear regression to the data points that fall within the linear range. The equation of the line (y = mx + c) will allow you to determine the concentration of unknown samples from their fluorescence intensity.
Protocol 2: Mathematical Correction for the Inner Filter Effect
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Prepare a dilution series: Prepare a series of known concentrations of this compound in your assay buffer.
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Measure absorbance spectra: For each concentration, use a spectrophotometer to measure the full absorbance spectrum and determine the absorbance values at the excitation (Aex) and emission (Aem) wavelengths.
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Measure fluorescence emission: Using a fluorometer, measure the fluorescence intensity (Fobs) of each sample at the chosen emission wavelength, using the selected excitation wavelength.
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Apply the correction formula: Use the measured absorbance values to calculate the corrected fluorescence intensity (Fcorr) for each sample using the formula: Fcorr = Fobs * 10(Aex + Aem) / 2.
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Analyze the data: Plot both the observed and corrected fluorescence intensities against the concentration of this compound. The corrected data should exhibit a more linear relationship.
Visualizations
Caption: Workflow for Inner Filter Effect (IFE) Correction.
Caption: Troubleshooting Non-Linear Fluorescence Data.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence enhancement of pyrene chromophores induced by alkyl groups through σ-π conjugation: systematic synthesis of primary, secondary, and tertiary alkylated pyrenes at the 1, 3, 6, and 8 positions and their photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Pyrenebutanoyl-CoA Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Pyrenebutanoyl-CoA in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent analog of a long-chain fatty acyl-CoA. The pyrene group is a fluorescent probe that allows for the monitoring of enzymatic reactions in real-time. It is primarily used as a substrate for enzymes involved in fatty acid metabolism, such as Acyl-CoA Synthetase (ACS) and Carnitine Palmitoyltransferase (CPT).
Q2: What is the principle behind using this compound in an enzyme assay?
The fluorescence of the pyrene moiety is sensitive to its local environment. When this compound is a substrate in an enzymatic reaction, the change in its chemical structure or its localization (e.g., binding to an active site, release of a product) alters the microenvironment of the pyrene group. This change can lead to a measurable difference in fluorescence intensity (either quenching or enhancement) or a shift in the emission wavelength, which can be used to determine enzyme activity.
Q3: What are the typical excitation and emission wavelengths for this compound?
The pyrene monomer typically has an excitation maximum around 340-350 nm and emission maxima in the range of 375-400 nm. Pyrene can also form excited-state dimers called excimers, which have a broad, red-shifted emission around 470 nm. The formation of excimers depends on the concentration of the probe and the proximity of pyrene molecules.
Q4: How do I handle and store this compound?
This compound is light-sensitive and should be stored protected from light, typically at -20°C or below. It is also susceptible to hydrolysis, so it should be handled with care and dissolved in appropriate anhydrous solvents for stock solutions (e.g., DMSO or ethanol) before being diluted into aqueous assay buffers.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Background Fluorescence
Question: My negative control wells (no enzyme or no substrate) show very high fluorescence. What could be the cause and how can I fix it?
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence from biological samples (e.g., cell lysates) | Run a "sample only" control (lysate in buffer without this compound) to quantify the autofluorescence and subtract it from your experimental readings. |
| Contamination of buffers or reagents | Prepare fresh buffers and solutions. Ensure that all labware is clean. |
| Spontaneous hydrolysis of this compound | Prepare the this compound working solution immediately before use. Run a "no-enzyme" control to monitor the rate of spontaneous hydrolysis over the course of the assay. |
| High concentration of this compound leading to aggregation and excimer formation | Perform a concentration titration of this compound to find the optimal concentration with a good signal-to-noise ratio and minimal background. |
| Scattered light from the instrument | Ensure your plate reader is properly calibrated. Use black, opaque-walled microplates to minimize light scatter and well-to-well crosstalk. |
Issue 2: No or Low Signal (No change in fluorescence)
Question: I am not observing any change in fluorescence upon adding my enzyme. How can I troubleshoot this?
Possible Causes and Solutions:
| Cause | Solution |
| Inactive enzyme | Use a fresh enzyme preparation. Confirm enzyme activity with a known, reliable assay (if available). Include a positive control with a known active enzyme. |
| Sub-optimal assay conditions | Optimize the pH, temperature, and buffer components for your specific enzyme. Consult the literature for the optimal conditions for your enzyme of interest. |
| Incorrect excitation or emission wavelengths | Verify the correct wavelength settings for pyrene monomer (Ex/Em ~345/375-400 nm) and potentially excimer (Em ~470 nm) fluorescence on your instrument. |
| Insufficient enzyme concentration | Perform an enzyme concentration titration to determine the optimal amount of enzyme that gives a linear reaction rate. |
| The fluorescence of this compound does not change upon reaction | While unlikely for many enzymes that modify the CoA moiety, it is possible. Consider an alternative assay format, such as a coupled-enzyme assay that produces a separate fluorescent signal. |
Issue 3: Inconsistent or Non-Reproducible Results
Question: My results are varying significantly between replicates and experiments. What are the potential sources of this variability?
Possible Causes and Solutions:
| Cause | Solution |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrate. |
| Incomplete mixing of reagents | Gently mix the contents of each well after adding all components. Avoid introducing bubbles. |
| Temperature fluctuations | Ensure that the plate reader and all reagents are at the specified assay temperature. Pre-incubate the plate at the reaction temperature before initiating the reaction. |
| Photobleaching of the pyrene probe | Minimize the exposure of the stock solution and the assay plate to light. In kinetic assays, reduce the frequency and duration of measurements if possible. |
| Instability of this compound in the assay buffer | Assess the stability of the probe in your buffer over time by monitoring the fluorescence of a "no-enzyme" control. |
Experimental Protocols
Here are detailed methodologies for key control experiments when setting up an assay with this compound. These protocols are generalized for a 96-well plate format and should be adapted for your specific enzyme (e.g., Acyl-CoA Synthetase or Carnitine Palmitoyltransferase).
Protocol 1: Determining Optimal this compound Concentration
Objective: To find the optimal concentration of this compound that provides a stable and measurable fluorescent signal with low background.
Methodology:
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Prepare a series of dilutions of this compound in the assay buffer, ranging from a high concentration (e.g., 50 µM) down to a very low concentration (e.g., 0.1 µM).
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Add each concentration to triplicate wells of a black 96-well plate.
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Include wells with assay buffer only as a blank control.
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Measure the fluorescence at the appropriate excitation and emission wavelengths for the pyrene monomer and excimer.
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Plot the fluorescence intensity against the concentration of this compound.
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Select a concentration that is on the linear part of the curve and provides a signal well above the blank.
Data Presentation:
| [this compound] (µM) | Mean Fluorescence (RFU) | Standard Deviation |
| 50 | 8500 | 425 |
| 25 | 7200 | 360 |
| 10 | 5500 | 275 |
| 5 | 3500 | 175 |
| 1 | 1200 | 60 |
| 0.1 | 150 | 10 |
| 0 (Blank) | 50 | 5 |
Protocol 2: Enzyme Activity and Control Experiments
Objective: To measure enzyme activity and validate the assay using appropriate positive and negative controls.
Methodology:
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Prepare the following reaction mixtures in a 96-well plate:
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Test Reaction: Assay buffer, your enzyme, and this compound.
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Negative Control (No Enzyme): Assay buffer and this compound. This control measures the rate of non-enzymatic substrate degradation.
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Negative Control (No Substrate): Assay buffer and your enzyme. This measures the background fluorescence of the enzyme preparation.
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Positive Control (if available): Assay buffer, a known active enzyme preparation, and this compound.
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Inhibitor Control (if applicable): Assay buffer, your enzyme, a known inhibitor of the enzyme, and this compound.
-
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Initiate the reaction by adding the final component (e.g., the substrate or the enzyme).
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Measure the fluorescence kinetically over a set period (e.g., 30 minutes) or at a single endpoint after a defined incubation time.
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Calculate the rate of reaction by determining the change in fluorescence over time.
Data Presentation:
| Experiment | Mean Rate of Fluorescence Change (RFU/min) | Standard Deviation |
| Test Reaction | 150 | 12 |
| Negative Control (No Enzyme) | 5 | 1 |
| Negative Control (No Substrate) | 2 | 0.5 |
| Positive Control | 200 | 15 |
| Inhibitor Control | 10 | 2 |
Visualizations
Caption: A generalized workflow for performing enzymatic assays using this compound.
Caption: A decision tree for troubleshooting common issues in this compound assays.
Caption: The enzymatic reaction catalyzed by Acyl-CoA Synthetase using a pyrene-labeled fatty acid.
Technical Support Center: 1-Pyrenebutanoyl-CoA Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering uneven staining issues with 1-Pyrenebutanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescently labeled derivative of coenzyme A. The pyrene group allows it to be visualized using fluorescence microscopy. It is often used as a probe in studies related to lipid metabolism and transport in artificial and natural membranes.
Q2: What are the common causes of uneven staining with this compound?
Uneven staining with this compound can arise from several factors, including:
-
Probe Aggregation: Due to its hydrophobic pyrene moiety and long acyl chain, this compound has a tendency to form micelles or aggregates in aqueous solutions, especially at concentrations above its critical micelle concentration (CMC). These aggregates can bind non-specifically to the cell surface or within the cell, leading to bright, punctate, and uneven staining.
-
Improper Sample Preparation: Issues with cell fixation, permeabilization, or washing can lead to inconsistent access of the probe to its target molecules.
-
Suboptimal Staining Conditions: Incorrect probe concentration, incubation time, or temperature can result in either weak, non-specific, or uneven staining.
-
Cell Health and Morphology: Unhealthy or dying cells may exhibit altered membrane permeability and internal structure, leading to artifactual staining patterns.
-
Microscope and Imaging Settings: Incorrectly configured microscope illumination or image acquisition settings can give the appearance of uneven staining.
Q3: How can I prevent aggregation of this compound?
To minimize aggregation, it is crucial to work with concentrations below the critical micelle concentration (CMC). The CMC of long-chain fatty acyl-CoAs can be influenced by factors such as buffer composition and ionic strength. It is recommended to prepare fresh dilutions of the probe in a suitable buffer immediately before use and to vortex the solution thoroughly.
Q4: Can I use this compound for live-cell imaging?
Yes, this compound can be used for live-cell imaging. However, it is important to optimize the probe concentration and incubation time to minimize potential cytotoxicity and phototoxicity.
Troubleshooting Guide: Uneven Staining
This guide addresses common issues of uneven staining observed during fluorescence microscopy experiments with this compound.
Issue 1: Bright, Punctate Staining or Aggregates Observed
This is a classic sign of probe aggregation.
Troubleshooting Workflow for Probe Aggregation
Caption: Workflow for addressing probe aggregation.
| Possible Cause | Recommendation | Detailed Steps |
| Probe concentration is too high (above CMC) | Decrease the working concentration of this compound. | Perform a concentration titration series to find the optimal concentration that provides good signal without aggregation. Start with a range of 0.5 µM to 5 µM. |
| Poor dissolution of the probe | Ensure the probe is fully dissolved before adding to the cells. | Prepare a fresh working solution from a DMSO stock immediately before each experiment. Vortex the working solution thoroughly. Consider a brief sonication of the stock solution. |
| Incubation time is too long | Reduce the incubation time. | Shorter incubation times (e.g., 15-30 minutes) can reduce the likelihood of aggregation and non-specific binding. |
| Precipitation in staining buffer | Check the compatibility of your buffer with the probe. | Some buffers, particularly those containing high concentrations of divalent cations like Mg²⁺, can cause precipitation of long-chain acyl-CoAs.[1] Consider using a buffer with a lower ionic strength. |
Issue 2: Patchy or Inconsistent Staining Across the Cell Population
This may indicate issues with the experimental protocol or cell health.
Troubleshooting Workflow for Inconsistent Staining
Caption: Workflow for addressing inconsistent staining.
| Possible Cause | Recommendation | Detailed Steps |
| Inadequate or uneven fixation/permeabilization | Optimize fixation and permeabilization steps. | Ensure cells are completely covered with fixative and permeabilization agents. Test different fixation methods (e.g., paraformaldehyde vs. methanol) and permeabilizing agents (e.g., Triton X-100 vs. saponin) to find the optimal conditions for your cell type and target. |
| Insufficient washing | Increase the number and duration of washing steps. | Thorough washing after fixation, permeabilization, and staining is crucial to remove unbound probe and reduce background noise.[2] Use a gentle washing technique to avoid detaching cells. |
| Uneven cell density or poor cell health | Ensure a confluent and healthy cell monolayer. | Seed cells to achieve 70-80% confluency at the time of staining. Visually inspect cells for signs of stress or death before starting the experiment. |
| Uneven distribution of the staining solution | Ensure the staining solution is well-mixed and evenly applied. | Gently agitate the plate or slide during incubation to ensure all cells are exposed to a uniform concentration of the probe. |
Experimental Protocol: General Guideline for Staining with this compound
This protocol provides a general starting point for staining live or fixed cells with this compound. Optimization will be required for specific cell types and experimental conditions.
Reagent Preparation
-
Stock Solution (1 mM): Dissolve this compound in high-quality, anhydrous DMSO. Store at -20°C or -80°C, protected from light.
-
Working Solution (1-5 µM): Immediately before use, dilute the stock solution in a suitable buffer (e.g., PBS or HBSS) to the desired final concentration. Vortex thoroughly.
Live-Cell Staining Protocol
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS or serum-free medium.
-
Staining: Add the freshly prepared this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with pre-warmed PBS to remove unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for pyrene (Excitation: ~340 nm, Emission: ~380 nm for monomer, ~480 nm for excimer).
Fixed-Cell Staining Protocol
-
Cell Seeding: Plate cells on coverslips and allow them to adhere.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the this compound working solution and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image.
Note: The provided protocols are general guidelines. For optimal results, it is highly recommended to perform a systematic optimization of probe concentration, incubation time, and washing steps for your specific experimental setup.
References
Validation & Comparative
A Head-to-Head Comparison of 1-Pyrenebutanoyl-CoA and BODIPY-Fatty Acid Analogs for Cellular Research
For researchers in cellular metabolism, lipid trafficking, and drug development, the selection of appropriate fluorescent probes is paramount for generating accurate and reproducible data. Among the arsenal of available tools, 1-Pyrenebutanoyl-CoA and BODIPY-fatty acid analogs are two prominent classes of fluorescently labeled fatty acids utilized to investigate cellular lipid dynamics. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
At a Glance: Key Performance Differences
BODIPY-fatty acid analogs generally exhibit superior photophysical properties, including a significantly higher quantum yield and extinction coefficient, making them exceptionally bright and suitable for a wide range of fluorescence microscopy applications.[1] In contrast, this compound, and pyrene-labeled fatty acids in general, are valued for their unique environmental sensitivity, particularly their ability to form excimers at high concentrations, which can be exploited to study membrane properties and lipid-protein interactions.
| Property | This compound (and Pyrene Analogs) | BODIPY-Fatty Acid Analogs |
| Quantum Yield | ~0.32 (for Pyrene) | Up to ~0.9-1.0 |
| Molar Extinction Coefficient (ε) | ~21,000 - 54,000 M⁻¹cm⁻¹ (for Pyrene)[2][3] | >80,000 M⁻¹cm⁻¹ |
| Excitation Wavelength (λex) | ~340 nm | ~500-580 nm (Varies with derivative) |
| Emission Wavelength (λem) | ~376 nm (monomer), ~470 nm (excimer) | ~510-620 nm (Varies with derivative) |
| Photostability | Moderate | High[][5] |
| Environmental Sensitivity | High (excimer formation is concentration-dependent) | Generally low sensitivity to solvent polarity and pH |
| Primary Applications | Membrane fluidity studies, lipid-protein interactions, ratiometric sensing | Live-cell imaging, fatty acid uptake and trafficking, lipid droplet dynamics |
Delving Deeper: Advantages and Disadvantages
This compound: A Probe for Membrane Dynamics
The most notable feature of pyrene-based probes is their ability to form "excimers" (excited-state dimers) at high local concentrations. This results in a second, red-shifted emission peak, allowing for ratiometric imaging of lipid-rich microdomains within cellular membranes. This property, however, is also a drawback as the fluorescence signal is not directly proportional to the concentration of the probe, complicating straightforward quantification of fatty acid uptake. Furthermore, the requirement for UV excitation can induce phototoxicity and autofluorescence in biological samples.
BODIPY-Fatty Acid Analogs: The Bright Workhorse for Cellular Imaging
BODIPY (boron-dipyrromethene) dyes are renowned for their exceptional brightness, stemming from their high quantum yields and molar extinction coefficients. They are also highly photostable, permitting long-term imaging experiments with minimal signal degradation. Their fluorescence is largely insensitive to the polarity of their environment and pH, which simplifies quantitative analysis of fatty acid uptake and localization. A potential limitation is that the bulky BODIPY fluorophore may sterically hinder the natural metabolism and trafficking of the fatty acid analog to some extent.
Visualizing the Workflow: Fatty Acid Uptake Assay
The following diagram illustrates a typical experimental workflow for measuring fatty acid uptake in cultured cells using either fluorescent probe.
Caption: A generalized workflow for fluorescent fatty acid uptake assays.
Experimental Protocols
Protocol 1: Fatty Acid Uptake Assay Using BODIPY-Fatty Acid Analogs
This protocol is adapted for measuring fatty acid uptake in adherent cells cultured in a 96-well plate.
Materials:
-
Adherent cells (e.g., 3T3-L1 adipocytes, HepG2, Caco-2)
-
Black-walled, clear-bottom 96-well plates
-
Serum-free cell culture medium (phenol red-free recommended)
-
BODIPY-fatty acid analog stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed adherent cells in a black-walled, clear-bottom 96-well plate and culture until they reach 80-90% confluency.
-
Serum Starvation: Gently aspirate the growth medium and replace it with 90 µL of pre-warmed, serum-free, phenol red-free medium. Incubate the cells at 37°C in a 5% CO₂ atmosphere for 1 hour.
-
Preparation of Working Solution: Prepare a 2X working solution of the BODIPY-fatty acid analog in serum-free medium. A final concentration of 2-10 µM is a good starting point.
-
Uptake Reaction: Add 100 µL of the 2X working solution to each well, resulting in a final 1X concentration.
-
Incubation: Incubate the plate at 37°C for a desired time course (e.g., kinetic reads every minute for 60 minutes, or a single endpoint reading after 30-60 minutes). Protect the plate from light.
-
Measurement (Kinetic): For a kinetic assay, immediately place the plate in a pre-warmed fluorescence microplate reader and measure fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/523 nm for BODIPY FL) in bottom-read mode.
-
Measurement (Endpoint): For an endpoint assay, after the incubation period, wash the cells twice with ice-cold PBS to remove the extracellular probe. Then, add 100 µL of PBS to each well and measure the fluorescence.
-
Data Analysis: For kinetic data, the rate of fatty acid uptake can be determined from the slope of the fluorescence intensity over time. For endpoint data, compare the fluorescence intensity between different experimental conditions.
Protocol 2: Cellular Uptake of Pyrene-Labeled Fatty Acids
This protocol describes a general method for observing the uptake of pyrene-labeled fatty acids.
Materials:
-
Cultured cells
-
Culture dishes or chambered coverglass
-
Pyrene-fatty acid conjugate stock solution (e.g., in ethanol or DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with UV excitation capabilities
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes or chambered coverglass suitable for fluorescence microscopy.
-
Probe Preparation: Prepare a working solution of the pyrene-fatty acid conjugate in serum-free medium. A final concentration in the low micromolar range is a common starting point.
-
Incubation: Replace the culture medium with the pyrene-fatty acid working solution and incubate at 37°C for a desired period (e.g., 15-30 minutes).
-
Washing: Gently wash the cells two to three times with warm PBS to remove the excess extracellular probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a UV light source and appropriate filter sets for pyrene (excitation ~340 nm, emission ~370-500 nm). Capture images of both the monomer and excimer fluorescence if desired.
-
Analysis: Analyze the images to observe the subcellular localization of the pyrene-labeled fatty acid. Ratiometric analysis of monomer to excimer fluorescence can provide insights into local probe concentration and membrane environment.
Signaling and Metabolic Pathways
The uptake and subsequent metabolism of fatty acids involve a complex interplay of transporters, binding proteins, and enzymes. The following diagram outlines a simplified pathway of fatty acid uptake and incorporation into cellular lipids.
References
A Comparative Guide to 1-Pyrenebutanoyl-CoA and Radiolabeled Fatty Acids in Metabolic Research
In the dynamic field of metabolic research, particularly the study of fatty acid uptake and utilization, tracer molecules are indispensable tools. Among the most established and utilized tracers are radiolabeled fatty acids and their fluorescent counterparts, such as 1-Pyrenebutanoyl-CoA. This guide provides an objective comparison of these two classes of research tools, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the appropriate probe for their specific research needs.
Overview of Tracer Types
This compound is a fluorescently tagged fatty acid analog. The pyrene moiety, a polycyclic aromatic hydrocarbon, serves as a fluorophore. When excited by a specific wavelength of light, it emits fluorescence, allowing for the visualization and tracking of the fatty acid's movement and localization within cells.[1] These fluorescent analogs are frequently used for real-time imaging studies to monitor fatty acid metabolism and transport dynamics in living cells.[]
Radiolabeled fatty acids are fatty acids in which one or more atoms have been replaced by a radioisotope, such as tritium (³H), carbon-14 (¹⁴C), or iodine-123 (¹²³I).[3][4][5] These tracers are detected by measuring their radioactive decay. They are considered a gold-standard method for quantitative metabolic flux analysis, as the isotopic label imparts a minimal structural change to the molecule, preserving its native biological activity.
Comparative Performance Data
The selection of a tracer often depends on the specific experimental question, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of this compound (as a representative fluorescent probe) and radiolabeled fatty acids.
| Feature | This compound (Fluorescent Analog) | Radiolabeled Fatty Acids (e.g., ³H-Palmitate) |
| Detection Method | Fluorescence Microscopy, Plate Readers, Flow Cytometry | Scintillation Counting, Autoradiography, PET/SPECT Imaging |
| Primary Advantage | Real-time visualization in live cells, high spatial resolution. | High sensitivity and quantitative accuracy in metabolic flux studies. |
| Spatial Resolution | High (subcellular localization). | Low (typically tissue-level or whole-body). |
| Temporal Resolution | High (enables real-time dynamic studies). | Low (typically endpoint assays). |
| Safety & Handling | No radiation, standard chemical handling. | Requires specialized handling, licensing, and disposal of radioactive waste. |
| High-Throughput | Highly compatible with plate-reader and automated microscopy formats. | Generally not suitable for high-throughput screening. |
| Potential for Perturbation | The bulky pyrene group may alter metabolic processing compared to native fatty acids. | Minimal structural alteration, considered more biologically analogous. |
| Common Applications | Cellular uptake imaging, lipid droplet dynamics, protein-lipid interactions, drug discovery screening. | In vivo metabolic flux analysis, fatty acid oxidation rate measurement, whole-body biodistribution. |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for fatty acid uptake assays using both fluorescent and radiolabeled probes.
Protocol 1: Fluorescent Fatty Acid Uptake Assay in Adherent Cells
This protocol is adapted for a fluorescent probe like this compound and is suitable for analysis by fluorescence microscopy or a plate reader.
Materials:
-
Adherent cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
96-well black, clear-bottom imaging plate
-
Complete cell culture medium
-
Serum-free medium
-
Fluorescent fatty acid analog stock solution (e.g., this compound in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixing
-
Nuclear stain (e.g., Hoechst 33342)
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.
-
Serum Starvation: Remove the complete medium and wash cells with serum-free medium. Add fresh serum-free medium and incubate for 1-3 hours to establish basal conditions.
-
Labeling: Remove the serum-free medium. Add the fluorescent fatty acid analog working solution (diluted in serum-free medium to the final desired concentration) to the cells. Incubate at 37°C for 15-30 minutes.
-
Washing: Remove the labeling solution and wash the cells three times with ice-cold PBS to remove any extracellular probe.
-
Fixation: Add 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Staining (Optional): Wash the cells twice with PBS. Add a nuclear stain like Hoechst 33342 to visualize cell nuclei and incubate for 10 minutes.
-
Imaging: Wash the cells twice with PBS. Add fresh PBS to the wells and analyze using a fluorescence microscope or a high-content imager. For plate readers, ensure a bottom-read mode is used.
Protocol 2: Radiolabeled Fatty Acid Uptake Assay in Adherent Cells
This protocol outlines the measurement of fatty acid uptake using a radiolabeled probe like [³H]palmitic acid.
Materials:
-
Adherent cells in a 24-well plate
-
Complete cell culture medium
-
Serum-free medium with 0.1% fatty acid-free BSA
-
Radiolabeled fatty acid solution (e.g., [³H]palmitic acid complexed to BSA)
-
Ice-cold PBS with 0.1% fatty acid-free BSA (Stop Solution)
-
RIPA buffer or 0.1 M NaOH for cell lysis
-
Scintillation cocktail and vials
Procedure:
-
Cell Culture: Grow cells to confluency in a 24-well plate.
-
Serum Starvation: To establish basal conditions, serum-starve the cells for 3-8 hours in a serum-free medium.
-
Uptake Initiation: Remove the starvation medium. Add the pre-warmed radiolabeled fatty acid solution to each well to start the uptake. Incubate for a defined period (e.g., 1-15 minutes) at 37°C.
-
Uptake Termination: To stop the reaction, quickly aspirate the radioactive medium and immediately wash the cells twice with ice-cold Stop Solution (0.1% BSA in PBS) to remove extracellular label.
-
Cell Lysis: Add ice-cold RIPA buffer or 0.1 M NaOH to each well to lyse the cells and solubilize the contents. Incubate on ice for 5-10 minutes.
-
Quantification: Transfer the cell lysate from each well into a scintillation vial. Add scintillation cocktail.
-
Measurement: Measure the radioactivity (in counts per minute or disintegrations per minute) using a liquid scintillation counter. The measured radioactivity is directly proportional to the amount of fatty acid taken up by the cells.
Visualizing Metabolic Pathways and Workflows
Diagrams created using DOT language provide clear visual representations of complex biological processes and experimental steps.
Conclusion: Selecting the Right Tool
Both this compound and radiolabeled fatty acids are powerful tools for investigating lipid metabolism, each with distinct advantages and limitations.
-
This compound and other fluorescent analogs are the tools of choice for high-resolution cellular imaging, real-time dynamic studies, and high-throughput screening applications. Their primary limitation is the potential for the fluorescent tag to alter the molecule's biological behavior.
-
Radiolabeled fatty acids remain the unparalleled standard for quantitative in vivo metabolic flux studies where systemic accuracy is paramount. The significant drawbacks are the safety requirements, generation of radioactive waste, and their unsuitability for live-cell imaging and high-throughput formats.
Ultimately, the choice of tracer depends on the research question. For visualizing subcellular transport and dynamics, fluorescent probes are ideal. For quantifying whole-body or tissue-specific metabolic rates, radiolabeled tracers are more appropriate. In many comprehensive research projects, these methods are not mutually exclusive but are used in a complementary fashion to gain a complete picture of fatty acid metabolism from the subcellular to the systemic level.
References
- 1. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 1-Pyrenebutanoyl-CoA as a Fatty Acid Tracer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Pyrenebutanoyl-CoA as a fluorescent fatty acid tracer with alternative methods. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes information from studies on other pyrene-labeled lipids and compares them with well-established fatty acid tracers, particularly those labeled with BODIPY.
Introduction to Fatty Acid Tracers
Understanding fatty acid metabolism is crucial for research in various fields, including metabolic diseases, oncology, and cardiovascular science. Fatty acid tracers are indispensable tools that allow researchers to monitor the uptake, transport, and metabolism of fatty acids in living cells and organisms. These tracers are typically fatty acid analogs labeled with a reporter molecule, such as a radioisotope or a fluorophore.
This compound is a fluorescently labeled fatty acid analog. The pyrene moiety provides the fluorescent signal, allowing for its detection and quantification. This guide will evaluate its potential as a fatty acid tracer by comparing its characteristics with other commonly used fluorescent tracers.
Comparison of Fluorescent Fatty Acid Tracers: this compound vs. Alternatives
While direct quantitative data for this compound is limited, we can infer its properties based on studies of other pyrene-labeled lipids and compare them to the widely used BODIPY-labeled fatty acids.
| Feature | This compound (Inferred) | BODIPY-Labeled Fatty Acids (e.g., BODIPY FL C16) | Stable Isotope-Labeled Fatty Acids (e.g., ¹³C-Palmitate) |
| Detection Method | Fluorescence Microscopy, Fluorometry | Fluorescence Microscopy, Fluorometry, Flow Cytometry | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Advantages | - Potentially less sterically hindered than BODIPY. - Excimer formation can provide information on local concentration. | - High fluorescence quantum yield. - Good photostability. - Well-characterized metabolic fate.[1] - Suitable for live-cell imaging. | - Minimal perturbation of molecular structure and function. - Provides detailed metabolic fate information.[2] |
| Disadvantages | - Lower fluorescence intensity compared to BODIPY. - Potential for phototoxicity. - Metabolic fate not as well-characterized. | - The bulky fluorophore may alter metabolism.[1] - Potential for non-specific staining. | - Requires expensive equipment (MS or NMR). - Lower sensitivity than fluorescence methods. |
| Metabolic Fate | Likely incorporated into complex lipids, but detailed studies are lacking. Pyrene-labeled cholesterol has been shown to be a reliable tracer for cholesterol trafficking.[3][4] | Incorporated into cellular lipids like triglycerides and phospholipids, mimicking natural fatty acids. | Follows the same metabolic pathways as endogenous fatty acids. |
| Common Applications | Monitoring lipid-protein interactions and membrane dynamics. | Real-time imaging of fatty acid uptake and intracellular trafficking. | Quantitative flux analysis of fatty acid metabolic pathways. |
Experimental Protocols
Fatty Acid Uptake Assay
This protocol is adapted from methods using fluorescently labeled fatty acids and can be applied to 1-pyrenebutyric acid (the precursor to this compound).
Objective: To measure the rate of fatty acid uptake into cultured cells.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, hepatocytes)
-
1-pyrenebutyric acid
-
Bovine serum albumin (BSA), fatty acid-free
-
Culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Preparation of Fatty Acid-BSA Complex:
-
Dissolve 1-pyrenebutyric acid in ethanol to make a stock solution.
-
Prepare a solution of fatty acid-free BSA in PBS.
-
Slowly add the 1-pyrenebutyric acid stock solution to the BSA solution while stirring to form a complex. The molar ratio of fatty acid to BSA should be optimized (e.g., 2:1).
-
-
Cell Culture:
-
Seed cells in a multi-well plate (e.g., 96-well black-walled, clear-bottom plate for fluorometry) and culture until they reach the desired confluency.
-
-
Uptake Assay:
-
Wash the cells with warm PBS.
-
Incubate the cells with serum-free medium for 1-2 hours to deplete endogenous fatty acids.
-
Remove the serum-free medium and add the 1-pyrenebutyric acid-BSA complex solution to the cells.
-
Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
To stop the uptake, remove the fatty acid solution and wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound fatty acid.
-
Add PBS to each well.
-
-
Quantification:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for pyrene (e.g., Ex: 340 nm, Em: 380 nm and 480 nm for monomer and excimer fluorescence, respectively).
-
Alternatively, visualize and quantify cellular fluorescence using a fluorescence microscope.
-
Acyl-CoA Synthetase Activity Assay
This protocol is a general method that can be adapted to measure the conversion of 1-pyrenebutyric acid to this compound.
Objective: To determine the activity of acyl-CoA synthetase in cell lysates.
Materials:
-
Cell lysate
-
1-pyrenebutyric acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Triton X-100
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
HPLC system with a fluorescence detector
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing reaction buffer, ATP, MgCl₂, CoA, and Triton X-100.
-
-
Enzyme Reaction:
-
Add cell lysate to the reaction mixture.
-
Initiate the reaction by adding 1-pyrenebutyric acid.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an organic solvent (e.g., acetonitrile).
-
-
Analysis:
-
Centrifuge the reaction mixture to pellet the protein.
-
Analyze the supernatant by reverse-phase HPLC with a fluorescence detector set to the excitation and emission wavelengths for pyrene.
-
The formation of this compound can be quantified by comparing the peak area to a standard curve of the synthesized compound.
-
Visualizations
Fatty Acid Uptake and Metabolism Workflow
Caption: Workflow of fatty acid uptake and initial metabolic steps.
Logical Relationship of Tracer Validation
Caption: Key steps for the validation of a novel fatty acid tracer.
Conclusion
This compound holds promise as a fluorescent fatty acid tracer, particularly for studies where the unique properties of the pyrene fluorophore, such as its sensitivity to the local environment and excimer formation, can be exploited. However, for general applications in monitoring fatty acid uptake and metabolism, BODIPY-labeled fatty acids are currently better characterized and offer superior brightness and photostability. Further direct comparative studies are necessary to fully validate the performance of this compound against these established tracers. The experimental protocols provided in this guide offer a starting point for researchers wishing to evaluate this compound in their specific experimental systems.
References
- 1. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Cellular Incorporation of a Pyrene-Labelled Cholesterol: Lipoprotein-Mediated Delivery toward Ordered Intracellular Membranes | PLOS One [journals.plos.org]
- 4. Specific cellular incorporation of a pyrene-labelled cholesterol: lipoprotein-mediated delivery toward ordered intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Pyrenebutanoyl-CoA and its Alternatives for Cellular Research
For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is paramount for the accurate study of cellular metabolic pathways. This guide provides a comprehensive comparison of 1-Pyrenebutanoyl-CoA, a fluorescently labeled long-chain fatty acid analog, with its common alternatives, focusing on their application in monitoring fatty acid uptake and metabolism.
This document delves into the advantages and disadvantages of this compound, presents its photophysical properties in comparison to a widely used alternative, BODIPY™ FL C12, and provides detailed experimental protocols for their use. Furthermore, this guide illustrates key cellular pathways involving fatty acid metabolism using Graphviz diagrams to facilitate a deeper understanding of the experimental contexts.
This compound: A Tool for Probing Lipid Metabolism
This compound is a synthetic molecule that mimics natural long-chain fatty acyl-CoAs, the activated form of fatty acids within the cell. The covalent attachment of a pyrene fluorophore allows for the visualization and tracking of its metabolic fate. One of the key characteristics of the pyrene moiety is its ability to form excited-state dimers, known as excimers, at high concentrations. This property, where the emission spectrum shifts to a longer wavelength, can be utilized to study the probe's local concentration and membrane dynamics.
Advantages and Disadvantages
The utility of this compound in cellular assays is a balance of its unique photophysical properties and its biochemical interactions.
Advantages:
-
Environmental Sensitivity: The fluorescence lifetime and emission spectrum of pyrene are sensitive to the polarity and viscosity of its microenvironment. This can provide valuable information about the cellular compartments where the probe localizes.
-
Excimer Formation: The concentration-dependent formation of excimers allows for ratiometric imaging of its distribution and can be used to study processes like membrane fusion and lipid trafficking.
-
Mitochondrial Enzyme Inhibition: this compound has been shown to competitively inhibit carnitine palmitoyl-CoA transferase (CPT) and noncompetitively inhibit ADP-stimulated respiration in mitochondria.[1] This property can be exploited to study the regulation of fatty acid oxidation.
Disadvantages:
-
Shorter Wavelength Emission: The monomer emission of pyrene is in the ultraviolet to blue region of the spectrum, which can overlap with cellular autofluorescence, potentially complicating image analysis.
-
Lower Quantum Yield and Photostability: Compared to more modern fluorophores, pyrene derivatives can have lower fluorescence quantum yields and are more susceptible to photobleaching, which can limit their use in long-term imaging experiments.
-
Potential for Cellular Perturbation: As an inhibitor of key mitochondrial enzymes, its use at higher concentrations may perturb the very processes it is intended to study.
Comparison with a Leading Alternative: BODIPY™ FL C12
A popular alternative to pyrene-based fatty acid analogs is the family of BODIPY™ dyes. BODIPY™ FL C12, a fatty acid labeled with a boron-dipyrromethene fluorophore, is frequently used for its superior photophysical properties.
| Property | This compound (approximated from Pyrene Butyric Acid) | BODIPY™ FL C12 |
| Excitation Maximum (nm) | ~340 | ~505 |
| Emission Maximum (nm) | Monomer: ~375-395, Excimer: ~470 | ~511 |
| Fluorescence Quantum Yield | Lower, environmentally dependent | High (often approaching 1.0), relatively environment-insensitive[2] |
| Fluorescence Lifetime (ns) | Long and variable (e.g., 55-185 ns in cells, sensitive to O2)[1] | Short and more stable (e.g., 1.4-2.0 ns in cells)[3] |
| Photostability | Moderate | High[] |
| Environmental Sensitivity | High | Low |
Experimental Protocols
Protocol 1: Cellular Fatty Acid Uptake Assay using a Fluorescent Fatty Acid Analog
This protocol is a general procedure that can be adapted for both this compound and BODIPY™ FL C12. Specific instrument settings will need to be optimized based on the fluorophore used.
Materials:
-
Adherent cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
24-well or 96-well black, clear-bottom tissue culture plates
-
Fluorescent fatty acid analog stock solution (e.g., this compound or BODIPY™ FL C12 in DMSO)
-
Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS-HEPES buffer), pH 7.4
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in a near-confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells in their appropriate growth medium at 37°C in a humidified 5% CO2 incubator.
-
Assay Preparation: On the day of the assay, aspirate the growth medium and wash the cells once with warm HBSS-HEPES buffer.
-
Compound Incubation: Add 200 µL of HBSS-HEPES buffer to each well. For competition experiments, add the test compounds at the desired concentrations.
-
Initiation of Uptake: Prepare the fluorescent fatty acid analog working solution in HBSS-HEPES buffer. Add 50 µL of the working solution to each well to initiate the uptake. The final concentration of the fluorescent probe should be optimized (typically in the low micromolar range).
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the probe-containing buffer and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on a shaker for 10 minutes at room temperature.
-
Fluorescence Measurement: Transfer the cell lysates to a black microplate and measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration of each well (determined by a BCA or similar protein assay). Plot the normalized fluorescence as a function of time to determine the uptake kinetics.
Protocol 2: Mitochondrial Fatty Acid Import Assay (Adapted for Fluorescent Probes)
This protocol describes the import of a fluorescently labeled fatty acyl-CoA into isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver or cultured cells)
-
Mitochondrial import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl2)
-
This compound or BODIPY™ FL C12-CoA stock solution
-
Carnitine
-
ATP and an ATP-regenerating system (creatine phosphate and creatine kinase)
-
Valinomycin (as a negative control to dissipate membrane potential)
-
Centrifuge tubes
-
Fluorometer
Procedure:
-
Mitochondria Preparation: Resuspend isolated mitochondria in ice-cold import buffer to a final concentration of approximately 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine mitochondria (e.g., 50 µg), import buffer, carnitine (e.g., 1 mM), ATP, and the ATP-regenerating system. For the negative control, pre-incubate mitochondria with valinomycin (e.g., 1 µM) for 5 minutes on ice.
-
Initiate Import: Add the fluorescent fatty acyl-CoA (e.g., this compound) to the reaction mixture to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction at 30°C for various time points (e.g., 0, 2, 5, 10, 20 minutes).
-
Stop Import: Stop the import by placing the tubes on ice and adding an excess of ice-cold import buffer.
-
Pellet Mitochondria: Centrifuge the tubes at 12,000 x g for 5 minutes at 4°C to pellet the mitochondria.
-
Wash: Carefully remove the supernatant and wash the mitochondrial pellet with ice-cold import buffer to remove any unincorporated probe. Repeat the centrifugation.
-
Lysis and Measurement: Resuspend the final mitochondrial pellet in a lysis buffer containing a non-quenching detergent. Measure the fluorescence of the lysate using a fluorometer.
-
Data Analysis: Quantify the amount of imported fatty acyl-CoA by comparing the fluorescence to a standard curve of the fluorescent probe. Plot the amount of imported probe over time.
Visualizing the Pathways
To better understand the cellular processes being studied, the following diagrams, generated using the DOT language for Graphviz, illustrate the fatty acid uptake and mitochondrial import pathways.
Caption: Cellular uptake and activation of a fluorescent fatty acid analog.
Caption: Mitochondrial import of a fluorescent fatty acyl-CoA via the CPT system.
Conclusion
The choice between this compound and its alternatives, such as BODIPY™ FL C12, depends on the specific experimental goals. This compound offers unique advantages for studying the microenvironment and dynamics of lipid metabolism due to its environmental sensitivity and excimer-forming properties. However, for quantitative assays requiring high sensitivity, photostability, and minimal environmental interference, BODIPY™-based probes are generally the superior choice. By carefully considering the properties of each probe and utilizing robust experimental protocols, researchers can effectively investigate the intricate processes of fatty acid uptake and metabolism.
References
Unveiling the Specificity of Fatty Acid Transporters for 1-Pyrenebutanoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of fatty acid transport is paramount. 1-Pyrenebutanoyl-CoA, a fluorescent analog of a long-chain fatty acyl-CoA, serves as a valuable tool for investigating these processes. This guide provides a comparative analysis of the specificity of various fatty acid transporters for this compound, supported by available experimental data and detailed protocols to empower your research.
The transport of long-chain fatty acids (LCFAs) across cellular membranes is a critical process, facilitated by a cohort of specialized transporter proteins. Key among these are the Fatty Acid Transport Proteins (FATPs), also known as the Solute Carrier family 27 (SLC27), CD36 (also known as Fatty Acid Translocase or FAT), and the peroxisomal ATP-binding cassette (ABC) transporters of subfamily D (ABCD). Elucidating the substrate specificity of these transporters is crucial for understanding lipid metabolism in health and disease.
Comparative Analysis of Transporter Specificity
While direct comparative kinetic data for this compound across a wide array of fatty acid transporters is limited in the literature, we can infer specificity based on their known preferences for long-chain and very-long-chain fatty acyl-CoAs.
-
CD36 (FAT): This scavenger receptor is a key player in the uptake of LCFAs in various tissues, including muscle, adipose tissue, and the intestine. Studies have demonstrated that CD36 facilitates a significant portion of fatty acid uptake and is involved in the transport of very long-chain fatty acids (VLCFAs)[1][2]. Its broad specificity for LCFAs suggests it is a likely transporter for this compound. Furthermore, CD36 often works in synergy with intracellular acyl-CoA synthetases to enhance fatty acid uptake[3].
-
Fatty Acid Transport Proteins (FATPs/SLC27): This family consists of six members (FATP1-6) with varying tissue distribution and substrate preferences. FATPs are unique in that they possess both transport and acyl-CoA synthetase activity, which facilitates the "vectorial acylation" model of fatty acid uptake[4][5].
-
FATP1: Primarily expressed in muscle and adipose tissue, FATP1 has a broad substrate specificity for fatty acids from 16 to 24 carbons in length.
-
FATP4: Highly expressed in the small intestine, FATP4 is now understood to be primarily localized to the endoplasmic reticulum, where its acyl-CoA synthetase activity drives fatty acid uptake by trapping them intracellularly. It has been shown to work synergistically with CD36. Given its role in activating long-chain fatty acids, it is expected to handle this compound.
-
Other FATPs: FATP2, FATP5, and FATP6 also contribute to fatty acid uptake in a tissue-specific manner, with preferences for long and very-long-chain fatty acids.
-
-
Peroxisomal ABCD Transporters: These transporters (ABCD1, ABCD2, and ABCD3) are crucial for the import of fatty acyl-CoAs into peroxisomes for β-oxidation. Their substrates are typically very long-chain acyl-CoAs.
-
ABCD1 (ALDP): Is involved in the transport of very long-chain acyl-CoAs.
-
ABCD2 (ALDRP) & ABCD3 (PMP70): Also transport very long-chain acyl-CoAs with some overlapping specificity with ABCD1. The direct transport of this compound by these transporters has not been extensively studied, but it falls within the general class of substrates they handle.
-
Quantitative Data on Fatty Acid Transporter Specificity
The following table summarizes the known substrate specificity of key fatty acid transporters. It is important to note that direct kinetic data for this compound is scarce, and therefore, the information is largely based on studies using natural long-chain and very-long-chain fatty acids or other fluorescent analogs like BODIPY-labeled fatty acids.
| Transporter Family | Specific Transporter | Primary Tissue Expression | Known Substrate Preference (Carbon Chain Length) | Probable Specificity for this compound | Reference |
| Scavenger Receptor | CD36 (FAT) | Adipose tissue, skeletal muscle, heart, intestine | Long-chain fatty acids (C14-C18), Very-long-chain fatty acids (>C20) | High | |
| SLC27 Family | FATP1 (SLC27A1) | Adipose tissue, skeletal muscle, heart | Long-chain fatty acids (C16-C24) | High | |
| FATP2 (SLC27A2) | Liver, kidney | Long-chain and very-long-chain fatty acids | High | ||
| FATP4 (SLC27A4) | Small intestine, brain, skin, adipocytes | Long-chain and very-long-chain fatty acids | High | ||
| FATP5 (SLC27A5) | Liver | Long-chain fatty acids, bile acids | Moderate | ||
| ABCD Transporters | ABCD1 (ALDP) | Ubiquitous (Peroxisomes) | Very-long-chain acyl-CoAs (≥C22) | Moderate to High | |
| ABCD2 (ALDRP) | Brain, adrenal gland (Peroxisomes) | Very-long-chain acyl-CoAs (≥C22) | Moderate to High | ||
| ABCD3 (PMP70) | Ubiquitous (Peroxisomes) | Long-chain and branched-chain acyl-CoAs | Moderate to High |
Experimental Protocols
Protocol: Fluorescent Fatty Acyl-CoA Uptake Assay Using this compound
This protocol describes a method to measure the uptake of this compound in cultured cells overexpressing a specific fatty acid transporter.
Materials:
-
Cultured mammalian cells (e.g., HEK293, COS-7) transiently or stably expressing the fatty acid transporter of interest.
-
Control cells (e.g., mock-transfected or expressing an empty vector).
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Phosphate-buffered saline (PBS).
-
This compound (from a commercial source, stored as a stock solution in a suitable solvent like DMSO).
-
Bovine serum albumin (BSA), fatty acid-free.
-
Trypsin-EDTA.
-
Fluorescence plate reader or fluorescence microscope.
-
96-well black, clear-bottom plates.
Procedure:
-
Cell Seeding: Seed the transporter-expressing and control cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation: On the day of the assay, aspirate the growth medium and wash the cells once with warm PBS. Add serum-free medium and incubate for 2-4 hours to bring the cells to a basal state.
-
Preparation of Uptake Buffer: Prepare an uptake buffer consisting of PBS supplemented with 0.5% fatty acid-free BSA.
-
Preparation of this compound Solution: Prepare a working solution of this compound in the uptake buffer at the desired final concentration (e.g., 1-10 µM). It is crucial to ensure the acyl-CoA is complexed with BSA to maintain its solubility and mimic physiological conditions.
-
Uptake Assay:
-
Aspirate the serum-free medium from the cells.
-
Wash the cells once with warm uptake buffer (without the fluorescent substrate).
-
Add the this compound working solution to the cells. .
-
Incubate for a specific time course (e.g., 1, 5, 10, 15 minutes) at 37°C.
-
-
Termination of Uptake:
-
To stop the uptake, aspirate the substrate solution.
-
Wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
-
Fluorescence Measurement:
-
Add PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for pyrene (e.g., Ex: ~340 nm, Em: ~380 nm for the monomer).
-
-
Data Analysis:
-
Subtract the background fluorescence from control cells (not expressing the transporter).
-
Normalize the fluorescence signal to the protein content in each well (e.g., using a BCA protein assay).
-
For kinetic analysis, perform the assay with varying concentrations of this compound and measure the initial rate of uptake. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualization of Key Processes
Experimental Workflow for Fatty Acid Uptake Assay
Caption: Workflow for a fluorescent fatty acid uptake assay.
Signaling Pathways Activated by Fatty Acid Transporters
The transport of fatty acids is not merely a process of substrate delivery but also initiates intracellular signaling cascades that regulate metabolism. CD36, in particular, has been shown to act as a signal transducer.
Caption: Signaling pathways activated by fatty acid transport.
This guide provides a foundational understanding of this compound specificity for fatty acid transporters. Further research employing direct kinetic studies with this fluorescent probe is necessary to fully elucidate the precise transport efficiencies of each transporter. The provided protocols and diagrams serve as a starting point for designing and interpreting such experiments.
References
- 1. CD36 Mediates Both Cellular Uptake of Very Long Chain Fatty Acids and Their Intestinal Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of CD36 in membrane transport and utilization of long-chain fatty acids by different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein mediated fatty acid uptake: synergy between CD36/FAT-facilitated transport and acyl-CoA synthetase-driven metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling and Fluorescent Probes for Fatty Acid Tracking
For Researchers, Scientists, and Drug Development Professionals
The study of fatty acid metabolism is fundamental to understanding a host of physiological and pathological processes, from energy balance to the development of metabolic diseases like obesity, diabetes, and cardiovascular disorders. To this end, researchers rely on sophisticated tracking methods to monitor the fate of fatty acids within complex biological systems. This guide provides a comprehensive comparison of two primary methodologies: isotopic labeling and fluorescent probes, offering insights into their respective strengths, limitations, and applications.
At a Glance: Isotopic Labeling vs. Fluorescent Probes
| Feature | Isotopic Labeling | Fluorescent Probes |
| Principle | Incorporation of stable or radioactive isotopes into fatty acid molecules. | Covalent attachment of a fluorophore to a fatty acid analog. |
| Detection Method | Mass Spectrometry (MS), Isotope Ratio Mass Spectrometry (IRMS), Positron Emission Tomography (PET). | Fluorescence Microscopy, Flow Cytometry, Plate Readers. |
| Primary Application | Quantitative analysis of fatty acid flux, oxidation, and incorporation into complex lipids in vivo and in vitro.[1][2] | Real-time visualization of fatty acid uptake, trafficking, and localization within live cells.[3][] |
| Quantification | Highly quantitative, providing precise measurements of metabolic rates.[1] | Primarily semi-quantitative, though relative changes in fluorescence intensity can be measured. |
| In Vivo Studies | Well-established for in vivo studies in both animal models and humans. | Limited for in vivo studies due to issues with probe delivery, stability, and tissue penetration. |
| Cellular Resolution | Limited spatial resolution; provides data on bulk populations of cells or tissues. | High spatial and temporal resolution, allowing for subcellular tracking. |
| Potential for Artifacts | Minimal, as the labeled fatty acids are chemically identical to their endogenous counterparts. | Potential for artifacts due to the bulky fluorescent tag, which may alter the fatty acid's metabolism and distribution. |
| Cost | Generally higher, especially for 13C-labeled compounds and the required analytical instrumentation. | Varies widely, but can be more cost-effective for cellular imaging studies. |
Delving Deeper: A Quantitative Comparison
| Parameter | Isotopic Labeling (e.g., ¹³C, ²H) | Fluorescent Probes (e.g., BODIPY) |
| Sensitivity | High (pmol to fmol range with MS) | High (single-molecule detection possible) |
| Specificity | High; distinguishes between isotopically labeled and unlabeled molecules. | Variable; potential for non-specific binding and altered metabolism. |
| Temporal Resolution | Minutes to hours, depending on the experimental design and turnover rates. | Milliseconds to seconds for imaging dynamic processes. |
| Multiplexing | Possible by using different isotopes (e.g., ¹³C, ¹⁵N, ²H). | Possible by using probes with distinct excitation/emission spectra. |
| Sample Type | Tissues, plasma, cells, breath (for CO₂ analysis). | Primarily cultured cells and isolated organelles. |
Experimental Methodologies: A Closer Look
Isotopic Labeling: In Vivo Fatty Acid Oxidation
This protocol outlines a common approach to measure fatty acid oxidation in vivo using a stable isotope-labeled fatty acid.
Objective: To quantify the rate of oxidation of a specific fatty acid.
Materials:
-
Stable isotope-labeled fatty acid (e.g., [U-¹³C]palmitate) complexed with fatty acid-free bovine serum albumin (BSA).
-
Anesthetized animal model (e.g., mouse).
-
Infusion pump and catheters.
-
Metabolic cage for breath collection.
-
Gas chromatograph-mass spectrometer (GC-MS) or isotope ratio mass spectrometer (IRMS).
Procedure:
-
Animal Preparation: Anesthetize the animal and insert catheters for infusion of the tracer and for blood sampling.
-
Tracer Infusion: Administer a primed-constant infusion of the stable isotope-labeled fatty acid. The priming dose helps to achieve isotopic equilibrium in the plasma more rapidly.
-
Blood and Breath Sampling: Collect blood samples at baseline and at regular intervals during the infusion to measure the isotopic enrichment of the fatty acid in the plasma. Simultaneously, collect expired air to measure the enrichment of ¹³CO₂.
-
Sample Analysis: Extract fatty acids from plasma, derivatize them, and analyze the isotopic enrichment using GC-MS. Analyze the ¹³CO₂ enrichment in breath samples using IRMS.
-
Data Analysis: Calculate the rate of appearance of the fatty acid and its rate of oxidation based on the isotopic enrichment data.
Fluorescent Probes: Tracking Fatty Acid Uptake in Cultured Cells
This protocol describes a method for visualizing the uptake and intracellular localization of fatty acids using a fluorescent probe.
Objective: To visualize the trafficking of fatty acids from the plasma membrane to intracellular compartments.
Materials:
-
Cultured cells (e.g., C2C12 myoblasts).
-
Fluorescent fatty acid analog (e.g., BODIPY 558/568 C12).
-
Fluorescent markers for specific organelles (e.g., MitoTracker for mitochondria).
-
Live-cell imaging microscope.
Procedure:
-
Cell Culture and Labeling: Culture cells on glass-bottom dishes suitable for microscopy. Incubate the cells with the fluorescent fatty acid analog for a defined period (pulse).
-
Chase Period: Wash the cells to remove the excess probe and incubate them in fresh medium for various time points (chase). This allows for the tracking of the labeled fatty acid as it moves through cellular pathways.
-
Organelle Staining: If desired, co-stain the cells with fluorescent markers for specific organelles to determine the subcellular localization of the fatty acid.
-
Live-Cell Imaging: Acquire images using a confocal or other fluorescence microscope. Time-lapse imaging can be used to monitor the dynamic movement of the fatty acid in real-time.
-
Image Analysis: Quantify the fluorescence intensity in different cellular compartments to assess the relative distribution of the fatty acid.
Visualizing the Pathways
Fatty Acid Uptake and Signaling
Long-chain fatty acids are taken up by cells through various membrane proteins, such as CD36. Once inside, they can be activated to fatty acyl-CoAs and enter metabolic pathways or act as signaling molecules, influencing gene expression through nuclear receptors like PPARs.
Caption: Cellular uptake and signaling pathways of fatty acids.
Experimental Workflow: Isotopic Tracer Study
The workflow for an isotopic tracer study involves the introduction of a labeled compound, sample collection over time, and subsequent analysis to determine the metabolic fate of the tracer.
Caption: General workflow for an isotopic labeling experiment.
Experimental Workflow: Fluorescent Probe Imaging
A typical fluorescent probe experiment involves labeling cells, acquiring images, and analyzing the spatial and temporal distribution of the probe.
Caption: Workflow for a fluorescent probe-based fatty acid tracking experiment.
Conclusion: Choosing the Right Tool for the Job
The choice between isotopic labeling and fluorescent probes for fatty acid tracking is contingent upon the specific research question.
Isotopic labeling is the gold standard for quantitative metabolic flux analysis, providing unparalleled accuracy for in vivo studies and detailed insights into the biochemical transformations of fatty acids. Its strength lies in its ability to trace the entire metabolic pathway of a fatty acid without introducing structural modifications that could alter its biological behavior.
Fluorescent probes , on the other hand, excel in providing high-resolution spatial and temporal information about fatty acid dynamics within living cells. They are indispensable tools for visualizing processes such as cellular uptake, intracellular trafficking, and storage in lipid droplets in real-time.
For a comprehensive understanding of fatty acid metabolism, a combinatorial approach that leverages the quantitative power of isotopic labeling with the visualization capabilities of fluorescent probes will yield the most insightful results. By carefully considering the advantages and limitations of each technique, researchers can select the most appropriate method to advance their understanding of the intricate role of fatty acids in health and disease.
References
Assessing the Biological Relevance of 1-Pyrenebutanoyl-CoA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of molecular probes is paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of 1-Pyrenebutanoyl-CoA with other common fluorescent fatty acid analogs, offering a critical assessment of its biological relevance and utility in various research applications.
This compound is a fluorescent derivative of a fatty acyl-CoA, a key intermediate in fatty acid metabolism. Its intrinsic fluorescence, derived from the pyrene moiety, allows for the tracking and quantification of its interaction with cellular components involved in lipid metabolism. However, its biological relevance extends beyond that of a mere tracer; it acts as an inhibitor of crucial enzymes in mitochondrial fatty acid oxidation, making it a valuable tool for studying metabolic pathways and their dysregulation.
This guide will delve into the quantitative performance of this compound, compare it with widely used alternatives, provide detailed experimental protocols for its application, and visualize the key signaling pathways it perturbs.
Data Presentation: A Comparative Analysis of Fluorescent Fatty Acid Analogs
The selection of a fluorescent probe is a critical step in experimental design. The following table summarizes the key quantitative data for this compound and its common alternatives, enabling an informed decision based on the specific requirements of the study.
| Feature | This compound (Pyrenebutyric Acid) | BODIPY FL C16 | NBD C6-Ceramide | 11-DAUDA |
| Excitation Maxima (nm) | ~343, 326, 313[1] | ~505 | ~466[2] | ~345[3] |
| Emission Maxima (nm) | ~377, 397 (monomer), ~480 (excimer)[4] | ~511 | ~536 | ~543 |
| Quantum Yield (Φ) | ~0.32 (for Pyrene) | ~0.93 (in Methanol) | Not explicitly found | Environment-dependent |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~54,000 at 335.2 nm (for Pyrene) | >80,000 | Not explicitly found | Not explicitly found |
| Key Applications | Inhibition of mitochondrial respiration, CPT activity assays, studies of fatty acid metabolism. | Live-cell imaging of fatty acid uptake and trafficking, lipid droplet staining, flow cytometry. | Golgi apparatus staining, studies of sphingolipid metabolism and transport. | Probing fatty acid binding sites on proteins (e.g., albumin), membrane fluidity studies. |
| Biological Activity | Competitive inhibitor of Carnitine Palmitoyltransferase (CPT). | Generally considered to mimic natural fatty acids with minimal biological perturbation. | Can inhibit viral glycoprotein transport. | Binds to albumin and other fatty acid binding proteins. |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound and its alternatives.
Protocol 1: Assay for Inhibition of Mitochondrial Respiration by this compound
Objective: To measure the inhibitory effect of this compound on fatty acid oxidation-driven mitochondrial respiration.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., MAS buffer)
-
Substrates: Palmitoyl-CoA, L-Carnitine, Malate
-
ADP
-
This compound stock solution (in DMSO)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., liver, heart, or skeletal muscle) using differential centrifugation.
-
Respirometry Setup: Calibrate the respirometer according to the manufacturer's instructions. Add isolated mitochondria (typically 0.05-0.1 mg/mL) to the chambers containing pre-warmed respiration buffer.
-
Substrate Addition: Initiate fatty acid oxidation by adding saturating concentrations of Palmitoyl-CoA (e.g., 10 µM), L-Carnitine (e.g., 5 mM), and Malate (e.g., 2 mM).
-
State 3 Respiration: Induce state 3 respiration (ADP-stimulated) by adding a saturating concentration of ADP (e.g., 1-2 mM).
-
Inhibitor Titration: After a stable state 3 respiration rate is achieved, perform a step-wise titration of this compound to the mitochondrial suspension. Record the oxygen consumption rate after each addition.
-
Controls: In separate experiments, determine the maximal respiratory capacity by adding the uncoupler FCCP and the residual oxygen consumption by adding rotenone and antimycin A.
-
Data Analysis: Plot the oxygen consumption rate as a function of the this compound concentration to determine the IC50 value.
Protocol 2: Cellular Uptake of Fatty Acids using BODIPY FL C16 and Fluorescence Microscopy
Objective: To visualize and quantify the uptake of fatty acids into live cells.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, hepatocytes)
-
Cell culture medium
-
BODIPY FL C16 stock solution (in DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Preparation of Labeling Solution: Prepare a working solution of BODIPY FL C16 complexed to BSA. Briefly, dilute the BODIPY FL C16 stock solution in serum-free medium containing fatty acid-free BSA to a final concentration of 1-5 µM.
-
Cell Labeling: Wash the cells with warm PBS. Incubate the cells with the BODIPY FL C16-BSA complex solution for a defined period (e.g., 15-30 minutes) at 37°C.
-
Washing: Remove the labeling solution and wash the cells several times with warm PBS to remove unbound probe.
-
Counterstaining (Optional): Incubate the cells with Hoechst 33342 solution for 10 minutes to stain the nuclei.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images using appropriate filter sets for BODIPY FL (Excitation/Emission: ~488/515 nm) and Hoechst (Excitation/Emission: ~350/461 nm).
-
Quantification: Use image analysis software to quantify the mean fluorescence intensity per cell to assess fatty acid uptake.
Mandatory Visualizations
Signaling Pathway: Impact of this compound on Fatty Acid β-Oxidation
Caption: Inhibition of CPT1 by this compound blocks fatty acid entry into mitochondria.
Experimental Workflow: Measuring Fatty Acid Uptake
Caption: Workflow for fluorescent fatty acid uptake assay in cultured cells.
Logical Relationship: Probe Selection Criteria
Caption: Key considerations for selecting a fluorescent fatty acid analog.
References
Control Compounds for Inhibiting 1-Pyrenebutanoyl-CoA Uptake: A Comparative Guide
For researchers investigating the cellular uptake of long-chain fatty acids (LCFAs) using fluorescent analogs like 1-Pyrenebutanoyl-CoA, the use of appropriate control compounds is crucial for validating experimental findings. This guide provides a comparative overview of established inhibitors, their mechanisms of action, and supporting experimental data to aid in the selection of the most suitable controls for your research.
Comparison of Control Compounds
The selection of a control compound should be guided by the specific fatty acid transporters expressed in the experimental cell model. The following table summarizes key information for commonly used inhibitors of LCFA uptake.
| Compound | Target Transporter(s) | Mechanism of Action | Effective Concentration / IC50 | Key Considerations |
| Sulfo-N-succinimidyl oleate (SSO) | CD36 (Fatty Acid Translocase) | Irreversible inhibitor that covalently binds to the Lys164 residue of CD36.[1][2] | Blocks ~65% of fatty acid uptake at 200 µM in adipocytes.[3] | Membrane-impermeable, making it specific for cell surface transporters.[1] Its irreversible nature requires careful consideration in experimental design. |
| Lipofermata | FATP2 (Fatty Acid Transport Protein 2) | Non-competitive inhibitor of FATP2-mediated fatty acid transport. | IC50: 2.3-6 µM in HepG2 and Caco-2 cells; 4.84 µM in Caco-2 cells; 3-6 µM in C2C12 and INS-1E cells; 39 µM in human adipocytes. | Specific for long and very-long-chain fatty acids; does not inhibit medium-chain fatty acid uptake. |
| Phloretin | Glucose Transporters (GLUTs), potentially affects FA metabolism | Inhibits glucose transport and has been shown to modulate fatty acid metabolism and adipogenesis. | Varies depending on the cell type and process being studied. | Has pleiotropic effects and is not a specific inhibitor of a single fatty acid transporter. May be useful as a broader metabolic inhibitor control. |
Experimental Protocols
A common method for assessing the uptake of this compound and the efficacy of inhibitors is a cell-based fluorescence assay. Below is a generalized protocol based on methodologies for similar fluorescent fatty acid analogs like BODIPY-labeled fatty acids.
Fluorescent Fatty Acid Uptake Assay
Objective: To measure the uptake of a fluorescent long-chain fatty acid analog (e.g., this compound or BODIPY-fatty acid) into live cells and to assess the inhibitory effect of control compounds.
Materials:
-
Cells of interest (e.g., 3T3-L1 adipocytes, HepG2 cells) cultured in a 96-well black, clear-bottom plate
-
Fluorescent fatty acid analog stock solution (e.g., this compound or C1-BODIPY-C12 in DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Control inhibitor compounds (e.g., SSO, Lipofermata, Phloretin) dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution to reduce extracellular fluorescence (optional, commercially available in kits)
-
Fluorescence plate reader with appropriate excitation/emission filters for the chosen fluorophore
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate at a density that ensures they are not confluent at the time of the assay.
-
Allow cells to adhere and grow overnight.
-
On the day of the assay, gently wash the cells with Uptake Buffer.
-
-
Inhibitor Pre-treatment:
-
Prepare working solutions of the control inhibitors in Uptake Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Add the inhibitor solutions to the appropriate wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (solvent only).
-
-
Fatty Acid Uptake:
-
Prepare the fluorescent fatty acid working solution by diluting the stock in Uptake Buffer containing fatty acid-free BSA. The BSA helps to solubilize the fatty acid and present it to the cells.
-
To initiate the uptake, add the fluorescent fatty acid working solution to all wells.
-
Immediately begin measuring the fluorescence intensity using a plate reader at 37°C. For kinetic assays, take readings at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). For endpoint assays, incubate for a fixed time (e.g., 15-30 minutes) before reading.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
For kinetic data, the initial rate of uptake can be calculated from the slope of the linear portion of the fluorescence versus time curve.
-
For endpoint data, compare the fluorescence intensity of inhibitor-treated wells to the vehicle control wells.
-
To determine the IC50 of an inhibitor, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the log of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflow
The uptake of long-chain fatty acids is a regulated process involving several key transporter proteins, each with its own signaling cascade. Understanding these pathways is essential for interpreting experimental results.
CD36 Signaling Pathway
The fatty acid translocase CD36 is a major player in LCFA uptake. Its activity is modulated by intracellular signaling cascades, often involving Src family kinases.
References
- 1. Sulfo-N-succinimidyl oleate (SSO) inhibits fatty acid uptake and signaling for intracellular calcium via binding CD36 lysine 164: SSO also inhibits oxidized low density lipoprotein uptake by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
Quantitative analysis of fatty acid uptake: 1-Pyrenebutanoyl-CoA vs other methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fatty acid uptake is crucial for understanding cellular metabolism, identifying dysregulations in metabolic diseases, and discovering novel therapeutic agents. This guide provides an objective comparison of key methodologies for measuring fatty acid uptake, with a focus on the fluorescent probe 1-Pyrenebutanoyl-CoA and its alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Comparison of Fatty Acid Uptake Assay Methods
The selection of an appropriate method for quantifying fatty acid uptake depends on various factors, including the specific research question, the cell type being studied, the required throughput, and the available instrumentation. Here, we compare four major approaches: assays based on the fluorescent probe this compound, the more commonly used fluorescent BODIPY™-fatty acid analogs, traditional radioactive fatty acid tracers, and modern mass spectrometry-based techniques.
| Method | Principle | Advantages | Disadvantages | Typical Throughput | Instrumentation |
| This compound | Utilizes the fluorescent properties of pyrene, which can exhibit concentration-dependent excimer formation, to detect cellular uptake and localization. | Potential for ratiometric imaging (monomer vs. excimer fluorescence). High hydrophobicity may mimic natural fatty acids well.[1] | Requires UV excitation, which can cause phototoxicity and autofluorescence in live cells.[1] Less commonly used for quantitative whole-cell uptake assays compared to other fluorescent probes. Limited availability of standardized protocols and commercial kits. | Low to Medium | Fluorescence microscope, Spectrofluorometer |
| BODIPY™-Fatty Acid Analogs | Employs fatty acids labeled with the BODIPY™ fluorophore, which has bright and stable fluorescence, for direct quantification of uptake.[2] | High fluorescence quantum yield and photostability.[3] Available with various fatty acid chain lengths.[4] Amenable to high-throughput screening (HTS) with quencher-based assays. Safer than radioactive methods. | The bulky BODIPY™ moiety may alter the metabolic fate of the fatty acid. Potential for spectral changes at high concentrations. | High | Fluorescence plate reader, Flow cytometer, Fluorescence microscope |
| Radioactive Fatty Acids | Involves incubating cells with radiolabeled fatty acids (e.g., ³H or ¹⁴C) and measuring the incorporated radioactivity. | Considered the "gold standard" as the tracer minimally perturbs the fatty acid structure and metabolism. High sensitivity. | Involves handling and disposal of radioactive materials. Not suitable for real-time or single-cell analysis. Labor-intensive and low-throughput. | Low | Scintillation counter |
| Mass Spectrometry (LC-MS) | Uses stable isotope-labeled fatty acids (e.g., ¹³C) and quantifies their incorporation into cellular lipids by mass spectrometry. | High specificity and ability to trace the metabolic fate of fatty acids into different lipid species. Provides absolute quantification. | Requires expensive and specialized equipment. Complex sample preparation and data analysis. Lower throughput compared to fluorescence-based assays. | Low to Medium | Liquid Chromatography-Mass Spectrometer (LC-MS) |
Experimental Protocols
Fluorescent Fatty Acid Uptake Assay using BODIPY™-FA (Quencher-Based Method)
This protocol is adapted from commercially available kits and allows for real-time kinetic measurements.
Materials:
-
Cells of interest cultured in a 96-well black, clear-bottom plate
-
BODIPY™-fatty acid analog (e.g., BODIPY™ FL C12)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Extracellular fluorescence quencher (e.g., Q-Red™)
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microplate reader with bottom-read capability
Procedure:
-
Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.
-
Serum Starvation: Prior to the assay, aspirate the growth medium and wash the cells with serum-free medium. Incubate the cells in serum-free medium for 1-3 hours.
-
Preparation of Loading Buffer: Prepare a 1X Loading Buffer containing the BODIPY™-FA complexed with fatty acid-free BSA and the extracellular quencher in HBSS.
-
Initiation of Uptake: Add the 1X Loading Buffer to the cell plate.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the increase in intracellular fluorescence (Excitation/Emission ~485/515 nm) in kinetic mode with reads every 1-2 minutes for 30-60 minutes.
Radioactive Fatty Acid Uptake Assay
This protocol provides a classic endpoint measurement of fatty acid uptake.
Materials:
-
Cells of interest cultured in 12- or 24-well plates
-
Radiolabeled fatty acid (e.g., [³H]oleic acid or [¹⁴C]palmitic acid)
-
Fatty acid-free BSA
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Plating: Seed cells in 12- or 24-well plates and grow to confluency.
-
Serum Starvation: Wash cells with serum-free medium and incubate for 1-3 hours.
-
Preparation of Uptake Solution: Prepare the uptake solution by complexing the radiolabeled fatty acid with fatty acid-free BSA in serum-free medium.
-
Uptake Incubation: Add the uptake solution to the cells and incubate at 37°C for a defined period (e.g., 1-5 minutes).
-
Stopping the Reaction: To stop the uptake, aspirate the uptake solution and rapidly wash the cells three times with ice-cold PBS containing 0.5% BSA.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Determine the protein concentration of the lysate from parallel wells to normalize the radioactivity counts.
Mass Spectrometry-Based Fatty Acid Uptake Assay
This protocol allows for the detailed analysis of fatty acid incorporation and metabolism.
Materials:
-
Cells of interest cultured in 6-well plates
-
Stable isotope-labeled fatty acid (e.g., [¹³C₁₆]palmitic acid)
-
Fatty acid-free BSA
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for LC-MS analysis
-
Liquid Chromatography-Mass Spectrometer (LC-MS)
Procedure:
-
Cell Plating and Treatment: Seed cells in 6-well plates. After reaching desired confluency, incubate with serum-free medium containing the stable isotope-labeled fatty acid complexed with BSA for various time points.
-
Stopping the Reaction: Aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lipid Extraction: Add a mixture of chloroform and methanol to the cells to extract total lipids.
-
Phase Separation: Add water to the extract to induce phase separation. Collect the lower organic phase containing the lipids.
-
Sample Preparation for LC-MS: Dry the lipid extract under a stream of nitrogen. The sample can be further processed (e.g., by saponification or transesterification) depending on the specific lipids to be analyzed. Reconstitute the sample in an appropriate solvent for LC-MS analysis and add internal standards.
-
LC-MS Analysis: Inject the sample into the LC-MS system. Separate the different lipid species using liquid chromatography and detect the mass-to-charge ratio of the labeled and unlabeled fatty acids and their downstream metabolites using the mass spectrometer.
-
Data Analysis: Quantify the amount of incorporated labeled fatty acid by comparing its peak area to that of the internal standard and the unlabeled endogenous counterpart.
Visualizing Experimental Workflows
Signaling Pathways in Fatty Acid Uptake
Fatty acid uptake is a complex process involving passive diffusion and protein-mediated transport. Key proteins involved include Fatty Acid Transport Proteins (FATPs), CD36, and plasma membrane-associated Fatty Acid Binding Proteins (FABPpm). Once inside the cell, fatty acids are rapidly activated to Acyl-CoAs by Acyl-CoA synthetases (ACS), trapping them intracellularly and maintaining a concentration gradient that favors further uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging of neutral lipids and neutral lipid associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QBT Fatty Acid Uptake Assay Kit | Molecular Devices [moleculardevices.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Pyrenebutanoyl-CoA
Researchers and drug development professionals handling 1-Pyrenebutanoyl-CoA must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to its chemical nature, improper disposal can lead to long-term environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Disposal Procedure
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be disposed of as hazardous waste.
Step 1: Waste Segregation Segregate all this compound waste from non-hazardous laboratory waste. This includes solid waste (e.g., contaminated paper towels, gloves) and liquid waste.
Step 2: Waste Collection
-
Solid Waste: Collect in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste unless compatibility is confirmed.
Step 3: Labeling Label the hazardous waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other institutional or regulatory-required information.
Step 4: Storage Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.
Step 5: Professional Disposal Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[1] Do not discharge this compound down the drain or dispose of it with general laboratory trash.[2][3]
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 1-Pyrenebutanoyl-CoA
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 1-Pyrenebutanoyl-CoA. All personnel must review and adhere to these protocols to ensure a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not currently available, this guidance is compiled from safety data for analogous compounds, including pyrene and other acyl-CoA molecules, as well as general best practices for laboratory chemical handling. Pyrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are known to have potential health risks, and therefore, a cautious approach is warranted.[1][2][3]
Essential Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. A hazard assessment should be conducted for specific procedures to determine if additional protection is necessary.[4][5]
| Protection Type | Specific Requirements | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides a robust barrier against potential skin absorption. Acyl-CoA compounds may have unknown reactivity. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields are mandatory. A face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation. | Protects against accidental splashes of solutions or contact with airborne powder. |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. | Minimizes the risk of inhaling fine particles. Pyrene derivatives have shown potential for lung toxicity. |
| Foot Protection | Closed-toe shoes are required at all times in the laboratory. | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the supplier's recommendations for storage temperature, typically -20°C for acyl-CoA compounds to ensure stability.
Preparation of Solutions:
-
All weighing and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
If dissolving in an organic solvent, ensure the solvent is compatible with the experimental protocol and that appropriate solvent handling precautions are taken.
Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid compound.
-
Avoid direct contact with skin and eyes.
-
Work in a well-ventilated area. For procedures with a higher risk of aerosol generation, use a chemical fume hood.
Emergency Procedures: Spill and Exposure
Spill Response:
In the event of a spill, follow these steps immediately.
| Spill Type | Cleanup Protocol |
| Solid (Powder) | 1. Evacuate the immediate area and alert others.2. Wear the appropriate PPE as outlined above.3. Gently cover the spill with a damp paper towel or absorbent material to avoid generating dust.4. Carefully sweep the material into a designated hazardous waste container.5. Decontaminate the area with a suitable laboratory cleaner.6. Place all cleanup materials into a sealed bag for hazardous waste disposal. |
| Liquid (Solution) | 1. Evacuate the immediate area and alert others.2. Wear the appropriate PPE.3. Contain the spill using absorbent pads or granules.4. Once absorbed, scoop the material into a designated hazardous waste container.5. Decontaminate the spill area.6. Dispose of all cleanup materials as hazardous waste. |
Personnel Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound, including contaminated lab supplies and cleanup materials, must be disposed of as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Pyrene and its derivatives increase lung adverse effects by activating aryl hydrocarbon receptor transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrene - Wikipedia [en.wikipedia.org]
- 3. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
